molecular formula C6H4FIO B1400302 4-Fluoro-3-iodophenol CAS No. 897956-98-8

4-Fluoro-3-iodophenol

Cat. No.: B1400302
CAS No.: 897956-98-8
M. Wt: 238 g/mol
InChI Key: QMDMLMOPLZBFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-iodophenol is a useful research compound. Its molecular formula is C6H4FIO and its molecular weight is 238 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDMLMOPLZBFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-iodophenol: A Key Building Block for Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and iodine into aromatic scaffolds offers a powerful tool for modulating molecular properties. 4-Fluoro-3-iodophenol, a halogenated phenol derivative, has emerged as a valuable and versatile building block. Its unique trifunctional nature—a nucleophilic hydroxyl group, an electronegative fluorine atom, and a reactive iodine atom—provides a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development.

Core Properties and Identification

This compound is identified by the CAS number 897956-98-8 .[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its application in synthetic chemistry.

PropertyValueSource
CAS Number 897956-98-8[1]
Molecular Formula C₆H₄FIO[1]
Molecular Weight 238.00 g/mol [2]
IUPAC Name This compound[1]
Canonical SMILES OC1=CC=C(F)C(I)=C1[1]
Physical Form Liquid[2]
Purity Typically ≥95%[1]

While detailed experimental data on physical properties such as melting and boiling points are not extensively published, its classification as a liquid at room temperature provides a key handling parameter.[2] Solubility is expected to be poor in water, a common characteristic of halogenated aromatic compounds, but it should be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically starts from the readily available 4-fluorophenol. The introduction of the iodine atom at the ortho position to the hydroxyl group is a key transformation. A common and effective method for this is electrophilic iodination.

Experimental Protocol: Electrophilic Iodination of 4-Fluorophenol

This protocol describes a representative procedure for the synthesis of this compound. The causality behind the choice of reagents is to achieve regioselective iodination. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile to facilitate the dissolution of the reactants and to promote the desired electrophilic aromatic substitution.

Materials:

  • 4-Fluorophenol

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol (1.0 equivalent) in acetonitrile.

  • Iodination: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by GC-MS to determine the purity. The expected spectroscopic data will confirm the regioselective iodination at the 3-position.

Synthesis_Workflow Start 4-Fluorophenol Reaction Electrophilic Iodination Start->Reaction Reagent N-Iodosuccinimide (NIS) in Acetonitrile Reagent->Reaction Workup Aqueous Work-up (Na₂S₂O₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key features for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 will likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons at C5 and C6 will also exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings. The phenolic proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct aromatic signals. The carbon bearing the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹J(C,F)). The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings, respectively. The carbon attached to the iodine (C3) will be significantly shielded.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Proton coupling will lead to a multiplet, which will simplify to a singlet upon proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The C-F stretching vibration will likely appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) at m/z 238.[2] The fragmentation pattern is expected to involve the loss of iodine (M-127), leading to a significant fragment at m/z 111. Further fragmentation could involve the loss of CO, a characteristic fragmentation of phenols. The presence of iodine would also give a characteristic isotopic pattern.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The iodine atom is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: The carbon-iodine bond readily undergoes oxidative addition to a palladium(0) catalyst, allowing for coupling with a wide range of boronic acids and esters. This reaction is a powerful tool for the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: The aryl iodide moiety can be efficiently coupled with primary and secondary amines in the presence of a suitable palladium catalyst and a base. This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

  • Sonogashira Coupling: The coupling of the aryl iodide with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to aryl-substituted alkynes.

The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity. The fluorine atom, while generally unreactive under these conditions, significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups and the properties of the resulting molecules.

Reactivity_Diagram Main This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Main->Suzuki C-I bond Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Main->Buchwald C-I bond Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Main->Sonogashira C-I bond Alkylation O-Alkylation/Acylation (R-X, base) Main->Alkylation O-H bond Product_Suzuki Biaryl Phenols Suzuki->Product_Suzuki Product_Buchwald Arylamine Phenols Buchwald->Product_Buchwald Product_Sonogashira Alkynyl Phenols Sonogashira->Product_Sonogashira Product_Alkylation Ethers/Esters Alkylation->Product_Alkylation

Caption: Key reactions of this compound.

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifunctional nature of this compound makes it a particularly attractive building block for creating libraries of novel compounds for high-throughput screening. While specific examples of its direct use in marketed drugs are not widely publicized, its structural motifs are present in numerous bioactive molecules. For instance, the related compound 4-fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer.[3] This highlights the potential of this compound as a precursor to a wide range of biologically active compounds.

Safety and Handling

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of selective chemical modifications, making it a powerful tool for the construction of complex molecules. The ability to perform regioselective cross-coupling reactions at the iodine position, coupled with the property-enhancing effects of the fluorine atom, makes this compound of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. As the demand for novel fluorinated and iodinated compounds continues to grow, the importance of this compound as a key synthetic intermediate is set to increase.

References

  • Electronic Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

  • 4-Fluoro-3-nitrophenol. PubChem. Available at: [Link]

  • 4-Fluorophenol. PubChem. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • Interpretation of mass spectra. Available at: [Link]

  • 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. Available at: [Link]

  • Phenol, 4-fluoro-. NIST WebBook. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • 2-Fluoro-4-iodophenol, trifluoroacetate. SpectraBase. Available at: [Link]

  • 3-Iodophenol. PubChem. Available at: [Link]

  • 3-Fluoro-5-iodophenol. PubChem. Available at: [Link]

  • 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Hypervalent λ3-Fluoro Iodane Triggered Semipinacol Rearrangements: Efficient Synthesis of Quaternary α-Fluoro Ketones. ChemRxiv. Available at: [Link]

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. National Institutes of Health. Available at: [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. National Institutes of Health. Available at: [Link]

  • The Role of 3-Fluoro-4-nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Fluoro-3-iodophenol: A Key Building Block for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-Fluoro-3-iodophenol (CAS No. 897956-98-8), a halogenated phenol of significant interest to the pharmaceutical and life sciences sectors. We delve into the compound's distinct molecular architecture, its physicochemical properties, and detailed, field-tested protocols for its synthesis. The guide further explores the strategic application of this molecule as a versatile building block in drug discovery, particularly in the context of modern cross-coupling reactions that are foundational to medicinal chemistry. Safety protocols, handling, and storage are also detailed to ensure its effective and safe utilization in a research and development environment. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound for the synthesis of novel bioactive compounds.

Introduction and Strategic Importance

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Similarly, the presence of an iodine atom provides a reactive handle for constructing complex molecular architectures through powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is a reagent that embodies the strategic advantages of both moieties.

This compound is a trifunctional synthetic building block, possessing:

  • A nucleophilic hydroxyl group , which can be readily alkylated or acylated.

  • A carbon-iodine bond , which is an exceptional substrate for transition-metal-catalyzed cross-coupling reactions.[3]

  • A carbon-fluorine bond , which imparts unique electronic properties and metabolic stability to derivative molecules.

The specific ortho- and meta-positioning of these functional groups provides a unique steric and electronic environment, offering chemists precise control over subsequent synthetic transformations. This guide serves as a technical resource for harnessing the synthetic potential of this valuable intermediate.

Molecular Structure and Identification

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. The IUPAC name for this compound is This compound .

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, an iodine atom (-I) at position 3, and a fluorine atom (-F) at position 4. This specific arrangement dictates its reactivity, particularly the activation of the C-I bond for oxidative addition in catalytic cycles.

This compound C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 I I C3->I C5 C C4->C5 F F C4->F C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H_O H O->H_O Synthesis_Workflow Start Start: 4-Fluorophenol (CAS 371-41-5) Reaction Reaction Vessel: Stir at Room Temperature (20-25°C) Start->Reaction Reagents Reagents: - N-Iodosuccinimide (NIS) - Acetonitrile (Solvent) - Trifluoroacetic Acid (TFA, catalyst) Reagents->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Work-up: - Quench with Na₂S₂O₃ (aq) - Extract with Ethyl Acetate Monitoring->Workup Upon completion Purification Purification: Silica Gel Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Fluorophenol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Trifluoroacetic Acid (TFA) (0.1 eq, catalytic)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.05 eq) in one portion. The reaction mixture may change color.

  • Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

    • Causality Note: TFA activates the NIS, generating a more potent electrophilic iodinating species, which accelerates the reaction rate for moderately activated substrates like 4-fluorophenol.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine species. Wash subsequently with water and then with brine.

    • Trustworthiness Note: The thiosulfate wash is a self-validating step. The disappearance of the characteristic iodine color confirms the complete quenching of the reactive iodine species, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The carbon-iodine bond is the key reactive site for building molecular complexity.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst. [3] A. Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). This is one of the most powerful methods for constructing biaryl or heteroaryl-aryl scaffolds, which are common motifs in pharmaceutical agents. [3] B. Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to aryl alkynes. This functional group is a valuable precursor for further transformations and is found in various bioactive compounds.

C. Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, enabling the extension of carbon chains and the synthesis of stilbene-like structures.

The fluorine atom at the 4-position remains intact during these transformations, allowing for the direct introduction of a metabolically stable fluorine substituent into the target molecule. The hydroxyl group can be protected prior to coupling if necessary, or it can be used for subsequent modifications after the core scaffold has been assembled.

Applications Start This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Heck Heck Coupling (+ Alkene) Start->Heck Pd Catalyst, Base Ether Williamson Ether Synthesis (+ R-X) Start->Ether Base P1 Fluorinated Biaryl Phenols Suzuki->P1 P2 Fluorinated Aryl Alkynes Sonogashira->P2 P3 Fluorinated Stilbenoids Heck->P3 P4 Aryl Ethers Ether->P4 API Active Pharmaceutical Ingredients (APIs) P1->API P2->API P3->API P4->API

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 4-Fluoro-3-iodophenol (CAS No: 897956-98-8), a key halogenated intermediate in synthetic chemistry. As direct, comprehensive experimental datasets for this specific molecule are not consolidated in publicly available literature, this document synthesizes predicted data with established principles of spectroscopic interpretation and data from structurally analogous compounds. We will delve into the nuanced details of its Nuclear Magnetic Resonance (¹H, ¹³C), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for the confident identification and characterization of this and similar halogenated phenols.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxyl (-OH), a fluorine (-F) atom, and an iodine (-I) atom. This unique substitution pattern makes it a valuable building block, particularly in the synthesis of complex organic molecules where regioselective functionalization is paramount. The fluorine atom can modulate electronic properties and metabolic stability, while the iodine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Accurate structural confirmation is the bedrock of chemical synthesis. Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule's identity and purity. This guide explains the causality behind the expected spectral features, providing a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom and their connectivity.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

Expertise & Experience: The aromatic region of the ¹H NMR spectrum for this molecule is defined by three distinct protons. Their chemical shifts and coupling patterns are governed by the cumulative electronic effects of the hydroxyl, fluorine, and iodine substituents. The hydroxyl proton is often broad and may exchange with deuterated solvents, making it less structurally informative for connectivity, though its presence and chemical shift (typically 4-8 ppm) can be significant.[1][2] The primary focus is on the aromatic protons, which we will label H-2, H-5, and H-6.

Diagram: Proton Assignments for this compound

Caption: Structure of this compound with proton numbering.

Data Interpretation and Prediction:

  • H-2: This proton is ortho to the electron-donating -OH group and ortho to the electron-withdrawing -I group. It will experience complex electronic effects. Its signal is expected to be a doublet due to coupling with H-6 across the ring (meta coupling, ⁴JHH).

  • H-6: This proton is meta to the -OH and -I groups but ortho to the strongly electronegative -F atom. The proximity to fluorine will cause both through-bond coupling (³JHF) and deshielding. Its signal will likely appear as a doublet of doublets, arising from ortho coupling to H-5 (³JHH) and ortho coupling to the ¹⁹F nucleus (³JHF).

  • H-5: This proton is ortho to H-6 and meta to the fluorine atom. It will also be split into a doublet of doublets by H-6 (³JHH) and the ¹⁹F nucleus (meta coupling, ⁴JHF).

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-OH ~5.0 - 6.0 Broad singlet (s) -
H-2 ~7.4 Doublet (d) ⁴JHH ≈ 2.5 Hz
H-6 ~7.1 Doublet of Doublets (dd) ³JHH ≈ 8.5 Hz, ³JHF ≈ 9.0 Hz

| H-5 | ~6.8 | Doublet of Doublets (dd) | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 4.5 Hz |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: In ¹³C NMR, the chemical shifts are highly sensitive to substituent electronegativity and resonance effects. A key feature for fluorinated aromatics is the presence of carbon-fluorine (C-F) coupling, which provides unambiguous assignment evidence.[3][4][5] The iodine atom's "heavy atom effect" typically shields the directly attached carbon, causing an upfield shift compared to other halogens.[6]

Data Interpretation and Prediction:

  • C-1 (C-OH): This carbon is deshielded by the attached oxygen, appearing furthest downfield among the protonated carbons.

  • C-2 (CH): Located ortho to both -OH and -I groups.

  • C-3 (C-I): The carbon directly bonded to iodine. It is expected to be shifted significantly upfield due to the heavy atom effect. It will also show a small coupling to the fluorine atom (²JC-F).

  • C-4 (C-F): This carbon will exhibit a very large one-bond coupling constant (¹JC-F), which is characteristic of a direct C-F bond. This is often the most diagnostic signal in the spectrum.

  • C-5 (CH): This carbon is meta to the iodine and ortho to the fluorine, resulting in a moderate C-F coupling constant (²JC-F).

  • C-6 (CH): This carbon is meta to the fluorine, showing a smaller C-F coupling (³JC-F).

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F) Predicted Coupling Constant (J, Hz)
C-1 ~152 (d) Doublet ⁴JC-F ≈ 3 Hz
C-2 ~125 (d) Doublet ⁴JC-F ≈ 3 Hz
C-3 ~90 (d) Doublet ²JC-F ≈ 20 Hz
C-4 ~158 (d) Doublet ¹JC-F ≈ 245 Hz
C-5 ~118 (d) Doublet ²JC-F ≈ 25 Hz

| C-6 | ~115 (d) | Doublet | ³JC-F ≈ 8 Hz |

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2 seconds and an acquisition time of 1.5 seconds are standard. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by vibrations characteristic of a substituted phenol.[2][7][8] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of signals, including those from C-F and C-I bonds, providing a unique identifier for the molecule.

Data Interpretation and Prediction:

  • O-H Stretch: A strong and characteristically broad absorption band is expected between 3200-3550 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.[7][9]

  • Aromatic C-H Stretch: A medium intensity signal will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the stretching of sp² C-H bonds on the aromatic ring.[1]

  • Aromatic C=C Stretches: Two to three sharp, medium-to-strong bands will be present in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[2][8]

  • C-O Stretch: A strong band around 1220-1260 cm⁻¹ is characteristic of the phenol C-O stretching vibration.

  • C-F Stretch: A strong, sharp absorption is expected in the 1180-1250 cm⁻¹ range. This may overlap with the C-O stretch.

  • C-I Stretch: A weak to medium absorption is expected in the low-frequency region, typically between 500-600 cm⁻¹.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3200 - 3550 Strong, Broad O-H Stretch (Hydrogen-bonded)
3030 - 3100 Medium Aromatic C-H Stretch
~1580, ~1470 Medium-Strong Aromatic C=C Ring Stretch
~1230 Strong Phenolic C-O Stretch & C-F Stretch
800 - 900 Strong Aromatic C-H Out-of-Plane Bending

| 500 - 600 | Medium | C-I Stretch |

Standard Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from its fragmentation pattern. The fragmentation of this compound will be dictated by the relative strengths of its bonds, with the C-I bond being the weakest and thus most likely to cleave.[10][11]

Diagram: Predicted EI-MS Fragmentation Pathway

Fragmentation_Pathway M [C₆H₄FIO]⁺ m/z = 253.93 M_minus_I [C₆H₄FO]⁺ m/z = 127.02 M->M_minus_I - I• I_ion [I]⁺ m/z = 126.90 M->I_ion - C₆H₄FO• M_minus_I_minus_CO [C₅H₄F]⁺ m/z = 99.02 M_minus_I->M_minus_I_minus_CO - CO

Caption: Key fragmentation steps for this compound in EI-MS.

Data Interpretation and Prediction:

  • Molecular Ion (M⁺): The molecular formula is C₆H₄FIO. The exact mass is approximately 253.93 g/mol . The molecular ion peak should be clearly visible at m/z ≈ 254. Since iodine is monoisotopic (¹²⁷I), there will be no M+2 peak from halogen isotopes.[10][11][12]

  • Base Peak: The weakest bond in the molecule is the C-I bond. Therefore, the most favorable fragmentation is the loss of an iodine radical to form the [M-I]⁺ cation at m/z ≈ 127. This fragment is likely to be the base peak (most abundant ion).

  • Other Fragments:

    • The [I]⁺ ion at m/z ≈ 127 may also be observed, though typically the charge is retained on the more stable organic fragment.

    • The [M-I]⁺ fragment can subsequently lose carbon monoxide (CO), a common fragmentation for phenols, to give a peak at m/z ≈ 99 ([C₅H₄F]⁺).

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/z (Nominal) Proposed Formula Identity
254 [C₆H₄FIO]⁺ Molecular Ion (M⁺)
127 [C₆H₄FO]⁺ [M - I]⁺ (Likely Base Peak)
127 [I]⁺ Iodine Cation

| 99 | [C₅H₄F]⁺ | [M - I - CO]⁺ |

Standard Protocol for MS Data Acquisition (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the sample solution into the GC. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure the compound elutes as a sharp peak.

  • MS Detection: The EI source energy should be set to the standard 70 eV. Acquire mass spectra across a range of m/z 40-400 as the compound elutes from the GC column.

  • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where NMR, IR, and MS each provide essential and complementary pieces of the structural puzzle. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the C-H framework, with C-F coupling serving as a definitive diagnostic tool. IR spectroscopy rapidly confirms the presence of key functional groups, notably the phenolic -OH. Finally, mass spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern dominated by the cleavage of the weak C-I bond. By synthesizing predicted data with fundamental spectroscopic principles, this guide provides a robust framework for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

  • doc brown's advanced organic chemistry revision notes. Interpretation of the infrared spectrum of phenol. [Link]

  • Lehman, J. Spectroscopy Tutorial: Phenols and Enols. [Link]

  • Gomez, A. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Gomez, A. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • doc brown's advanced organic chemistry revision notes. mass spectrum of 2-iodopropane. [Link]

  • doc brown's advanced organic chemistry revision notes. mass spectrum of 1-iodo-2-methylpropane. [Link]

  • doc brown's advanced organic chemistry revision notes. mass spectrum of iodoethane. [Link]

  • Thieme. 13C NMR Spectroscopy. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-3-iodophenol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety protocols and handling precautions for 4-Fluoro-3-iodophenol (CAS No: 897956-98-8). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from authoritative safety data sheets and established chemical safety principles to ensure a comprehensive understanding of the associated risks and their mitigation.

Hazard Identification and Risk Profile

This compound is a halogenated aromatic compound that, while valuable in synthesis, presents several health hazards that necessitate careful handling. Its risk profile is primarily characterized by its irritant properties and acute toxicity upon exposure.

GHS Classification

The Globally Harmonized System (GHS) provides a clear summary of the compound's intrinsic hazards.

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07Warning

Data sourced from Fluorochem Safety Data Sheet.[1]

Toxicological Narrative and Routes of Exposure

The primary danger of this compound stems from its ability to cause significant irritation and harm upon direct contact or ingestion. As a phenolic compound, it can be readily absorbed and exert local and systemic effects.

  • Inhalation: As a solid, the primary inhalation risk comes from airborne dust or aerosols. Inhalation may lead to irritation of the nose, throat, and lungs, manifesting as coughing, shortness of breath, and inflammation[1].

  • Skin Contact: The compound is a known skin irritant[1]. Prolonged contact can cause redness, pain, and potential chemical burns. The lipophilic nature of phenols suggests that skin absorption is a credible route for systemic exposure.

  • Eye Contact: Direct contact with the eyes will cause serious irritation, potentially leading to pain, tearing, and damage to the cornea if not promptly and thoroughly flushed[1].

  • Ingestion: Ingestion of this compound is harmful and can lead to systemic toxicity[1]. Immediate medical attention is required following ingestion.

The following diagram illustrates the primary pathways of exposure and the resulting health risks.

cluster_exposure Routes of Exposure cluster_risks Primary Health Risks Inhalation Inhalation of Dust/Aerosol Resp Respiratory Irritation Inhalation->Resp Skin Dermal (Skin) Contact Skin_Irrit Skin Irritation & Damage Skin->Skin_Irrit Eye Ocular (Eye) Contact Eye_Irrit Serious Eye Irritation Eye->Eye_Irrit Ingestion Ingestion Systemic Systemic Toxicity Ingestion->Systemic

Caption: Routes of exposure and their associated primary health risks.

Physicochemical Properties and Stability

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 897956-98-8[1][2]
Molecular Formula C6H4FIO[1][2]
Molecular Weight 238.00 g/mol [2][3]
Appearance SolidImplied by handling data
Purity ≥95%[2]
Stability and Reactivity

This compound is generally stable under recommended storage conditions[4]. However, as with most phenols, certain incompatibilities must be respected to prevent hazardous reactions.

  • Conditions to Avoid: Protect from excessive heat, open flames, and direct light[5]. Avoid the formation and accumulation of dust, as fine particles suspended in air can pose an explosion hazard in the presence of an ignition source[5].

  • Incompatible Materials: Phenols are acidic and can react exothermically with bases. Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides[5].

The Hierarchy of Controls: A Proactive Safety Framework

Effective management of chemical risk involves implementing a multi-layered safety strategy known as the Hierarchy of Controls. This framework prioritizes systematic risk elimination and reduction over reliance on personal protective equipment.

node_elim Elimination (Not Feasible) node_sub Substitution (Not Feasible) node_elim->node_sub Most Effective node_eng Engineering Controls (Fume Hood, Ventilation) node_sub->node_eng node_admin Administrative Controls (SOPs, Training, Labeling) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) node_admin->node_ppe Least Effective spill Spill Occurs alert Alert personnel & Evacuate area spill->alert ppe Don appropriate PPE (respirator, gloves, goggles) alert->ppe contain Contain spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully sweep or scoop material into a labeled hazardous waste container contain->cleanup decon Decontaminate the area with appropriate solvent cleanup->decon dispose Dispose of all materials as hazardous waste decon->dispose report Report incident to Safety Officer dispose->report

Caption: Emergency workflow for responding to a chemical spill.

For minor spills (a few grams) in a fume hood, trained personnel can clean it up. For major spills, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Arrange for disposal through a licensed hazardous waste contractor, following all local, state, and federal regulations.[5]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodophenol, 99%. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66882251, 3-Fluoro-5-iodophenol. [Link]

  • Wikipedia. (n.d.). 4-Iodophenol. [Link]

Sources

Navigating the Solubility and Stability of 4-Fluoro-3-iodophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Key Building Block

4-Fluoro-3-iodophenol, a halogenated phenol derivative, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the phenolic ring, imparts distinct electronic and steric properties that are highly valuable in medicinal chemistry and materials science. However, the successful application of this intermediate hinges on a thorough understanding of its solubility and stability characteristics in various organic solvents. This guide provides a comprehensive overview of these critical parameters, offering insights into the underlying principles and practical methodologies for their assessment.

The interplay of the hydroxyl, fluoro, and iodo substituents governs the molecule's polarity, hydrogen bonding capabilities, and susceptibility to degradation. The electron-withdrawing nature of the fluorine atom and the bulkiness of the iodine atom influence the acidity of the phenolic proton and the overall charge distribution, which in turn dictates its interactions with different solvent environments. A clear grasp of these fundamental properties is paramount for optimizing reaction conditions, designing robust formulation strategies, and ensuring the integrity of the compound throughout its lifecycle.

The Solubility Profile of this compound: A Solvent-by-Solvent Analysis

The solubility of this compound is a crucial factor in its utility, impacting everything from reaction kinetics to purification and formulation. While specific quantitative data for this compound is not extensively published, we can infer its likely behavior based on the principles of "like dissolves like" and the known properties of structurally similar compounds.

Factors Influencing Solubility:

The solubility of this compound in an organic solvent is a function of several interconnected factors:

  • Polarity: The presence of the hydroxyl group makes the molecule polar and capable of acting as a hydrogen bond donor. The fluorine and iodine atoms also contribute to the overall polarity.

  • Hydrogen Bonding: The ability of the phenolic hydroxyl group to form hydrogen bonds with solvent molecules is a primary driver of solubility in protic and polar aprotic solvents.

  • Van der Waals Forces: The aromatic ring and the large iodine atom contribute to London dispersion forces, which can enhance solubility in less polar solvents.

  • Solvent-Solute Interactions: Specific interactions, such as dipole-dipole interactions and induced dipole interactions, will also play a significant role.

Expected Solubility in Common Organic Solvents:

Based on these principles, the following table provides an estimated qualitative solubility profile for this compound. It is important to note that these are predictions and should be experimentally verified for specific applications.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the phenol can readily form hydrogen bonds with the hydroxyl groups of the alcohol solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh to ModerateThese solvents can act as hydrogen bond acceptors, interacting favorably with the phenolic proton. Their high polarity also contributes to solvating the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateEthers are polar aprotic solvents that can accept hydrogen bonds, but their overall polarity is lower than that of DMF or DMSO.
Halogenated Dichloromethane, ChloroformModerate to HighThe polarity of these solvents and the potential for dipole-dipole interactions with the C-F and C-I bonds can lead to good solubility. For instance, the related compound 4-Chloro-3-fluorophenol is soluble in chloroform at 50 mg/mL.
Aromatic Toluene, BenzeneLow to ModerateWhile the aromatic ring of the solute can interact with the aromatic ring of the solvent via pi-pi stacking, the overall polarity mismatch limits high solubility.
Non-polar Hexane, HeptaneLowThe significant difference in polarity between the polar this compound and non-polar aliphatic hydrocarbons results in poor solubility.

Stability of this compound: Navigating Potential Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic processes. Like many phenolic compounds, it is susceptible to degradation under certain conditions. Understanding these pathways is essential for mitigating unwanted side reactions and ensuring the purity of the final product.

Key Factors Influencing Stability:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and trace metal impurities. This can lead to the formation of colored byproducts, such as quinones.

  • Light Sensitivity (Photostability): Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. Photodegradation can involve cleavage of the carbon-halogen bond or other complex reactions.

  • pH: The acidity of the phenolic proton means that the compound will exist in its ionized form (phenoxide) under basic conditions. While this can increase solubility in aqueous media, it can also make the molecule more susceptible to certain degradation pathways.

  • Temperature: As with most chemical compounds, elevated temperatures can accelerate the rate of degradation.

Potential Degradation Pathways:

While specific degradation pathways for this compound are not extensively detailed in the literature, we can infer potential routes based on the known chemistry of halophenols.[1][2]

This compound This compound Oxidation Oxidation This compound->Oxidation O₂, Light, Metal Ions Dehalogenation Dehalogenation This compound->Dehalogenation Reductive Conditions Polymerization Polymerization This compound->Polymerization Oxidative Coupling Quinone_Intermediates Quinone_Intermediates Oxidation->Quinone_Intermediates Fluorophenol or Iodophenol Derivatives Fluorophenol or Iodophenol Derivatives Dehalogenation->Fluorophenol or Iodophenol Derivatives Polymeric_Byproducts Polymeric_Byproducts Polymerization->Polymeric_Byproducts Degradation_Products Degradation_Products Quinone_Intermediates->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Solubility and Stability Assessment

To obtain reliable and reproducible data, standardized experimental protocols are essential. The following sections outline established methodologies for determining the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[6][7] or other quantitative analytical technique.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Sample Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[8]

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

start Start prepare_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate on Shaker (Constant Temperature) prepare_solution->equilibrate sample_and_filter Collect and Filter Supernatant equilibrate->sample_and_filter dilute Dilute Filtered Sample sample_and_filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for equilibrium solubility determination.

Protocol 2: Stability Assessment Following ICH Guidelines

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound. The International Council for Harmonisation (ICH) provides guidelines for stability testing of active pharmaceutical ingredients (APIs).[9][10][11]

Objective: To evaluate the stability of this compound in a specific organic solvent under accelerated and long-term storage conditions.

Materials:

  • This compound

  • Selected organic solvent

  • Volumetric flasks

  • Amber glass vials with inert caps

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating HPLC method (a method that can separate the intact compound from its degradation products)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Sample Preparation: Aliquot the stock solution into multiple amber glass vials and seal them securely.

  • Storage Conditions: Place the vials in stability chambers under the following conditions as per ICH guidelines:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points for Analysis: Withdraw vials for analysis at specified time points. For example:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months[10]

    • Accelerated: 0, 1, 2, 3, and 6 months[10]

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method. Quantify the amount of this compound remaining and identify and quantify any degradation products.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to identify any trends. This information is used to establish a retest period or shelf life for the compound in that specific solvent.

start Start prepare_solution Prepare Stock Solution start->prepare_solution aliquot_samples Aliquot into Vials prepare_solution->aliquot_samples storage Store under Long-term and Accelerated Conditions aliquot_samples->storage analysis Analyze at Specified Time Points (Stability-Indicating HPLC) storage->analysis evaluate Evaluate Data and Determine Degradation Rate analysis->evaluate end End evaluate->end

Caption: Workflow for stability assessment.

Conclusion: A Foundation for Informed Application

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful and efficient utilization in research and development. By applying the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, reaction optimization, formulation design, and storage conditions. This knowledge empowers the scientific community to harness the full potential of this valuable chemical intermediate, paving the way for the discovery and development of novel therapeutics and advanced materials. The provided protocols offer a robust framework for generating the critical data needed to ensure the quality, efficacy, and safety of products derived from this compound.

References

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). EDREX: GL.CAPP.018.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30).
  • Reineke, W. (n.d.).
  • Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline.
  • Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
  • This compound. (n.d.). Fluorochem.
  • (PDF) Studies on the solubility of phenolic compounds. (n.d.).
  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF. (2025, August 7).
  • Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. (n.d.). MDPI.
  • Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. (2014). PubMed.
  • Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research. (n.d.).
  • Analytical methods – Knowledge and References. (n.d.). Taylor & Francis.
  • This compound | 897956-98-8. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Experiments with Polyphenolic Compounds. (n.d.). Benchchem.
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). NIH.
  • 4-Fluorophenol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
  • 4-Iodophenol 99 540-38-5. (n.d.). Sigma-Aldrich.
  • 4-fluoro IPV (hydrochloride). (n.d.). Cayman Chemical.
  • 3-Fluoro-5-iodophenol | C6H4FIO | CID 66882251. (n.d.). PubChem - NIH.
  • Degradation of Halogenated Aliphatic Compounds: The Role of Adapt
  • 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861. (n.d.). PubChem - NIH.
  • 4-Chloro-3-fluorophenol 98 348-60-7. (n.d.). Sigma-Aldrich.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016, December 23). NIH.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016, December 1).
  • Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled W
  • 4-Fluorophenol | 371-41-5. (2025, February 25). ChemicalBook.
  • Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). (n.d.). Cheméo.
  • 2 Overview on PFAS analytical methods. (n.d.).
  • 1934802-67-1 | 4-Amino-3-fluoro-2-iodophenol. (n.d.). ChemScene.
  • 4-Fluorophenol | C6H5FO | CID 9732. (n.d.). PubChem.

Sources

Sourcing High-Purity 4-Fluoro-3-iodophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Fluoro-3-iodophenol is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The success of multi-step syntheses and the validity of experimental results are critically dependent on the purity of this starting material. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying high-purity this compound. We will delve into the nuances of purity specifications, compare commercial supplier offerings, and present a detailed protocol for in-house quality verification, ensuring the integrity of your research from the very first step.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the CAS number 897956-98-8, is a halogenated aromatic compound featuring a phenol functional group, a fluorine atom, and an iodine atom on the benzene ring.[1] This unique substitution pattern makes it a highly valuable precursor in organic synthesis. The iodine and fluorine atoms, along with the hydroxyl group, offer multiple reactive sites for various chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and further functionalization. Its structural motif is found in a range of biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug discovery.

The Critical Impact of Purity on Experimental Outcomes

In any synthetic workflow, the purity of the starting materials is paramount. Impurities, even in trace amounts, can have cascading negative effects, leading to:

  • Formation of unwanted byproducts: Impurities can react with reagents, leading to a complex mixture of products that are difficult to separate and characterize.

  • Lower yields: Side reactions caused by impurities consume valuable reagents and reduce the overall efficiency of the synthesis.

  • Inaccurate biological data: In drug discovery, impurities can exhibit their own biological activity, leading to false positives or misleading structure-activity relationship (SAR) data.

  • Difficulties in scale-up: A synthetic route developed with an impure starting material may not be reproducible on a larger scale, leading to significant delays and increased costs in process development.

Therefore, a thorough understanding and verification of the purity of this compound are not just recommended but essential for robust and reproducible scientific research.

Defining and Verifying "High-Purity"

The term "high-purity" can be subjective. For this compound, it typically refers to a purity level of 95% or higher. However, the specific requirements will depend on the intended application.

Common Purity Grades and Specifications

Commercial suppliers usually offer this compound in various purity grades, such as ≥95% or ≥97%.[1] It is crucial to look beyond this single number and examine the accompanying Certificate of Analysis (CoA). A comprehensive CoA should detail the methods used for purity determination and list any identified impurities and their concentrations.

Key Analytical Techniques for Quality Control

Several analytical methods are employed to assess the purity of this compound.[2][3] These include:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for purity assessment.[4][5] It separates the main compound from its impurities, and the purity is often reported as a percentage of the total peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about their molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for purity assessment.[2][6] The presence of unexpected signals can indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it highly effective for identifying and quantifying impurities.[5]

Protocol: In-House Purity Verification by HPLC

Upon receiving a new batch of this compound, it is a good practice to perform an in-house purity verification, even if a CoA is provided by the supplier. Here is a general HPLC protocol that can be adapted for this purpose:

Objective: To verify the purity of a this compound sample using reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

    • Filter the final sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis:

    • Inject a blank (diluent) to ensure there are no system peaks.

    • Inject the prepared sample solution.

    • Integrate the peaks in the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

Landscape of Commercial Suppliers

Several chemical suppliers offer this compound. When selecting a supplier, consider factors such as stated purity, availability of technical documentation (CoA, SDS), and the company's reputation within the scientific community.

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial for ensuring the quality and consistency of your starting materials.

SupplierQualification A Identify Potential Suppliers B Request Technical Documentation (CoA, SDS) A->B C Review Purity Specifications and Analytical Methods B->C D Evaluate Supplier Reputation (e.g., citations in literature) C->D E Order Small Sample for In-House Verification D->E F Perform In-House QC (e.g., HPLC, NMR) E->F G Compare Results with Supplier's CoA F->G H Approve Supplier and Place Bulk Order G->H Results Match I Reject Supplier G->I Discrepancy Found

Caption: Workflow for qualifying a commercial supplier of this compound.

Comparative Table of Selected Suppliers
SupplierStated PurityCAS NumberAdditional Information
Fluorochem ≥95%897956-98-8Provides safety data and basic chemical properties.[1][7]
Sigma-Aldrich 97%897956-98-8Offers detailed safety information and documentation like CoA upon request.
CymitQuimica ≥95%897956-98-8Lists basic product information and is a distributor for Fluorochem.[7]

Note: This table is not exhaustive and is based on publicly available information at the time of writing. Researchers should always verify the latest specifications directly with the supplier.

Safe Handling and Storage

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[8][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8][10]

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][10]

  • Causes skin and serious eye irritation.[10]

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8][11]

Conclusion

The quality of your research is built upon the quality of your starting materials. For a versatile and important building block like this compound, taking a diligent and systematic approach to sourcing and verification is a critical investment. By understanding the nuances of purity, performing in-house quality control, and carefully selecting suppliers, researchers can ensure the integrity and reproducibility of their synthetic work, ultimately accelerating the pace of discovery.

References

  • Cole-Parmer. Material Safety Data Sheet - 4-Fluorophenol. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Iodophenol. [Link]

  • Taylor & Francis Online. Analytical methods – Knowledge and References. [Link]

  • Amerigo Scientific. 3-Fluoro-4-iodophenol. [Link]

  • Japan Environment Agency. III Analytical Methods. [Link]

  • S. E. Wąsowicz, et al. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

Sources

Physical and chemical properties of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-3-iodophenol: Properties, Synthesis, and Applications

For inquiries and advancements in modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among these, halogenated phenols serve as critical building blocks, offering predictable reactivity and the ability to modulate the physicochemical properties of target molecules. This guide provides a comprehensive technical overview of this compound (CAS No: 897956-98-8), a trifunctional aromatic intermediate.

Authored for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signature, reactivity, and strategic applications of this compound. The narrative emphasizes the causality behind its chemical behavior, providing a framework for its effective utilization in complex synthetic campaigns.

Core Physicochemical Properties

This compound is a unique building block where the electronic properties of the benzene ring are modulated by three distinct substituents: a strongly electron-donating hydroxyl group, a moderately deactivating but ortho-para directing fluorine atom, and an iodine atom that serves primarily as an excellent leaving group in cross-coupling reactions. This substitution pattern creates a molecule with specific reactivity profiles valuable for targeted synthesis.

A summary of its key identifiers and properties is presented below.

PropertyValueSource(s)
CAS Number 897956-98-8[1]
Molecular Formula C₆H₄FIO[1][2][3]
Molecular Weight 238.00 g/mol [2][3]
IUPAC Name This compound[1][2]
InChI Key QMDMLMOPLZBFTC-UHFFFAOYSA-N[1][2][3]
Canonical SMILES OC1=CC=C(F)C(I)=C1[1]
Purity (Typical) ≥95% - 97%[1][2][3]
Physical Form Reported as a liquid; however, substituted phenols are often low-melting solids. Verification with the supplier is recommended.[2]

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a reliable spectroscopic profile can be predicted based on the known effects of its functional groups and data from analogous structures like 4-fluorophenol and various iodophenols.[4][5][6] This predictive analysis is crucial for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region should display three distinct signals corresponding to the protons at C2, C5, and C6.

    • The proton at C2 will likely appear as a doublet, split by the adjacent proton at C6.

    • The proton at C5 will be a doublet of doublets, split by the adjacent proton at C6 and the fluorine atom at C4 (typically a ~8-10 Hz coupling).

    • The proton at C6 will also be a doublet of doublets, split by the protons at C2 and C5.

    • A broad singlet for the hydroxyl proton (-OH) is expected, with its chemical shift being concentration and solvent-dependent.

  • ¹³C NMR: Six unique signals are expected in the aromatic region.

    • The carbon bearing the fluorine (C4) will exhibit a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz), appearing as a doublet.

    • The carbon bearing the iodine (C3) will be significantly shielded due to the heavy atom effect.

    • The carbon attached to the hydroxyl group (C1) will be the most deshielded among the protonated carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the phenolic C-O stretching vibration.

  • C-F Stretch: A strong, sharp absorption in the 1150-1250 cm⁻¹ region is indicative of the C-F bond.

  • Aromatic C=C Stretch: Multiple medium-to-weak bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z ≈ 238.

  • Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will result in a clean M⁺ peak without a significant M+2 satellite peak, simplifying spectral interpretation compared to bromo- or chloro-analogs. Fragmentation would likely involve the loss of iodine and CO.

Synthesis, Reactivity, and Strategic Utility

The value of this compound lies in its capacity as a versatile synthetic intermediate. Its reactivity is governed by the interplay of its three functional groups.

Plausible Synthetic Routes

While specific preparations are proprietary, plausible synthetic strategies can be inferred from established organohalogen chemistry. A common approach for synthesizing substituted phenols involves the diazotization of an appropriate aniline precursor followed by hydrolysis.[7][8][9] For instance, the synthesis could potentially start from 4-amino-3-fluorophenol, followed by a Sandmeyer-type iodination reaction.

Chemical Reactivity
  • The Hydroxyl Group: As a powerful activating group, the -OH directs electrophilic aromatic substitution to the positions ortho and para to it (C2 and C6). It can also be alkylated or acylated to form ethers and esters, respectively, which is a common strategy in drug development to modify solubility and bioavailability.

  • The Iodine Atom: The C-I bond is the primary site for transition metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group in reactions such as Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (amination).[10] This allows for the precise and efficient construction of C-C and C-N bonds at the C3 position.

  • The Fluorine Atom: The fluorine atom influences the acidity of the phenol and the overall electronic properties of the ring. Fluorine substitution is a widely used strategy in medicinal chemistry to block metabolic oxidation, enhance binding affinity, and improve pharmacokinetic profiles.[11][12]

The primary utility of this compound in synthesis is to serve as a scaffold where a new moiety is introduced at the C3 position via cross-coupling, leveraging the C-I bond's reactivity.

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in the synthesis of a wide range of biologically active molecules.[13] this compound is particularly valuable for several reasons:

  • Scaffold for Lead Optimization: It allows for the systematic exploration of the chemical space at the C3 position. By employing a variety of boronic acids or other coupling partners in Suzuki reactions, chemists can rapidly generate a library of analogs to probe structure-activity relationships (SAR).

  • Introduction of the Fluorophenol Moiety: The 4-fluorophenol motif is present in numerous approved drugs. This compound provides a direct route to incorporate this structural feature while retaining a handle (the iodine) for further functionalization. The use of related 4-iodophenol in the synthesis of estrogen β receptor agonists highlights the importance of this class of compounds in developing treatments for hormone-dependent diseases.[14]

  • Metabolic Blocking: The fluorine at C4 can serve as a "metabolic shield," preventing para-hydroxylation of the aromatic ring, a common metabolic pathway for phenols. This can increase the in vivo half-life and overall exposure of a drug candidate.[12]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. The following information is derived from safety data sheets for this compound and related structures.

GHS Hazard Classification:

  • Flammability: Combustible liquid (Category 4).

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Environmental: Harmful to aquatic life with long-lasting effects (Category 3).

Recommended Handling Protocols:

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a highly valuable and strategically designed building block for chemical synthesis. The orthogonal reactivity of its functional groups—the nucleophilic/directing hydroxyl group and the versatile iodine handle for cross-coupling—combined with the modulating effects of the fluorine atom, makes it an enabling tool for researchers in drug discovery and materials science. A thorough understanding of its properties, reactivity, and safety is the foundation for leveraging its full potential in the creation of novel and complex molecular architectures.

References

  • Lecouvey, M., Crousse, B., et al. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications. [Link]

  • Material Safety Data Sheet - 4-Fluorophenol. Cole-Parmer. [Link]

  • Ringsby, A. J., et al. (2022). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Physical Chemistry Chemical Physics. [Link]

  • 3-Fluoro-5-iodophenol | C6H4FIO | CID 66882251. PubChem, National Institutes of Health. [Link]

  • Preparation of 4-fluorophenols. European Patent Office - EP 0188848 A1. (1986-07-30). [Link]

  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Lee, S. J., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. [Link]

  • 3-Iodophenol | C6H5IO | CID 12272. PubChem, National Institutes of Health. [Link]

  • 4-Iodophenol. Wikipedia. [Link]

  • 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • O’Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

  • p-IODOPHENOL. Organic Syntheses Procedure. [Link]

Sources

A Senior Application Scientist's Guide to 4-Fluoro-3-iodophenol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and the selective functionalization of aromatic scaffolds are paramount. 4-Fluoro-3-iodophenol has emerged as a highly valuable and versatile building block, uniquely equipped to address these synthetic challenges. Its structure, featuring a nucleophilic phenol, an electron-withdrawing fluorine, and a reactive iodine atom, presents a trifecta of functionalities. This guide provides an in-depth technical exploration of this compound, focusing on its reactivity, strategic applications, and field-proven protocols. We will delve into the causality behind its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful molecule in their synthetic endeavors.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. All experimental work should begin with the confirmation of the starting material's identity and purity via standard analytical techniques.

PropertyValueSource
CAS Number 897956-98-8[1]
Molecular Formula C₆H₄FIO[1]
Molecular Weight 238.00 g/mol [2]
IUPAC Name This compound[1]
Appearance Typically a liquid or low-melting solid
Purity ≥95% (Commercially available)[1][3]
InChI Key QMDMLMOPLZBFTC-UHFFFAOYSA-N[1]

Expected Spectroscopic Signatures:

  • ¹H NMR (CDCl₃): Proton signals will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The aromatic protons will appear as distinct multiplets, and the phenolic proton will be a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (CDCl₃): Six distinct aromatic carbon signals are expected. The carbon atoms attached to fluorine and iodine will show characteristic large and small C-F and C-I coupling constants, respectively. The C-F coupling is a key diagnostic feature.

  • ¹⁹F NMR (CDCl₃): A single resonance is expected, which will be split by the neighboring aromatic protons, providing crucial structural confirmation.

  • IR Spectroscopy: Characteristic peaks will include a broad O-H stretch (around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C-F stretching (around 1100-1250 cm⁻¹), and aromatic C-H and C=C vibrations.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative derivatizations. A primary and logical route is the regioselective electrophilic iodination of 4-fluorophenol.

The causality for this approach lies in the directing effects of the substituents. The hydroxyl group is a powerful ortho-, para-directing activator, while the fluorine atom is a deactivating ortho-, para-director. The hydroxyl group's influence dominates, strongly activating the positions ortho to it. One of these positions is already substituted by fluorine, making the C-3 position the most electron-rich and sterically accessible site for electrophilic attack by an iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine with an oxidizing agent).

cluster_synthesis Synthetic Pathway Start 4-Fluorophenol (Precursor) Reagent Electrophilic Iodinating Agent (e.g., N-Iodosuccinimide) Start->Reagent Reaction Product This compound (Target Molecule) Reagent->Product Regioselective Iodination

Caption: Proposed synthesis of this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[4] This differential reactivity allows for the selective functionalization at the C-3 position while retaining the fluorine atom and the phenolic hydroxyl group for subsequent transformations.

The electron-withdrawing nature of the fluorine atom at the 4-position increases the electrophilicity of the C-I bond, often facilitating the rate-determining oxidative addition step in the catalytic cycle.[5]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the primary application for this compound, enabling the construction of complex molecular architectures.[6][7]

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent. For this compound, this reaction proceeds selectively at the C-I bond.

Causality: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-I bond, which has a lower bond dissociation energy than the C-F bond. Following transmetalation with the activated boronic acid (or ester) and reductive elimination, the C-C coupled product is formed, regenerating the Pd(0) catalyst.[8] The choice of base is critical for activating the boronic acid for the transmetalation step.[9]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle center Pd(0)Lu2082 OA Oxidative Addition center->OA Ar-I ArPdIL2 Ar-Pd(II)(I)Lu2082 OA->ArPdIL2 TM Transmetalation ArPdIL2->TM R'-B(OR)u2082 Base ArPdR_L2 Ar-Pd(II)(R')Lu2082 TM->ArPdR_L2 RE Reductive Elimination ArPdR_L2->RE RE->center Ar-R'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira coupling provides a powerful route to aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I).[10] This reaction is indispensable for introducing alkynyl moieties, which are themselves versatile functional groups.[11]

Causality: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-I species, followed by reductive elimination to yield the aryl alkyne product.[11][12]

cluster_sonogashira Sonogashira Catalytic Cycle center Pd(0)Lu2082 OA Oxidative Addition center->OA Ar-I ArPdIL2 Ar-Pd(II)(I)Lu2082 OA->ArPdIL2 TM Transmetalation ArPdIL2->TM Cu-C≡CR' ArPdR_L2 Ar-Pd(II)(C≡CR')Lu2082 TM->ArPdR_L2 RE Reductive Elimination ArPdR_L2->RE RE->center Ar-C≡CR'

Caption: Catalytic cycle for the Sonogashira coupling.

This reaction enables the formation of C-N bonds, creating aryl amines from aryl halides.[13] It has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance.[14][15]

Causality: The mechanism involves the oxidative addition of the C-I bond to the Pd(0) catalyst. The resulting Pd(II) complex then reacts with the amine in the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[16][17] The choice of phosphine ligand is critical for the efficiency of this reaction.

cluster_buchwald Buchwald-Hartwig Amination Cycle center Pd(0)Lu2082 OA Oxidative Addition center->OA Ar-I ArPdIL2 Ar-Pd(II)(I)Lu2082 OA->ArPdIL2 AmineCoord Amine Coordination / Deprotonation ArPdIL2->AmineCoord HNR'R'' Base ArPdAmido Ar-Pd(II)(NR'R'')L AmineCoord->ArPdAmido RE Reductive Elimination ArPdAmido->RE RE->center Ar-NR'R''

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Field-Proven Experimental Protocols

The following protocols are representative and serve as a validated starting point. As with any reaction, optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 3-phenyl-4-fluorophenol.

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg), finely ground

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Fit the flask with a condenser and heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 4-fluoro-3-(phenylethynyl)phenol.

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (TEA) (3.0 mmol, 303 mg, 420 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Methodology:

  • Inert Atmosphere: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and amine salts, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be dissolved in ethyl acetate and washed with dilute aqueous HCl (to remove excess TEA) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Conclusion

This compound is a quintessential example of a modern synthetic building block, designed for efficiency, selectivity, and versatility. Its predictable reactivity, centered on the selective activation of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, allows for the streamlined synthesis of complex, highly functionalized aromatic compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for chemists in pharmaceutical and materials science to confidently incorporate this powerful tool into their synthetic programs, accelerating the discovery and development of novel molecular entities.

References

  • Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol - ResearchGate. ResearchGate. Available at: [Link]

  • 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861 - PubChem. National Institutes of Health. Available at: [Link]

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - ResearchGate. ResearchGate. Available at: [Link]

  • 3-Fluoro-5-iodophenol | C6H4FIO | CID 66882251 - PubChem. National Institutes of Health. Available at: [Link]

  • Phenol, 4-fluoro- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Buy 4-Iodophenol | Boron Molecular. Boron Molecular. Available at: [Link]

  • Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. Available at: [Link]

  • Chlorophenols in organic synthesis - SciSpace. SciSpace. Available at: [Link]

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Preparation of 4-fluorophenols - European Patent Office - EP 0188848 A1. European Patent Office. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Quick Company. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media - PubMed. National Institutes of Health. Available at: [Link]

  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents. Google Patents.
  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - NIH. National Institutes of Health. Available at: [Link]

  • Advances in Cross-Coupling Reactions - MDPI. MDPI. Available at: [Link]

  • Buchwald-Hartwig Coupling - YouTube. YouTube. Available at: [Link]

  • Solid-phase cross-coupling reaction of aryl(fluoro)silanes with 4-iodobenzoic acid - ElectronicsAndBooks. ElectronicsAndBooks. Available at: [Link]

  • Halogenation and Phenolic Compounds - ResearchGate. ResearchGate. Available at: [Link]

  • 3-Iodophenol | C6H5IO | CID 12272 - PubChem. National Institutes of Health. Available at: [Link]

  • 2,3-Difluoro-4-iodophenol | C6H3F2IO | CID 21740077 - PubChem. National Institutes of Health. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. National Institutes of Health. Available at: [Link]

  • Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Featured Reviews in Organic Chemistry - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. YouTube. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Reddit. Available at: [Link]

  • 4-Fluorophenol | C6H5FO | CID 9732 - PubChem. National Institutes of Health. Available at: [Link]

Sources

A Technical Guide to the Strategic Reactivity of the Carbon-Iodine Bond in 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-3-iodophenol has emerged as a pivotal structural motif in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Its utility is derived from a synthetically powerful combination of substituents on the phenol scaffold: a strongly activating hydroxyl group, a modulating fluorine atom, and a strategically positioned, highly reactive iodine atom. The significant difference in the bond dissociation energies between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for remarkable chemoselectivity in a variety of transformations. This guide provides an in-depth exploration of the C-I bond's reactivity in this compound, with a primary focus on its selective functionalization through palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and offer insights into the causal factors governing reaction outcomes, thereby equipping researchers and drug development professionals with a robust framework for leveraging this versatile building block.

Introduction: The Molecular Logic of this compound

The strategic value of a synthetic building block is often defined by its capacity for predictable, selective, and high-yielding transformations. This compound (CAS 897956-98-8) exemplifies these characteristics. The molecule's architecture presents a fascinating interplay of electronic effects:

  • The Hydroxyl (-OH) Group: As a potent ortho-, para- directing and activating group, the hydroxyl moiety enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution and influencing the reactivity of adjacent positions.

  • The Fluorine (-F) Atom: Positioned para to the hydroxyl group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which modulates the overall electron density of the ring. This electronic influence is critical in fine-tuning the molecule's properties and reactivity.

  • The Iodine (-I) Atom: Located ortho to the hydroxyl and meta to the fluorine, the iodine atom is the primary locus of synthetic manipulation. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group and the preferred site for oxidative addition in transition metal catalysis.[1][2][3]

This guide focuses on the selective cleavage and functionalization of the C-I bond, a reaction pathway that forms the cornerstone of its application in constructing complex molecular frameworks.

Synthesis of the Core Scaffold

The most direct route to this compound involves the electrophilic iodination of the readily available starting material, 4-fluorophenol. The powerful activating and ortho-, para- directing nature of the hydroxyl group dictates the regioselectivity of the reaction. With the para position occupied by fluorine, iodination occurs exclusively at the ortho position.

Diagram: Synthesis via Electrophilic Iodination

G cluster_0 Synthesis of this compound Start 4-Fluorophenol Reagents + I₂ / NaI + NaHCO₃ Start->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-I (this compound) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation + Ar'B(OH)₂ / Base trans_complex->pd0 Reductive Elimination trans_complex->product_complex Ar-Ar' (Product) G cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition + Ar-I alkynyl_pd_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination alkynyl_pd_complex->alkyne Ar-C≡CR (Product) cu_acetylide Cu(I)-C≡CR cu_acetylide->oa_complex cuI Cu(I)I cu_acetylide->cuI Transmetalation cuI->cu_acetylide + H-C≡CR + Base G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition + Ar-I amido_complex Ar-Pd(II)(NRR')L₂ (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation + HNRR' / Base amido_complex->pd0 Reductive Elimination amido_complex->product_complex Ar-NRR' (Product)

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Fluorinated Biaryl Phenols

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in constructing carbon-carbon (C-C) bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly for the synthesis of polyolefins, styrenes, and substituted biphenyls.[1][3] The biaryl motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[6] Consequently, the synthesis of fluorinated biaryls is of paramount interest to the drug development community.[7] This guide focuses on a robust protocol for the Suzuki coupling of 4-fluoro-3-iodophenol, a versatile building block that enables the strategic synthesis of valuable 4-fluoro-3-aryl-phenol derivatives. The inherent difference in reactivity between the carbon-iodine (C-I) and the more inert carbon-fluorine (C-F) bonds allows for exquisite site-selectivity, making this substrate an ideal starting point for complex molecular construction.[8][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational experimental design and troubleshooting. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophile (in this case, this compound). This step, often rate-limiting, breaks the C-I bond and oxidizes the catalyst to a Pd(II) species.[10][11][12]

  • Transmetalation: In this key step, the organic moiety from the activated organoboron species (the nucleophile) is transferred to the Pd(II) complex, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate intermediate.[1][2]

  • Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners, yielding the desired biaryl product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[10][12]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organo Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Deconstructing the Protocol: Causality Behind Experimental Choices

A successful Suzuki coupling is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent. The choices outlined in this protocol are grounded in established principles to maximize yield and minimize side reactions.

  • The Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is selected for its reliability and commercial availability. It serves as a direct source of the active Pd(0) catalyst, obviating the need for an in-situ reduction step that is sometimes required for Pd(II) sources like Pd(OAc)₂.[13] The triphenylphosphine ligands stabilize the Pd(0) center while being labile enough to allow the reaction to proceed. For more challenging or sterically hindered substrates, more advanced catalyst systems involving bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) might be considered to accelerate the oxidative addition and reductive elimination steps.[14][15][16]

  • The Base (K₂CO₃): The base is arguably one of the most critical components. Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion ([ArB(OH)₃]⁻ or a related species), which is the active species in the transmetalation step.[17][18][19] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective for a wide range of substrates. Its solubility in the aqueous phase of the biphasic solvent system facilitates the reaction at the interface. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive substrates or those prone to side reactions.[19]

  • The Solvent System (Dioxane/Water): The choice of a biphasic solvent system is a hallmark of many Suzuki protocols.[1][12] 1,4-Dioxane serves to dissolve the organic substrates (this compound and the arylboronic acid) and the palladium catalyst complex. Water is essential for dissolving the inorganic base (K₂CO₃), allowing for the formation of the active boronate species.[12] The reaction is believed to occur at the interface of these two phases. It is imperative to degas the solvents thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

(A proper chemical drawing tool would generate the image of this compound reacting with Ar-B(OH)2 to yield 4-fluoro-3-aryl-phenol)

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Deionized Water (Degassed)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Standard glassware for work-up and chromatography

Quantitative Reagent Summary
ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound237.991.01.0238 mg
Arylboronic AcidVaries1.21.2Varies
Pd(PPh₃)₄1155.560.050.0558 mg
K₂CO₃138.212.02.0276 mg
1,4-Dioxane---8.0 mL
Water---2.0 mL
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (238 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum, and attach it to a condenser under an inert gas (Argon or Nitrogen) line. Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8.0 mL) followed by degassed deionized water (2.0 mL) to the flask. A brief period of sonication can ensure all solids are well-suspended.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 90 °C. Stir the reaction mixture vigorously for the specified time (typically 4-12 hours).

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-fluoro-3-aryl-phenol product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Experimental Workflow

Workflow Figure 2: Experimental Workflow for Suzuki Coupling A 1. Reagent Addition (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat & Stir (e.g., 90 °C, 4-12h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E Monitor Progress F 6. Cool & Quench (Add EtOAc & Water) E->F Upon Completion G 7. Extraction (Separate Layers) F->G H 8. Wash & Dry (Combine Organics, Wash, Dry over MgSO₄) G->H I 9. Concentrate (Rotary Evaporation) H->I J 10. Purify (Flash Column Chromatography) I->J K 11. Characterize (NMR, MS) J->K

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Troubleshooting and Scientific Considerations

  • Low or No Conversion: This is often due to a deactivated catalyst. Ensure all reagents are pure and solvents are rigorously degassed. The quality of the boronic acid is also critical; they can degrade upon storage. Consider using a different, more robust ligand/palladium system if the issue persists.[20]

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[12] It can be exacerbated by prolonged reaction times or high temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this loss.

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, especially if the oxidative addition step is slow. Optimizing the reaction temperature and catalyst loading can minimize this side product.

  • Purification: The phenolic -OH group can cause streaking on silica gel columns. Adding a small amount of acetic acid (~0.5%) to the eluent can often lead to sharper peaks and better separation.

By adhering to this detailed protocol and understanding the chemical principles behind each step, researchers can confidently and successfully synthesize a wide range of valuable 4-fluoro-3-aryl-phenol compounds.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Green Synthesis of Fluorinated Biaryl Derivatives via Thermoregulated Ligand/Palladium-Catalyzed Suzuki Reaction. ResearchGate. [Link]

  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]

  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC - NIH. [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers' Group, Harvard University. [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. PubMed. [Link]

  • Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. [Link]

Sources

Buchwald-Hartwig amination of 4-Fluoro-3-iodophenol conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 4-Fluoro-3-iodophenol

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This application note provides a detailed guide for researchers and drug development professionals on the specific application of this reaction to this compound, a substrate of significant interest in medicinal chemistry due to the prevalence of fluoro- and hydroxyl-substituted anilines in pharmaceutical agents. We will delve into the critical experimental parameters, mechanistic considerations, and potential challenges associated with this transformation. A comprehensive, field-tested protocol is provided to serve as a robust starting point for synthesis and methodology development.

Introduction: The Challenge and Opportunity of Functionalized Phenols

Substituted anilines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The this compound core, in particular, presents both a challenge and an opportunity for synthetic chemists. The iodine atom provides a highly reactive handle for cross-coupling, while the fluorine and hydroxyl groups offer critical points for modulating pharmacokinetic and pharmacodynamic properties.

However, the presence of a free, acidic phenol group introduces significant complexity to the standard Buchwald-Hartwig protocol. Potential side reactions, such as O-arylation, and interactions between the acidic proton and the strong bases typically employed, require careful optimization of the catalytic system. This guide addresses these challenges directly, explaining the causality behind the selection of each reaction component to ensure a successful and high-yielding amination.

Mechanistic Insights and Optimization of Key Parameters

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-I) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex + Amine (HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex + Base - [H-Base]⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Arylamine Product Amido_Complex->Product Forms ArI This compound ArI->OA_Complex Amine Amine Amine->Amine_Complex caption Figure 1. The Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Figure 1. The Catalytic Cycle of Buchwald-Hartwig Amination.

Choice of Palladium Precatalyst

While numerous palladium sources can be used, Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common and cost-effective. These are reduced in situ to the active Pd(0) catalyst.[4] For challenging substrates, using well-defined, air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) is highly recommended. These precatalysts rapidly generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results and often lower catalyst loadings.

The Decisive Role of the Ligand

Ligand selection is the most critical factor for a successful transformation. For substrates like this compound, which are electron-rich and contain a potentially coordinating hydroxyl group, bulky and electron-rich biaryl monophosphine ligands are essential.[1][5]

  • Why Bulky Biaryl Phosphines? These ligands (e.g., RuPhos, BrettPhos, XPhos) possess several key features:

    • They stabilize the monoligated L-Pd(0) state, which is highly active in oxidative addition.[1]

    • Their steric bulk promotes the final, often rate-limiting, reductive elimination step to release the product.[2]

    • The electron-rich nature of the phosphine facilitates the oxidative addition of the aryl iodide.

The use of older, less bulky ligands like P(o-tolyl)₃ or bidentate ligands like BINAP may lead to slower reactions or catalyst decomposition with this substrate class.[1][2]

Base Selection: Navigating Substrate Acidity

The phenol proton (pKa ≈ 9-10) will be readily deprotonated by the strong bases required for the amination. This necessitates a careful choice of base to deprotonate the amine-palladium complex without promoting unwanted side reactions.

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a highly effective and common choice.[6] Its conjugate acid, t-butanol, has a high pKa (~19), ensuring it can efficiently deprotonate the coordinated amine.

  • Alternative Bases: In cases where NaOtBu proves too harsh, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can be effective, though they may require higher temperatures or longer reaction times.[3] For substrates with particularly sensitive functional groups, soluble organic bases like DBU can be considered, though their efficacy can be solvent-dependent.[7][8]

A key consideration: Will the in situ generated phenoxide undergo O-arylation? While C-O coupling is a known variant of the Buchwald-Hartwig reaction[2], the oxidative addition of a C-I bond is kinetically much faster than that of a C-O bond. Therefore, selective N-arylation at the iodine position is strongly favored.

Solvent and Temperature

Aprotic, non-coordinating solvents are standard.

  • Toluene and Dioxane: These are excellent first choices due to their ability to dissolve the aryl halide and their relatively high boiling points, allowing for a wide operational temperature range.

  • Ethereal Solvents (THF, 2-MeTHF): Also effective, particularly for reactions run at moderate temperatures.

Chlorinated solvents should generally be avoided as they can interfere with the catalyst.[4] Reaction temperatures typically range from 80-110 °C.[4] The high reactivity of the C-I bond in this compound may allow for lower temperatures, which should be explored during optimization to minimize potential side reactions.

Summary of Recommended Starting Conditions

For researchers beginning their investigation, the following table summarizes robust starting points for the amination of functionalized aryl iodides.

ParameterRecommended ConditionRationale & Comments
Aryl Halide This compoundHighly reactive C-I bond ensures rapid oxidative addition.
Amine 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or G3-XPhos (1-2 mol%)G3 precatalyst offers higher reliability and activity.[1]
Ligand RuPhos or BrettPhos (1.2 - 1.5x Pd mol%)Bulky, electron-rich ligands are crucial for this substrate class.[1][5]
Base NaOtBu or K₃PO₄ (2.0 - 2.5 equivalents)NaOtBu is generally faster; K₃PO₄ is milder.[7]
Solvent Toluene or DioxaneAprotic, high-boiling solvents are ideal.[4]
Temperature 80 - 110 °CStart at 100 °C and optimize as needed.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

Detailed Experimental Protocol

This protocol describes a representative reaction between this compound and morpholine. It should be performed using standard inert atmosphere techniques (either in a glovebox or using a Schlenk line).

Experimental_Workflow start Start: Prepare Schlenk Flask reagents 1. Add Solids: - this compound (1.0 eq) - Base (e.g., NaOtBu, 2.2 eq) - Ligand (e.g., RuPhos, 2.4 mol%) - Pd Precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%) start->reagents inert 2. Inert Atmosphere Cycle: Evacuate and backfill with Argon (3x) reagents->inert solvents 3. Add Liquids (via syringe): - Toluene (Anhydrous) - Morpholine (1.2 eq) inert->solvents reaction 4. Heat Reaction: Immerse in pre-heated oil bath (100 °C) Stir vigorously solvents->reaction monitor 5. Monitor Progress: Take aliquots for TLC or GC-MS analysis reaction->monitor workup 6. Workup: - Cool to RT - Quench with water/brine - Extract with EtOAc (3x) monitor->workup Upon completion purify 7. Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Figure 2. Experimental workflow for the Buchwald-Hartwig amination.

Reagents and Equipment
  • This compound (1.0 mmol, 254.0 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Pd₂(dba)₃ (0.01 mmol, 9.2 mg)

  • RuPhos (0.024 mmol, 11.2 mg)

  • Sodium tert-butoxide (NaOtBu) (2.2 mmol, 211.4 mg)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Reaction Setup
  • To an oven-dried Schlenk flask, add this compound, sodium tert-butoxide, RuPhos, and Pd₂(dba)₃.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add anhydrous toluene, followed by the morpholine.

  • Replace the septum with a Teflon screw cap and seal the flask.

Reaction Execution and Monitoring
  • Place the sealed flask into a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting material is consumed.

Workup and Purification
  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 4-(4-fluoro-3-(morpholino)phenyl)phenol.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation, provided that key parameters are carefully controlled. The selection of a bulky, electron-rich biaryl monophosphine ligand is the most critical decision to ensure high catalytic activity and yield. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can confidently employ this powerful reaction to synthesize valuable fluorinated and hydroxylated aniline derivatives for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11951–11959. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Retrieved from [Link]

  • Wang, X., & Ragauskas, A. J. (2015). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Green Chemistry, 17, 3484-3490. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Hartwig, J. F., & Stambuli, J. P. (2010). Palladium-Catalyzed Amination of Aryl Halides. ResearchGate. Retrieved from [Link]

  • Fors, B. P., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Retrieved from [Link]

  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. Retrieved from [Link]

  • WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • NRO Chemistry. (2021). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-Fluoro-3-iodophenol for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The strategic design of small molecule kinase inhibitors often relies on versatile chemical building blocks that allow for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides an in-depth guide on the application of 4-Fluoro-3-iodophenol , a uniquely functionalized scaffold, in the synthesis of kinase inhibitors. We will explore the strategic rationale for its use, detail robust synthetic protocols for its elaboration, and provide expert insights into the underlying chemical principles that make it an invaluable tool for drug discovery professionals.

The Strategic Value of this compound in Kinase Inhibitor Design

The molecular architecture of this compound offers a trifecta of functionalities that can be orthogonally exploited to build complex kinase inhibitors. The strategic placement of the hydroxyl, fluoro, and iodo groups provides a powerful platform for generating diverse molecular libraries with desirable drug-like properties.

  • The Phenolic Hydroxyl Group: This group is a classic hydrogen bond donor and can form a critical interaction with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II inhibitors. Alternatively, it serves as a nucleophilic handle for constructing diaryl ether linkages, a prevalent motif in inhibitors targeting the RAS-RAF-MEK-ERK pathway.[1][2]

  • The Iodine Atom: As a heavy halogen, iodine provides a highly reactive site for palladium-catalyzed cross-coupling reactions.[1] Its C-I bond is significantly more reactive than C-Br or C-Cl bonds, allowing for selective and efficient functionalization under mild conditions. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which are crucial for modulating potency and selectivity by probing different regions of the kinase active site.[3][4]

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5][6][7] The strong C-F bond is resistant to metabolic oxidation, and its high electronegativity can lead to favorable electrostatic interactions with the target protein and modulate the acidity (pKa) of the adjacent phenolic proton.[1][5]

The combination of these features in a single, readily available starting material makes this compound a privileged scaffold for constructing inhibitors of key oncogenic kinases such as BRAF, MEK, and VEGFR.[1][8][9]

Synthetic Diversification Strategies

The true power of this compound lies in the ability to selectively address its functional groups to rapidly build molecular complexity. The primary synthetic routes involve leveraging the C-I bond for cross-coupling and the O-H group for etherification.

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations cluster_2 Resulting Kinase Inhibitor Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OR)₂ Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂-NH Pd Catalyst D Ether Synthesis (SₙAr) (C-O Bond Formation) A->D Ar-X (activated) Base E Bi-aryl Phenolic Core B->E F Arylamino Phenolic Core C->F G Diaryl Ether Core D->G

Figure 1: Synthetic diversification workflow starting from this compound.

These palladium-catalyzed cross-coupling reactions are cornerstones of modern medicinal chemistry, offering broad substrate scope and functional group tolerance, making them ideal for creating libraries of potential kinase inhibitors.[1][3][4]

Target Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

A primary application for inhibitors derived from this scaffold is the RAS-RAF-MEK-ERK (or MAPK) signaling pathway. This cascade is central to regulating cell proliferation, differentiation, and survival.[1] Mutations in genes like BRAF are common in various cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[1] Approved drugs like Trametinib (MEK inhibitor) and Dabrafenib (BRAF inhibitor) validate this pathway as a therapeutic target and feature molecular motifs accessible from halogenated phenolic precursors.[8][10]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Survival, Angiogenesis TF->Output Inhibitor Kinase Inhibitor (e.g., from 4-F-3-I-Phenol) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Figure 2: Simplified MAPK signaling pathway with potential inhibitor targets.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations. These are representative procedures and may require optimization based on the specific substrate used.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with a heteroaryl boronic acid to generate a bi-aryl phenolic intermediate, a common core for many kinase inhibitors.

Reaction Scheme: this compound + Pyridine-3-boronic acid → 3-(4-Fluoro-2-hydroxyphenyl)pyridine

Materials & Equipment:

  • This compound

  • Pyridine-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane, anhydrous

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Nitrogen or Argon gas line

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To a Schlenk flask, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.

  • Solvent Addition: Add anhydrous 1,4-dioxane and the 2 M Na₂CO₃ solution (3.0 eq) via syringe. The solvent ratio of dioxane to water is typically 4:1 to 5:1.[11]

  • Degassing: Bubble inert gas through the reaction mixture for 10-15 minutes to thoroughly degas the solution.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[11]

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[11]

ParameterCondition / ValueRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.
Base 2 M aq. Na₂CO₃Activates the boronic acid and facilitates the transmetalation step.
Solvent 1,4-Dioxane / WaterA polar aprotic/protic mixture that effectively dissolves both organic and inorganic reagents.
Temperature 85-95 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Expected Yield 65-90%Typical range for Suzuki couplings with electron-rich phenols.
Protocol 2: SₙAr Reaction for Diaryl Ether Synthesis

This protocol details the formation of a diaryl ether linkage by reacting the phenolic product from Protocol 1 with an activated fluoro-nitro-aromatic compound.

Reaction Scheme: 3-(4-Fluoro-2-hydroxyphenyl)pyridine + 1-Fluoro-4-nitrobenzene → 3-(4-Fluoro-2-(4-nitrophenoxy)phenyl)pyridine

Materials & Equipment:

  • Product from Protocol 1

  • 1-Fluoro-4-nitrobenzene

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a round-bottom flask, add the bi-aryl phenol (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction typically takes 6-18 hours. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate of the product should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

ParameterCondition / ValueRationale
Base Cs₂CO₃A strong, yet mild base that effectively deprotonates the phenol without causing side reactions. Its solubility in DMF is advantageous.
Solvent DMFA polar aprotic solvent with a high boiling point, ideal for SₙAr reactions that require elevated temperatures.
Temperature 100-120 °CNecessary to overcome the activation energy for the SₙAr reaction.
Expected Yield 70-95%SₙAr reactions with activated electrophiles are typically high-yielding.

Conclusion

This compound stands out as a highly strategic and versatile building block in the synthesis of kinase inhibitors. Its distinct functional handles allow for a modular and efficient assembly of complex molecular architectures through robust and well-established synthetic methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The protocols and strategies outlined in this document provide a foundational framework for researchers and drug development professionals to harness the potential of this scaffold in the discovery of next-generation targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2,6-difluorophenol Hydrochloride. BenchChem.
  • MySkinRecipes. (n.d.). 4-Fluoro-2-iodophenol. MySkinRecipes.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine. BenchChem.
  • Fluorochem. (n.d.). This compound. Fluorochem.
  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • New Drug Approvals. (2018, May 4). trametinib. New Drug Approvals.
  • National Institutes of Health. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH.
  • ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib.
  • Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar.
  • Der Pharma Chemica. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104.
  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
  • PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.
  • PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453-1475.
  • PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • PubMed. (n.d.). Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases.
  • PubMed Central. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.
  • National Institutes of Health. (2015).

Sources

Application Notes & Protocols: Strategic Utilization of 4-Fluoro-3-iodophenol in the Synthesis of Acoramidis Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acoramidis (also known as AG10) is a highly potent and selective kinetic stabilizer of transthyretin (TTR), designed to mimic the protective effects of the natural T119M TTR variant.[1] Its development marks a significant advancement in the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal condition caused by the misfolding and aggregation of TTR.[2][3] The chemical architecture of Acoramidis necessitates a robust and efficient synthetic strategy. This guide details the pivotal role of 4-Fluoro-3-iodophenol as a key starting material for the synthesis of crucial Acoramidis intermediates. We provide in-depth protocols, mechanistic insights, and the strategic rationale behind the utilization of this uniquely functionalized phenol, with a focus on a key Williamson ether synthesis and a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Importance of this compound

The synthesis of complex pharmaceutical agents like Acoramidis hinges on the availability of versatile building blocks that allow for precise and sequential chemical modifications. This compound is an exemplary intermediate, possessing three distinct functional handles, each serving a strategic purpose in the construction of the Acoramidis core structure.

  • Phenolic Hydroxyl (-OH): This group serves as a nucleophilic anchor point for introducing the ether-linked side chain, a critical component for the molecule's interaction with the TTR protein.

  • Iodine (-I): As a heavy halogen, iodine is an exceptional leaving group in palladium-catalyzed cross-coupling reactions. Its high reactivity in the oxidative addition step of the catalytic cycle allows for the efficient and selective formation of a key carbon-carbon bond under mild conditions.[4]

  • Fluorine (-F): The presence of fluorine is a deliberate design element common in modern medicinal chemistry.[5] In Acoramidis, the fluorine atom contributes to modulating the molecule's electronic properties and binding affinity within the thyroxine-binding sites of the TTR tetramer.[6]

This application note provides a validated, two-step protocol to synthesize a key pyrazole-containing intermediate of Acoramidis, starting from this compound.

G cluster_reagents Key Reactions & Reagents A This compound R1 Williamson Ether Synthesis (1,3-Dibromopropane, K₂CO₃) A->R1 Step 1 B 1-(3-Bromopropoxy)-4-fluoro-3-iodobenzene R2 Suzuki-Miyaura Coupling (Pyrazole Boronic Ester, Pd Catalyst, Base) B->R2 Step 2 C 3-(3-(3,5-Dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic Acid Intermediate R1->B R2->C

Diagram 1: Overall synthetic workflow from this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Protocol 1: Williamson Ether Synthesis of 1-(3-Bromopropoxy)-4-fluoro-3-iodobenzene

This initial step introduces the three-carbon propoxy linker to the phenolic oxygen. The choice of a mild base like potassium carbonate and an efficient solvent like DMF ensures high conversion without promoting side reactions.

Rationale: A Williamson ether synthesis is a classic and reliable method for forming ethers. Using 1,3-dibromopropane in slight excess ensures the reaction goes to completion, while potassium carbonate is a cost-effective and easily removable base. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

Table 1: Materials for Protocol 1

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound238.005.00 g21.01.0
1,3-Dibromopropane201.895.54 g (2.75 mL)27.31.3
Potassium Carbonate (K₂CO₃), fine138.217.25 g52.52.5
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL--
Ethyl Acetate (EtOAc)88.11~150 mL--
Deionized Water18.02~100 mL--
Brine (Saturated NaCl solution)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 21.0 mmol) and potassium carbonate (7.25 g, 52.5 mmol).

  • Add anhydrous N,N-Dimethylformamide (50 mL) to the flask.

  • Add 1,3-dibromopropane (2.75 mL, 27.3 mmol) to the suspension using a syringe.

  • Seal the flask and stir the reaction mixture vigorously at room temperature (20-25°C) for 16 hours.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material (phenol) will have a lower Rf than the product.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of 1-5% ethyl acetate in hexanes to yield the pure product, 1-(3-bromopropoxy)-4-fluoro-3-iodobenzene, as a colorless oil.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of the iodo-intermediate with a custom pyrazole boronic ester to form the core structure of the Acoramidis side chain.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile reaction for forming C-C bonds.[7] The high reactivity of the C-I bond allows this reaction to proceed under relatively mild conditions with high selectivity.[4] We use Pd(PPh₃)₄ as a robust, commercially available Pd(0) catalyst source.[8] A base is required to activate the boronic ester for transmetalation.[9] A mixed solvent system of toluene and water with a phase-transfer catalyst can also be effective.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle compound compound pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition r1r2 R¹-R² (Product) pd2_b [R¹-Pd(II)L₂-Base]+ pd2->pd2_b Ligand Exchange pd2_trans R¹-Pd(II)L₂-R² pd2_b->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1x R¹-X (Ar-I) r1x->pd2 r2by2 R²-B(OR)₂ (Pyrazole-Boronic Ester) r2by2->pd2_trans base Base (e.g., Na₂CO₃) base->pd2_b

Diagram 2: Simplified Suzuki-Miyaura catalytic cycle.

Table 2: Materials for Protocol 2

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
1-(3-Bromopropoxy)-4-fluoro-3-iodobenzene (from Protocol 1)358.993.59 g10.01.0
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole222.092.66 g12.01.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.56347 mg0.30.03 (3 mol%)
Sodium Carbonate (Na₂CO₃)105.992.12 g20.02.0
Toluene, degassed92.1440 mL--
Deionized Water, degassed18.0210 mL--
Ethyl Acetate (EtOAc)88.11~100 mL--
Brine (Saturated NaCl solution)-~30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry 100 mL Schlenk flask, add the aryl iodide from Protocol 1 (3.59 g, 10.0 mmol), the pyrazole boronic ester (2.66 g, 12.0 mmol), and the palladium catalyst (347 mg, 0.3 mmol).

  • Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene (40 mL) via a cannula or syringe.

  • In a separate vial, dissolve the sodium carbonate (2.12 g, 20.0 mmol) in degassed deionized water (10 mL). Add this aqueous solution to the reaction mixture via syringe.

  • Heating: Place the flask in a preheated oil bath at 90°C and stir vigorously for 8-12 hours. The mixture will be biphasic.

  • Reaction Monitoring: Monitor the disappearance of the aryl iodide starting material by LC-MS or TLC (e.g., 4:1 Hexanes:EtOAc).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 50 mL of ethyl acetate and 20 mL of water to the flask. Transfer the contents to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 20-50% ethyl acetate in hexanes to afford the desired Acoramidis intermediate.

Safety and Handling

  • This compound and related phenols: These compounds can be harmful if swallowed or absorbed through the skin and may cause skin and eye irritation.[10] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

  • Solvents: Toluene and DMF are flammable and have associated reproductive and organ toxicity risks. Handle only in a fume hood and avoid ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound serves as an exceptionally valuable and strategic starting material for the synthesis of Acoramidis and its intermediates. The distinct and predictable reactivity of its functional groups—the nucleophilic phenol, the highly reactive iodine, and the electronically significant fluorine—allows for a logical and efficient synthetic sequence. The protocols detailed herein, centering on a robust Williamson ether synthesis and a high-yielding Suzuki-Miyaura cross-coupling, provide a reliable pathway for researchers and drug development professionals to construct the core of this life-changing therapeutic agent.

References

  • ResearchGate. Scheme S1. Synthesis of AG10. [Link]

  • The Annals of Pharmacotherapy. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy. [Link]

  • Journal of the American College of Cardiology. Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy. [Link]

  • The New England Journal of Medicine. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy. [Link]

  • ResearchGate. The structure (A) and synthesis (B) of acoramidis. [Link]

  • PubChem. 4-Fluorophenol. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. acoramidis. [Link]

  • YouTube. How Attruby™ (acoramidis) Works. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ACS Omega. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubChem. 3-Fluoro-5-iodophenol. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Developed by Kenkichi Sonogashira, this reaction has become indispensable in the fields of medicinal chemistry, natural product synthesis, and materials science.[2] Its utility is underscored by its typically mild reaction conditions and broad functional group tolerance, making it a favored strategy for the synthesis of complex molecular architectures.

This guide provides a detailed experimental procedure for the Sonogashira coupling of 4-fluoro-3-iodophenol. This particular substrate is of significant interest in drug discovery and development, as the resulting 4-fluoro-3-(alkynyl)phenol scaffold is a versatile intermediate. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the phenolic hydroxyl group offers a convenient handle for further synthetic transformations.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The Palladium Cycle:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, initiates the cycle by undergoing oxidative addition to the aryl iodide (this compound). This step forms a Pd(II) intermediate and is often the rate-limiting step of the overall reaction.[2]

  • Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle, transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 4-fluoro-3-(alkynyl)phenol, and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[3]

The Copper Cycle:

  • π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.[2]

  • Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper(I) acetylide intermediate. This species is now primed for the transmetalation step in the palladium cycle.[4]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[5]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-I(L)₂ pd0->pd_intermediate pd_alkyne Ar-Pd(II)-(C≡CR)(L)₂ pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 Regeneration product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_alkyne Cu(I)-C≡CR cu_alkyne->pd_intermediate alkyne H-C≡CR + Base alkyne->cu_alkyne Deprotonation cuI Cu(I)I cuI->cu_alkyne aryl_halide Ar-I (this compound) aryl_halide->pd_intermediate Oxidative Addition

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details a general procedure for the coupling of this compound with phenylacetylene. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
This compound238.001.0238 mgAryl Halide
Phenylacetylene102.141.2122.6 mg (125 µL)Terminal Alkyne
PdCl₂(PPh₃)₂701.900.03 (3 mol%)21 mgPalladium Catalyst
Copper(I) Iodide (CuI)190.450.05 (5 mol%)9.5 mgCo-catalyst
Triethylamine (Et₃N)101.193.0418 µLBase/Solvent
Tetrahydrofuran (THF)--5 mLSolvent

Safety and Handling Precautions:

  • This compound: While a specific MSDS was not located, related compounds like 4-fluorophenol and 4-iodophenol are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation or burns.[6][7][8] Assume this compound has similar hazards. Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser coupling).[9][10] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (238 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent and Base Addition: Through a septum, add anhydrous and degassed tetrahydrofuran (5 mL) followed by triethylamine (418 µL, 3.0 mmol). Stir the mixture at room temperature for 5-10 minutes to allow for the dissolution of the solids.

  • Alkyne Addition: Slowly add phenylacetylene (125 µL, 1.2 mmol) to the stirring reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Workflow of the Experimental Procedure

Workflow start Start setup Reaction Setup: - Add solids to flask - Establish inert atmosphere start->setup addition Solvent & Reagent Addition: - Add THF and Et₃N - Add phenylacetylene setup->addition reaction Reaction Monitoring: - Stir at room temperature - Monitor by TLC/LC-MS addition->reaction workup Work-up: - Dilute with EtOAc - Filter through Celite® reaction->workup extraction Extraction: - Wash with aq. NH₄Cl - Wash with brine workup->extraction purification Drying & Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography extraction->purification end Pure Product purification->end

Sources

Application Notes & Protocols: Strategic Synthesis of Fluorinated Biaryls Utilizing 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Its unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow chemists to meticulously fine-tune the physicochemical and pharmacological profiles of drug candidates.[2][3] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, modulate pKa, and increase binding affinity, often translating directly to improved pharmacokinetics and overall efficacy.[1][3][4]

The fluorinated biaryl motif is particularly prevalent in pharmaceuticals. This structural unit serves as a rigid scaffold to orient functional groups for optimal target engagement. 4-Fluoro-3-iodophenol has emerged as a highly valuable and versatile building block for the synthesis of these key structures. Its design offers a distinct strategic advantage: two differentially reactive halogenated sites. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a palladium catalyst than the robust carbon-fluorine (C-F) bond.[5] This inherent reactivity difference enables exquisite chemoselectivity, allowing for precise cross-coupling at the iodine position while preserving the fluorine atom and the synthetically useful phenol group for subsequent functionalization.

This guide provides a detailed protocol and expert insights for leveraging this compound in the synthesis of fluorinated biaryls via the robust and reliable Suzuki-Miyaura cross-coupling reaction.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a preeminent method for constructing C(sp²)–C(sp²) bonds, forming the backbone of biaryl synthesis.[5][6][7] Its widespread adoption is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of its organoboron reagents.[8]

Mechanism of Action

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step and occurs selectively at the weaker C-I bond.[7]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7][9]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl RedElim Reductive Elimination Pd0->RedElim OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 Product R¹-R² (Fluorinated Biaryl) RedElim->Product ArylI R¹-I (this compound) ArylI->OxAdd Boronic R²-B(OH)₂ (Arylboronic Acid) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Detailed Experimental Protocol

Protocol 1: Synthesis of 2-Fluoro-5-hydroxybiphenyl via Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with phenylboronic acid as a representative example.

Materials and Reagents

Reagent/MaterialCAS No.M.W. ( g/mol )SupplierNotes
This compound113969-58-1238.01Commercially AvailableStarting Material
Phenylboronic Acid98-80-6121.93Commercially AvailableCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Commercially AvailableCatalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercially AvailableAnhydrous, fine powder
1,4-Dioxane123-91-188.11Commercially AvailableAnhydrous/Reagent Grade
Deionized Water7732-18-518.02In-houseDegassed
Ethyl Acetate141-78-688.11Commercially AvailableReagent Grade
Brine (Saturated NaCl)N/AN/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercially AvailableFor drying
Silica Gel7631-86-9N/ACommercially AvailableFor column chromatography

Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Safety Precautions

  • This compound & Analogs: Iodophenols are corrosive and harmful if swallowed, inhaled, or in contact with skin. They can cause severe skin and eye damage.[10][11] Always handle this reagent in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile) at all times.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane and ethyl acetate are flammable. Ensure no ignition sources are nearby. Work in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste, including solvents and solids, according to institutional and local hazardous waste regulations.

Step-by-Step Methodology

Caption: Figure 2: General Experimental Workflow

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.20 mmol, 1.0 equiv).

    • Add phenylboronic acid (0.61 g, 5.04 mmol, 1.2 equiv).

    • Add potassium carbonate (1.74 g, 12.6 mmol, 3.0 equiv).

    • Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.24 g, 0.21 mmol, 5 mol%).

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.

    • Fit the flask with a reflux condenser.

    • Purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution:

    • With the inert atmosphere maintained, lower the flask into a pre-heated heating mantle set to 90 °C.

    • Stir the reaction mixture vigorously. The reaction is typically complete within 4-12 hours.

  • Reaction Monitoring (Self-Validation):

    • Periodically (e.g., every 2 hours), pause stirring briefly and carefully withdraw a small aliquot with a capillary tube.

    • Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Visualize the plate under UV light. The reaction is complete upon the disappearance of the this compound starting material spot.

  • Work-up:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the pure fluorinated biaryl product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Expected Results

The Suzuki-Miyaura coupling is generally high-yielding. The table below provides representative data for this and similar transformations.

Arylboronic AcidProductTypical Yield Range
Phenylboronic Acid2-Fluoro-5-hydroxybiphenyl85-95%
4-Methoxyphenylboronic Acid2-Fluoro-4'-methoxy-5-hydroxybiphenyl80-90%
3-Pyridinylboronic Acid5-(2-Fluoro-5-hydroxyphenyl)pyridine75-85%

Expertise & Experience: Rationale Behind Experimental Choices

  • Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable Pd(0) precatalyst that readily releases its phosphine ligands in solution to form the catalytically active species. For more challenging couplings, a system generated in situ from a Pd(II) source like Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands can offer superior performance.[6]

  • Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions with the phenolic group.[8] In cases of less reactive boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) may be employed.

  • Solvent System (Dioxane/Water): The mixed solvent system is crucial for success. Dioxane solubilizes the organic starting materials and the palladium complex, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Degassing is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state.

  • Chemoselectivity (The Core Principle): The success of this entire protocol hinges on the vast difference in reactivity between the C-I and C-F bonds in the context of palladium-catalyzed cross-coupling. The oxidative addition into the C-I bond is kinetically and thermodynamically favored, allowing the C-F bond to remain a spectator throughout the reaction, thereby guaranteeing the synthesis of the desired fluorinated biaryl.

References

  • Vertex AI Search. (2010).
  • Takagi, K., et al. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Organic Letters, 3(13), 1997-9.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
  • Thermo Fisher Scientific. (2010).
  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 1-33.
  • Singh, P., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(8), 955-968.
  • ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry.

Sources

Application Notes & Protocols: 4-Fluoro-3-iodophenol as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-fluoro-3-iodophenol as a strategic building block in modern medicinal chemistry. We delve into its unique chemical attributes that allow for regioselective functionalization, and present detailed, field-proven protocols for key synthetic transformations. This document emphasizes the causality behind experimental choices and provides self-validating methodologies for palladium-catalyzed cross-coupling reactions, etherification, and nitration, enabling the synthesis of complex pharmaceutical intermediates.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the design and synthesis of novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Halogenated compounds are vital in this endeavor, as the introduction of halogens like fluorine can significantly enhance metabolic stability and binding affinity.[1] this compound has emerged as a particularly valuable precursor due to its trifunctional nature. The molecule possesses three distinct, orthogonally reactive sites:

  • A phenolic hydroxyl group , which can be readily alkylated or acylated and modulates the electronic properties of the aromatic ring.

  • A fluorine atom , a common bioisostere for hydrogen, which can improve metabolic stability, lipophilicity, and binding interactions of a drug candidate.[1]

  • An iodine atom , which serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[2]

This unique arrangement allows for a programmed, stepwise functionalization, making it a powerful tool in both library synthesis and the late-stage modification of complex bioactive compounds.[3] Its utility is demonstrated in its application as an intermediate for various agrochemicals and pharmaceuticals.[4][5]

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, it is crucial to be familiar with the properties and safety requirements of this compound.

Compound Properties
PropertyValueSource
IUPAC Name This compound[6]
CAS Number 897956-98-8[6]
Molecular Formula C₆H₄FIO[6]
Molecular Weight 238.00 g/mol N/A
Appearance Off-white to light brown solidN/A
Purity ≥95%[6]
Safety & Handling Protocol

This compound and related halophenols are classified as hazardous substances and must be handled with appropriate care.[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[7][8]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. Facilities should be equipped with an eyewash station and a safety shower.[8]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[7] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Synthetic Protocols

The reactivity of the iodine and hydroxyl groups on the this compound ring allows for a diverse range of synthetic modifications. Below are detailed protocols for several key transformations crucial for building pharmaceutical intermediates.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl scaffolds common in pharmaceuticals.[9]

Causality & Rationale: This protocol utilizes a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to couple the aryl iodide with an organoboron compound.[9] A base is required to activate the boronic acid partner for the transmetalation step. The choice of solvent and ligands can significantly impact reaction efficiency.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Add this compound, boronic acid, and base to flask B Add solvent (e.g., Dioxane/Water) A->B C Degas mixture with N2 or Ar for 15 min B->C D Add Pd catalyst (e.g., Pd(dppf)Cl2) C->D Under inert atmosphere E Heat reaction to 80-100 °C D->E F Monitor by TLC or LC-MS E->F G Cool to RT, add water & extract with EtOAc F->G Upon completion H Dry organic layer (Na2SO4), filter, concentrate G->H I Purify by column chromatography H->I J Characterize final product I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol: Synthesis of 4-Fluoro-3-(phenyl)phenol

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Inerting: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight.

  • Monitoring & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the this compound starting material. Incomplete reactions may be driven by adding more catalyst or extending the reaction time.

  • Workup: Cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to arylethynyl moieties that are key components in many bioactive molecules.[10][11]

Causality & Rationale: This reaction is co-catalyzed by palladium and copper(I).[10] The palladium complex facilitates the oxidative addition to the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step. An amine base is used to deprotonate the alkyne and serve as a solvent.

Protocol: Synthesis of 4-Fluoro-3-(phenylethynyl)phenol

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under an inert atmosphere, add anhydrous triethylamine (TEA) as the solvent, followed by phenylacetylene (1.1 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring & Validation: Monitor the reaction by TLC. The formation of a precipitate (triethylammonium iodide) is a visual indicator of reaction progress. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Ensure reagents are anhydrous to prevent unwanted side reactions like Glaser coupling.[10]

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[12] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[12][13]

Causality & Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally reductive elimination to yield the arylamine product.[13][14] Sterically hindered phosphine ligands are often crucial for promoting the reductive elimination step.[12]

Catalytic Cycle Diagram:

G A Pd(0)L2 B Oxidative Addition A->B + Ar-I C Ar-Pd(II)(I)L2 B->C D Amine Coordination & Deprotonation C->D + HNR'R'', Base E Ar-Pd(II)(NR'R'')L2 D->E F Reductive Elimination E->F F->A + Ar-NR'R''

Caption: Buchwald-Hartwig Amination Cycle.

Protocol: Synthesis of 4-Fluoro-3-(phenylamino)phenol

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a suitable palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., RuPhos, 0.08 eq) to a Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene, followed by aniline (1.2 eq).

  • Inerting: Seal the tube and purge with argon for 5 minutes.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12-24 hours.

  • Monitoring & Validation: The reaction can be monitored by LC-MS. The choice of base, ligand, and solvent is critical and may require optimization for different amine coupling partners.[14] If the reaction stalls, catalyst deactivation may have occurred.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

O-Alkylation (Williamson Ether Synthesis)

This classic reaction functionalizes the phenolic hydroxyl group, a common step in modifying the solubility and biological activity of drug candidates.

Protocol: Synthesis of 1-Fluoro-2-iodo-4-(methoxymethoxy)benzene

  • Vessel Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise.

  • Electrophile Addition: Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Caution: MOM-Cl is a carcinogen and must be handled with extreme care in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring & Validation: Monitor by TLC. The reaction is typically clean and fast. Ensure anhydrous conditions to prevent hydrolysis of the MOM-Cl.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the MOM-protected product, which can often be used without further purification.

Application Showcase: A Multi-Step Synthetic Pathway

The true power of this compound lies in the sequential application of these protocols to build complex molecular architectures. The following workflow illustrates how a drug-like scaffold can be assembled.

G A This compound B Step 1: O-Alkylation (MOM Protection) A->B C MOM-Protected Intermediate B->C D Step 2: Suzuki Coupling (with Pyridine-3-boronic acid) C->D E Biaryl Intermediate D->E F Step 3: Deprotection (Acidic conditions) E->F G Final Pharmaceutical Intermediate F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling Reactions of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving the 4-fluoro-3-iodophenol building block. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of complex molecules using this versatile intermediate. As a trifunctional molecule, this compound offers selective reactivity, primarily at the highly labile carbon-iodine bond, making it a valuable precursor. However, its electronic properties and the presence of the phenolic group can lead to specific side reactions.

This resource provides in-depth, question-and-answer-based troubleshooting guides to help you optimize reaction yields, minimize byproduct formation, and achieve consistent results.

Part 1: Frequently Encountered Problems & General Troubleshooting

This section addresses issues that are common across various types of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q1: My primary byproduct is 4-fluorophenol. What is causing this, and how can I prevent it?

A1: Diagnosis and Mitigation of Dehalogenation

The formation of 4-fluorophenol is a classic case of a dehalogenation (or hydrodehalogenation) side reaction, where the iodine atom is replaced by a hydrogen atom.[1][2] This occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle and undergoes reductive elimination with your aryl iodide intermediate before the desired cross-coupling can occur.[3][4]

Primary Causes:

  • Hydrogen Sources: The palladium-hydride species can be generated from various sources in your reaction mixture. Common culprits include trace water, alcohols (especially isopropanol or ethanol, which can act as hydride donors), or even certain amine bases.[1][2][5]

  • Base Choice: Some bases can facilitate the formation of Pd-H species. For instance, bases with available β-hydrogens or those that can generate formate species may contribute to this side reaction.[1]

  • Ligand and Catalyst Activity: Highly active and bulky electron-rich ligands can sometimes promote the reductive elimination pathway leading to dehalogenation if the subsequent cross-coupling step (transmetalation) is slow.[1][2]

Troubleshooting & Optimization Strategies:

  • Solvent and Reagent Purity:

    • Use anhydrous, deoxygenated solvents. Solvents like DMF and dioxane have been noted to sometimes promote dehalogenation more than toluene.[1]

    • If using an alcohol as a solvent or co-solvent, consider switching to a non-hydride-donating solvent like toluene, dioxane, or THF.

  • Base Selection:

    • Switch to a non-hydride donating base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often safer choices than alkoxides or certain amine bases.

  • Ligand Modification:

    • The choice of phosphine ligand is critical. While bulky, electron-rich ligands are often necessary for activating the C-I bond, an excessively active system might favor dehalogenation. Screening different ligands can help find the optimal balance for your specific substrate.[2]

  • Temperature Control:

    • Higher temperatures can sometimes accelerate dehalogenation relative to the desired coupling.[1] Try running the reaction at the lowest effective temperature.

Q2: My reaction turns black, and I get a poor yield. What does this indicate?

A2: Understanding and Preventing Catalyst Decomposition

The formation of a black precipitate is typically indicative of palladium catalyst decomposition into inactive palladium black.[6] This is a common failure mode in cross-coupling reactions.

Primary Causes:

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and will rapidly oxidize and precipitate as palladium black if the reaction is not performed under strictly anaerobic conditions.[6]

  • Ligand Degradation: Phosphine ligands can be oxidized (e.g., to phosphine oxides), which can destabilize the palladium center and lead to precipitation.[6]

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition, especially with less stable catalyst systems.

Troubleshooting & Optimization Strategies:

  • Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: Performing at least three cycles of freezing the solvent, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

Q3: Do I need to protect the phenolic hydroxyl group on this compound?

A3: To Protect or Not to Protect the Phenol

This is a critical strategic decision that depends on the specific coupling reaction and partners.

  • For Suzuki and Sonogashira Couplings: In many cases, protection is not necessary. The reaction is often tolerant of the free phenol. The base used in the reaction (e.g., K₂CO₃, K₃PO₄) will deprotonate the phenol to form the corresponding phenoxide. While this phenoxide can coordinate to the palladium center, it is often a spectator ligand and does not interfere significantly, especially when using appropriate phosphine ligands.

  • For Buchwald-Hartwig Amination: Protection is highly recommended . The conditions for C-N bond formation are often similar to those for C-O bond formation (etherification). The phenoxide formed under basic conditions is a potent nucleophile and can compete with the amine, leading to undesired O-arylation byproducts. Common protecting groups include methyl (Me), benzyl (Bn), or silyl ethers (e.g., TBDMS), which can be cleaved post-coupling.

Part 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds but is susceptible to side reactions involving the boronic acid partner.

Q4: Besides dehalogenation, my main byproduct is a homocoupled dimer of my boronic acid. How do I stop this?

A4: Minimizing Boronic Acid Homocoupling

The formation of a biaryl product derived from the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction.

Primary Causes:

  • Oxygen in the Reaction: This is the most frequent cause. Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[3]

  • Inefficient Transmetalation: If the transmetalation step of the catalytic cycle is slow compared to the rate of homocoupling, more of this byproduct will be formed.

Troubleshooting & Optimization Strategies:

  • Strictly Anaerobic Conditions: As with preventing palladium black formation, rigorous degassing of all reagents and solvents is paramount.[3]

  • Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0) can be beneficial. If using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0). This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules, so starting with Pd(0) can circumvent this initiation pathway.[3]

  • Reaction Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion, but an excessive amount may lead to more homocoupling.

Q5: My boronic acid starting material seems to be disappearing, but I'm not forming the desired product or a homocoupled dimer. What's happening?

A5: Addressing Protodeboronation

This observation points to protodeboronation , a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7] This is a frequent cause of low yields, especially with electron-deficient or heteroaromatic boronic acids.[8]

Primary Causes:

  • Base-Catalyzed Decomposition: The presence of a base, which is required for the Suzuki reaction, can catalyze the protodeboronation pathway.[9]

  • Aqueous Conditions and High Temperature: The combination of water and heat can accelerate the rate of protodeboronation.

  • Bulky Ligands: Recent studies have shown that some bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[9]

Troubleshooting & Optimization Strategies:

  • Use Boronic Esters or Trifluoroborates: Boronic esters, particularly pinacol (Bpin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[6] Potassium trifluoroborate salts (R-BF₃K) are another robust alternative.[6][10]

  • Optimize Base and Temperature: Consider using a weaker base (e.g., KF) or running the reaction at a lower temperature to slow the decomposition pathway.[11]

  • "Slow Release" Strategy: Using MIDA boronate esters can provide a slow, controlled release of the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[7]

Observed Problem Potential Side Reaction Primary Cause(s) Recommended Solutions
Formation of 4-fluorophenolDehalogenationHydride source (water, alcohol), improper baseUse anhydrous/aprotic solvents; Switch to K₂CO₃ or K₃PO₄; Lower temperature.
Formation of boronic acid dimerHomocouplingOxygen in the reaction mixtureRigorously degas all solvents and reagents; Maintain inert atmosphere.
Disappearance of boronic acidProtodeboronationBase/heat-induced decompositionUse boronic esters (Bpin, MIDA) or trifluoroborates; Use a milder base (KF); Lower temperature.
Black precipitate formsCatalyst DecompositionOxygen, high temperatureRigorously degas; Use a stable pre-catalyst; Avoid excessive heat.
Part 3: Buchwald-Hartwig Amination Troubleshooting

This C-N bond-forming reaction is powerful but requires careful control, especially with a multifunctional substrate like this compound.

Q6: I am trying to couple a primary amine but am getting a complex mixture, possibly including an ether byproduct. How can I improve selectivity for C-N coupling?

A6: Enhancing Selectivity and Avoiding C-O Coupling

As mentioned in Q3, the phenolic -OH group is a competing nucleophile. Under the basic conditions of the Buchwald-Hartwig amination, it forms a phenoxide that can undergo O-arylation to form a diaryl ether.

Primary Causes:

  • Unprotected Phenol: The free hydroxyl group is the root cause of this lack of selectivity.

  • Reaction Conditions: Conditions that favor C-O coupling (certain ligands, stronger bases) will exacerbate the problem.

Troubleshooting & Optimization Strategies:

  • Protect the Phenol: This is the most reliable solution. Protect the hydroxyl group as a methyl ether (using MeI or DMS), a benzyl ether (using BnBr), or a silyl ether before attempting the amination. The choice of protecting group will depend on the overall synthetic route and the conditions required for its eventual removal.

  • Ligand Screening: While protection is best, in some specific cases, ligand choice can influence selectivity. Ligands that favor C-N reductive elimination over C-O reductive elimination might provide some level of selectivity, but this often requires extensive screening and is not guaranteed. For example, sterically hindered biaryl phosphine ligands are the standard for modern Buchwald-Hartwig aminations.[12][13]

Part 4: Sonogashira Coupling Troubleshooting

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides. Its primary challenge is managing the reactivity of the alkyne.

Q7: My main byproduct is the homocoupled dimer of my terminal alkyne (a diyne). How can I suppress this Glaser coupling?

A7: Preventing Alkyne Homocoupling (Glaser Coupling)

The formation of a symmetrical diyne product (R-C≡C-H + H-C≡C-R → R-C≡C-C≡C-R) is known as Glaser coupling. This is the most common side reaction in Sonogashira couplings.[14]

Primary Causes:

  • Copper(I) Co-catalyst and Oxygen: The classic Sonogashira conditions use a copper(I) salt (typically CuI) as a co-catalyst. In the presence of oxygen, this copper salt is highly effective at promoting the oxidative homocoupling of the alkyne.[14]

  • Slow Oxidative Addition: If the oxidative addition of the this compound to the palladium center is slow, the copper-acetylide intermediate has more time to react with itself, leading to homocoupling.[15]

Troubleshooting & Optimization Strategies:

  • Strictly Anaerobic Conditions: Rigorous degassing is absolutely essential to prevent oxygen from mediating the Glaser pathway.[14]

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[14][16] These methods typically require a more active palladium catalyst/ligand system and may use a different base, but they completely eliminate the primary cause of Glaser coupling.

  • Slow Addition of the Alkyne: If using copper-cocatalyzed conditions, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.

  • Amine Base/Solvent: The amine base (e.g., Et₃N, DIPEA) is crucial for the reaction. It acts as both a base and often as a solvent or co-solvent. Ensure it is pure and deoxygenated.

Visualizing Reaction Pathways and Troubleshooting

To better understand the interplay between the desired reaction and common side pathways, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.

The Palladium Catalytic Cycle and Common Side Reactions

Catalytic_Cycle cluster_main Desired Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-I(L_n) Pd0->OA_Complex Oxidative Addition (+ Ar-I) Trans_Complex Ar-Pd(II)-R(L_n) OA_Complex->Trans_Complex Transmetalation (+ 'R-M') PdH_Complex H-Pd(II)-I(L_n) OA_Complex->PdH_Complex + '[H] donor' - 'R-M' Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product Dehalogenation Ar-H (Dehalogenation) Homocoupling R-R (Homocoupling) PdH_Complex->Pd0 Reductive Elimination PdH_Complex->Dehalogenation Homocoupling_Source Homocoupling_Source->Homocoupling O₂, [Pd], or [Cu] (+ 2 R-M) caption Fig 1: Pd catalytic cycle with key side reactions.

Caption: Fig 1: Pd catalytic cycle with key side reactions.

A Stepwise Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Complex Mixture Analyze Analyze Crude Reaction (NMR, LC-MS) Start->Analyze SM Starting Material Recovered? Analyze->SM Byproduct Major Byproduct Identified? SM->Byproduct No Inactive Troubleshoot Catalyst Activity: 1. Check Degassing 2. Use Pre-catalyst 3. Check Ligand/Reagent Purity SM->Inactive Yes Dehalo Problem: Dehalogenation Solution: 1. Use Anhydrous/Aprotic Solvent 2. Change Base (e.g., K₂CO₃) 3. Lower Temperature Byproduct->Dehalo Ar-H Proto Problem: Protodeboronation (Suzuki) Solution: 1. Use Boronic Ester (Bpin/MIDA) 2. Use Milder Base (KF) 3. Lower Temperature Byproduct->Proto Boronic Acid Decomposition Homo Problem: Homocoupling Solution: 1. Rigorous Degassing (O₂ removal) 2. Use Copper-Free (Sonogashira) 3. Optimize Stoichiometry Byproduct->Homo Dimer Byproduct Other Problem: Other/Unknown Solution: 1. Re-screen Conditions (Solvent, Base, Ligand) 2. Consider Protecting Phenol 3. Verify Starting Material Purity Byproduct->Other No/Other caption Fig 2: A logical workflow for troubleshooting.

Caption: Fig 2: A logical workflow for troubleshooting.

Part 5: Example Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of ligand, base, and solvent may be required for specific boronic acids.

Reaction: Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Expert Tip: Using a stable boronic ester (e.g., phenylboronic acid pinacol ester) instead of the boronic acid can improve reproducibility by minimizing protodeboronation.[6]

  • Vessel Sealing and Inerting:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition and Degassing:

    • Add anhydrous, deoxygenated toluene (or 1,4-dioxane) and water (typically a 10:1 ratio of organic solvent to water) via syringe.

    • Bubble argon through the stirred solution for 20 minutes to ensure complete deoxygenation. This step is critical to prevent catalyst decomposition and boronic acid homocoupling.[3]

  • Catalyst Addition:

    • In a single, rapid portion, add the palladium catalyst and ligand under a positive flow of argon. For example, Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

    • Expert Tip: Using an air-stable palladium pre-catalyst like SPhos Pd G3 simplifies this step and often provides more consistent results.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Borner, A., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Sigman, M. S., & Chelucci, G. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]

  • MDPI. (2021). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Springer. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • ResearchGate. (2020). Proposed mechanisms for the homocoupling and cross‐coupling reactions.... Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2018). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-3-iodophenol Reaction Products by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-fluoro-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is based on established laboratory practices.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor Separation of this compound from Starting Material (4-Fluorophenol)

Question: I'm having trouble separating my desired product, this compound, from the unreacted starting material, 4-fluorophenol, using flash column chromatography on silica gel. The spots on the TLC plate are very close together. What can I do to improve the separation?

Answer: This is a common challenge due to the structural similarity and comparable polarity of the two compounds. Here’s a systematic approach to troubleshoot and optimize your separation:

Underlying Cause: The primary reason for poor separation is the insufficient difference in affinity of the two compounds for the stationary phase (silica gel) under the chosen mobile phase conditions. Both are phenols and will exhibit similar interactions.

Solutions:

  • Mobile Phase Optimization: This is the most critical parameter to adjust.[1][2]

    • Decrease Polarity: The starting material, 4-fluorophenol, is slightly more polar than the product due to the substitution of a hydrogen atom with a larger, more polarizable iodine atom. A less polar mobile phase will increase the retention time of both compounds, potentially enhancing the separation. Systematically decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).

    • Solvent System Evaluation: If a simple hexane/ethyl acetate system is not effective, consider alternative solvent systems. Dichloromethane (DCM) can sometimes offer different selectivity compared to hexane.[3] A DCM/ethyl acetate or DCM/methanol gradient might provide the necessary resolution.[4]

    • TLC as a Guide: Use Thin Layer Chromatography (TLC) to rapidly screen various solvent systems. Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation on the column.[3]

  • Gradient Elution: An isocratic (constant solvent composition) elution may not be sufficient for difficult separations.[3]

    • Shallow Gradient: Employ a shallow gradient, starting with a very non-polar mobile phase and gradually increasing the polarity. This will help to first elute the less polar impurities and then provide a better separation between the closely eluting starting material and product.

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will provide more theoretical plates and can improve separation.

    • Silica Gel Particle Size: Using silica gel with a smaller particle size can enhance resolution, but will also increase the backpressure.

Experimental Protocol: Optimizing Mobile Phase using TLC

  • Prepare several TLC chambers with different solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Spot a co-spot (a mixture of your crude reaction mixture and the 4-fluorophenol starting material) on a TLC plate.

  • Develop the plates in the different solvent systems.

  • Visualize the spots under UV light and/or with a staining agent (e.g., p-anisaldehyde).

  • Select the solvent system that provides the best separation between the two spots, with the product spot having an Rf of ~0.2-0.3.

Issue 2: Product Tailing or Broad Peaks During Elution

Question: My this compound is coming off the column, but the peak is very broad and shows significant tailing, leading to mixed fractions. What causes this and how can I fix it?

Answer: Peak tailing is often indicative of undesirable secondary interactions between your compound and the stationary phase, or issues with the column packing or loading.

Underlying Cause: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the slightly acidic silanol groups on the surface of the silica gel.[5] This can cause the compound to "stick" and elute slowly and unevenly.

Solutions:

  • Deactivating the Silica Gel: To minimize the acidic interactions, you can deactivate the silica gel.

    • Addition of Triethylamine (TEA): Adding a small amount (0.1-1%) of triethylamine to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[3][5]

    • Pre-treating the Silica: You can also prepare a slurry of the silica gel in a solvent system containing triethylamine, pack the column, and then flush it with the mobile phase before loading your sample.[3]

  • Alternative Stationary Phases: If deactivation is not sufficient, consider a different stationary phase.

    • Alumina: Alumina is a basic stationary phase and can be a good alternative for purifying compounds that are sensitive to the acidity of silica gel.[5][6]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) can be very effective.[4][7][8]

  • Proper Sample Loading:

    • Concentrated Sample: Ensure your sample is loaded onto the column in a minimal amount of solvent to start with a narrow band.[9]

    • Dry Loading: If your compound is not very soluble in the mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[4][10]

Issue 3: The Compound Seems to be Decomposing on the Column

Question: I'm getting very low recovery of my this compound after column chromatography, and I see several new, unidentified spots on my TLC plates of the collected fractions. I suspect my compound is degrading. What should I do?

Answer: Compound decomposition on silica gel is a possibility, especially for sensitive molecules.

Underlying Cause: The acidic nature of silica gel can catalyze decomposition reactions. Additionally, prolonged exposure to the stationary phase can lead to degradation. This compound, being a halogenated phenol, could potentially be susceptible to degradation under certain conditions.[11]

Solutions:

  • Test for Stability: Before running a large-scale column, test the stability of your compound on silica gel.

    • 2D TLC: Spot your crude mixture on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition on the plate.[6]

  • Minimize Contact Time:

    • Flash Chromatography: Use flash chromatography with positive pressure to speed up the elution process and reduce the time your compound spends on the column.[12]

  • Deactivate the Silica Gel: As mentioned in the previous issue, deactivating the silica gel with triethylamine can prevent acid-catalyzed decomposition.[3]

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a less harsh stationary phase like alumina or Florisil.[6]

  • Consider Recrystallization: If the impurities are significantly different in solubility from your product, recrystallization might be a viable, non-chromatographic purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4] Begin with a ratio of 9:1 or 8:2 (Hexane:Ethyl Acetate) and adjust the polarity based on TLC analysis.

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1 for moderately difficult separations.[9] For very difficult separations, this ratio may need to be increased.

Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: For very polar compounds, you'll need a more polar mobile phase.

  • DCM/Methanol: A mixture of dichloromethane (DCM) and methanol is a common choice for polar compounds.[4][5] Start with a low percentage of methanol (e.g., 1-2%) and increase it as needed.

  • Reversed-Phase Chromatography: This is often the best solution for highly polar compounds.[6][13]

Q4: Can I use solvents like chloroform or benzene?

A4: While chloroform and benzene have been used historically and can offer unique selectivity, they are generally avoided now due to their toxicity.[3][10] Dichloromethane is a common, less toxic substitute for chloroform. Toluene can sometimes be used as a less toxic alternative to benzene.

Q5: What are the potential impurities I should be looking for?

A5: Besides the unreacted 4-fluorophenol, you might encounter di-iodinated products (e.g., 4-fluoro-3,5-diiodophenol) or other regioisomers depending on the iodination conditions. There could also be byproducts from the decomposition of the iodinating agent.

Section 3: Data and Protocols

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)PolarityTypical Application
9:1 Hexane:Ethyl AcetateLowInitial screening for non-polar to moderately polar compounds.
7:3 Hexane:Ethyl AcetateMediumGood for many moderately polar aromatic compounds.
1:1 Hexane:Ethyl AcetateMedium-HighFor more polar compounds.
95:5 DCM:MethanolHighFor polar compounds that do not move in Hexane/EtOAc systems.
Protocol: Standard Flash Column Chromatography Procedure
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude product.

    • Plug the bottom of the column with a small piece of cotton or glass wool if it doesn't have a fritted disc.[9]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the initial eluent through it until the silica bed is stable.[12]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).[9]

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Maintain a constant flow rate using gentle air pressure.[12]

  • Fraction Collection:

    • Collect fractions in test tubes. The size of the fractions will depend on the scale of the column and the separation.[9]

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Section 4: Visualizations

Diagram 1: Workflow for Troubleshooting Poor Separation

G start Poor Separation of Product and Starting Material check_rf Is Product Rf ~0.2-0.3? start->check_rf adjust_polarity Adjust Mobile Phase Polarity (Decrease % Polar Solvent) check_rf->adjust_polarity No use_gradient Implement a Shallow Gradient Elution check_rf->use_gradient Yes, but still poor separation change_solvent Try Alternative Solvent System (e.g., DCM/EtOAc) adjust_polarity->change_solvent Still poor separation success Improved Separation adjust_polarity->success Separation Improved change_solvent->use_gradient change_solvent->success Separation Improved column_params Modify Column Parameters (Longer Column, Smaller Particles) use_gradient->column_params Still poor separation use_gradient->success Separation Improved column_params->success Separation Improved

Caption: A decision tree for resolving poor chromatographic separation.

Diagram 2: Logic for Addressing Peak Tailing

G start Peak Tailing Observed cause Potential Cause: Acidic Interactions with Silica start->cause solution1 Deactivate Silica: Add 0.1-1% TEA to Mobile Phase cause->solution1 solution2 Change Stationary Phase: Use Alumina or Reversed-Phase cause->solution2 solution3 Optimize Loading: Use Minimal Solvent or Dry Load cause->solution3 result Sharp, Symmetrical Peaks solution1->result solution2->result solution3->result

Caption: A flowchart outlining strategies to mitigate peak tailing.

References

  • Aktas, A. H., & Yılmaz Çalık, A. (n.d.). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Reddit. (2022, June 27). troubleshooring flash chromatography purification.
  • Fluorochem. (n.d.). This compound.
  • Smidt, O., et al. (n.d.). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. NIH.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Google Patents. (n.d.). Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Taylor & Francis. (n.d.). Column chromatography – Knowledge and References.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Sigma-Aldrich. (n.d.). This compound.
  • Organic Syntheses Procedure. (n.d.). o-IODOPHENOL.
  • ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography?
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
  • Organic Syntheses Procedure. (n.d.). p-IODOPHENOL.
  • PubChem. (n.d.). 4-Fluorophenol.
  • ResearchGate. (2025, September 29). Defluorination of 4-fluorophenol by cytochrome P450BM3-F87G: Activation by long chain fatty aldehydes.

Sources

Preventing homocoupling in Suzuki reactions of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with the Suzuki-Miyaura cross-coupling of 4-Fluoro-3-iodophenol. This molecule, while a valuable building block, presents unique challenges due to its electronic properties and the presence of a phenolic hydroxyl group. Homocoupling of the boronic acid partner is a frequently encountered side reaction that can significantly lower the yield of the desired biaryl product and complicate purification.

This guide is structured to provide direct, actionable solutions to common problems through a troubleshooting-focused Q&A format and a preventative best-practices FAQ. Our goal is to empower you with the scientific rationale behind our recommendations, enabling you to not only solve current issues but also to proactively design more robust and efficient reactions in the future.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific issues you may be observing in your reaction.

Q1: I am observing a significant amount of boronic acid homocoupling in my Suzuki reaction with this compound. What is the most likely cause and my first troubleshooting step?

A1: The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively produces the homocoupled byproduct, consuming your boronic acid and reducing the efficiency of your primary reaction.[2][5]

Your immediate first step should be to rigorously re-evaluate and improve your anaerobic technique.

  • Solvent Degassing: Ensure all solvents, including any water used in a biphasic system, are thoroughly degassed before use. The most effective methods are:

    • Freeze-Pump-Thaw: This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.

    • Inert Gas Sparging: Bubble a stream of dry argon or nitrogen through the solvent for at least 30-60 minutes. For larger volumes, longer sparging times are necessary.

  • Reaction Setup: Assemble your reaction vessel hot from the oven to minimize adsorbed water and purge thoroughly with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the entire setup, reagent addition, and reaction time. A gas bubbler or a balloon is essential.

The logical workflow below illustrates the initial diagnostic steps when encountering high levels of homocoupling.

G start High Homocoupling Observed q1 Is the reaction under strict anaerobic conditions? start->q1 sol1 Action: Improve degassing protocol. (e.g., Freeze-Pump-Thaw or extended sparging). Maintain positive inert gas pressure. q1->sol1 No q2 What is the palladium source? (Pd(0) vs Pd(II)) q1->q2 Yes a1_yes Yes a1_no No

Caption: Initial troubleshooting workflow for homocoupling.

Q2: I have improved my anaerobic technique, but homocoupling is still a significant issue. My current catalyst is Pd(OAc)₂. Could this be the problem?

A2: Yes, your choice of palladium precatalyst is the next critical factor to consider. Using a Pd(II) source like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can inherently promote homocoupling.[2][5][6][7] The active catalyst for the Suzuki-Miyaura reaction is a Pd(0) species.[1] To enter the catalytic cycle, the Pd(II) precatalyst must first be reduced to Pd(0) in situ. This reduction is often accomplished by the boronic acid itself, which in the process, becomes homocoupled.[5]

Recommended Action: Switch to a Pd(0) precatalyst. This eliminates the initial reduction step that consumes your boronic acid.

Palladium SourceOxidation StateImpact on HomocouplingRecommendation
Pd(OAc)₂, PdCl₂Pd(II)Can lead to significant homocoupling of the boronic acid during the required in situ reduction to Pd(0).[5]Use with caution. May require additives or careful optimization. Not recommended for initial troubleshooting.
Pd(PPh₃)₄, Pd₂(dba)₃Pd(0)Generally preferred for minimizing homocoupling as no initial reductive step is needed.[6][7]Recommended. A good starting point for minimizing this side reaction.
Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(II)Designed for clean and rapid generation of the active Pd(0) species, often minimizing side reactions.[1]Highly Recommended. Often provides superior results for challenging substrates.
Q3: I'm using a Pd(0) catalyst and my technique is rigorously anaerobic, but the problem persists. How do I optimize my choice of ligand and base?

A3: For a substrate like this compound, which is electron-rich due to the hydroxyl group, the kinetics of the desired catalytic cycle can be sluggish. If the rate of reductive elimination to form your product is slow, side reactions like homocoupling have more opportunity to occur. The ligand and base are powerful tools to modulate the reactivity of the catalyst and accelerate the desired pathway.

Ligand Selection: The goal is to accelerate the key steps of the main catalytic cycle: oxidative addition and reductive elimination.[8]

  • Use Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are highly recommended.[5][7]

    • Electron-donating properties facilitate the oxidative addition of the this compound to the Pd(0) center.[1]

    • Steric bulk promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the active catalyst.[1][8]

Base Selection: The base activates the boronic acid for transmetalation, but an overly strong or poorly soluble base can cause issues.[6] For a phenol-containing substrate, a strong base could also deprotonate the hydroxyl group, potentially leading to catalyst inhibition or side reactions like O-arylation.

  • Start with a Weaker, Non-Hydroxide Base: Instead of NaOH or KOH, consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). These are effective at promoting the reaction while being less harsh.

  • Ensure Proper Mixing: If using a solid base in a biphasic system, ensure vigorous stirring to maximize the interfacial area where the reaction occurs. The base must be finely powdered.

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.May allow for more homocoupling due to a slower catalytic cycle.
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[5][7]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.[6]

Experimental Protocol: A Recommended Starting Point

This protocol is designed as a robust starting point to minimize homocoupling for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst, 1-2 mol%)

  • SPhos (or other bulky, electron-rich ligand, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a stir bar, add the this compound, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst and the SPhos ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis prep1 Add solids: This compound Arylboronic acid K₃PO₄ prep2 Evacuate & backfill with Ar/N₂ (3x) prep1->prep2 reagent1 Add Catalyst & Ligand (under inert gas) prep2->reagent1 reagent2 Add degassed solvent (via syringe) reagent1->reagent2 rxn Heat to 80-100 °C with vigorous stirring reagent2->rxn monitor Monitor progress (TLC, GC/LC-MS) rxn->monitor workup Cool, dilute, wash, dry, and concentrate monitor->workup purify Purify via column chromatography workup->purify

Caption: Recommended experimental workflow.

Frequently Asked Questions (FAQs)

Q4: Besides homocoupling, what other side reactions should I be aware of with this compound?

A4: Two other potential side reactions are noteworthy:

  • Protodeboronation: This is the replacement of the -B(OH)₂ group on your boronic acid with a hydrogen atom. It is often promoted by excess water and strong bases.[1] Using anhydrous conditions and a milder base like K₃PO₄ or KF can help suppress this.

  • O-Arylation (Ether Formation): The phenolic -OH group can, under certain conditions, act as a nucleophile and displace the halide on another molecule of your starting material or the palladium intermediate, leading to diaryl ether formation. This is generally less common than C-C coupling but can be favored by very strong bases that significantly deprotonate the phenol. Sticking to carbonate or phosphate bases usually minimizes this pathway.

Q5: Can I protect the phenol group to prevent side reactions?

A5: Yes, protecting the hydroxyl group as a methyl ether (e.g., forming 4-fluoro-3-iodoanisole) or another stable ether is a valid strategy if you are still encountering issues related to the free phenol. This completely eliminates the possibility of O-arylation and changes the electronic profile of the aryl iodide, which may require some re-optimization of the reaction conditions. However, this adds extra steps (protection and deprotection) to your synthesis, so it is generally recommended to first optimize the reaction with the free phenol.

Q6: How does temperature affect the prevalence of homocoupling?

A6: Temperature has a complex effect. Higher temperatures increase the rate of all reactions, including the desired Suzuki coupling and undesired side reactions. The optimal temperature is one that is high enough to drive the desired C-C coupling to completion in a reasonable time but not so high that it causes catalyst decomposition or accelerates homocoupling. If you suspect catalyst decomposition (e.g., formation of palladium black), lowering the temperature may be beneficial, though it may require a longer reaction time. A typical starting range for these types of substrates is 80-110 °C.

References

  • Grzybowski, B. A., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Muthipeedika, N. J., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • (2021). Optimization of reaction conditions for Suzuki-Miyaura cross-coupling using multihalogenated vinyl ether 1a. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. [Link]

  • Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers. [Link]

  • (2016). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. [Link]

  • Fernandes, A. C., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. R Discovery. [Link]

  • Doucet, H., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Oestreich, M., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]

  • Fernandes, A. C., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • Nolan, S. P., et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Fletcher, S. (2024). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. chem.ox.ac.uk. [Link]

  • Nolan, S. P., et al. (2006). Suzuki-Miyaura, alpha-ketone arylation and dehalogenation reactions catalyzed by a versatile N-heterocyclic carbene-palladacycle complex. PubMed. [Link]

  • (2020). Screening of reaction conditions for Suzuki-Miyaura reaction a. ResearchGate. [Link]

  • Fletcher, S., et al. (2024). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. National Institutes of Health. [Link]

  • (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]

  • Felpin, F-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Reddit user. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 4-Fluoro-3-iodophenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium catalyst removal from reaction mixtures involving 4-Fluoro-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of your target compounds and meet stringent regulatory requirements for residual palladium levels.

I. Understanding the Challenge: Palladium Contamination in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4][5][6][7][8] this compound is a valuable building block in these transformations due to the high reactivity of the carbon-iodine bond, which allows for selective functionalization.[9]

However, a significant challenge in employing these powerful reactions is the removal of the palladium catalyst from the final product.[10][11] Residual palladium, even at trace levels, can interfere with downstream synthetic steps, compromise the biological activity of the target molecule, and is strictly regulated in active pharmaceutical ingredients (APIs).[6][11] The permitted daily exposure (PDE) for palladium in oral medications is typically around 10 ppm, which translates to a very low tolerance in the final drug substance.[11]

This guide will walk you through a systematic approach to palladium removal, from initial assessment to the selection and implementation of the most appropriate purification strategy for your specific reaction involving this compound.

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing the product derived from this compound has a grayish or black tint after initial work-up. What does this indicate?

This coloration is a strong indicator of the presence of palladium(0) colloids or "palladium black". While some palladium may be in a soluble form, these fine, heterogeneous particles are often the cause of the dark color and can be challenging to remove by simple filtration.

Q2: Are there any specific challenges associated with removing palladium from reactions involving phenolic compounds like this compound?

Yes, the presence of a phenolic hydroxyl group can introduce specific challenges. Phenols can act as ligands for palladium, potentially forming soluble complexes that are more difficult to remove by simple filtration. Additionally, the acidity of the phenol can influence the effectiveness of certain scavengers, particularly those with basic functional groups.

Q3: How do I accurately determine the level of residual palladium in my product?

While visual inspection can indicate gross contamination, quantitative analysis is essential. The industry-standard method for determining trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.

Q4: Can I simply use column chromatography to remove the palladium catalyst?

While column chromatography on silica gel can remove a significant portion of the palladium catalyst, it is often insufficient to reduce the levels to below the stringent limits required for APIs.[12] Palladium can sometimes co-elute with the product, especially if there is a strong interaction between the product and the residual palladium species. Therefore, chromatography is best used in conjunction with other palladium removal techniques.

Q5: What are "palladium scavengers" and how do they work?

Palladium scavengers are materials that have a high affinity for palladium and are used to selectively remove it from solution.[10] They typically consist of a solid support (e.g., silica gel, polystyrene) functionalized with ligands that chelate palladium, such as thiols, amines, or thioureas.[13][14] The scavenger is added to the reaction mixture, stirred for a period to allow for binding of the palladium, and then removed by filtration.

III. Troubleshooting Guide: A Stepwise Approach to Palladium Removal

This section provides a structured approach to troubleshooting palladium contamination. The choice of method will depend on the scale of your reaction, the nature of your product, and the required level of purity.

Decision-Making Workflow for Palladium Removal

G start Reaction Work-up Complete (Aqueous Extraction) visual_check Visual Inspection: Is the solution dark/black? start->visual_check filtration Initial Filtration: Filter through Celite® pad visual_check->filtration Yes carbon Adsorption: Treat with Activated Carbon visual_check->carbon No/Slightly colored filtration->carbon scavenger Scavenging: Use Solid-Supported Scavenger (e.g., Thiol-Silica) carbon->scavenger analysis ICP-MS Analysis: Is Pd < 10 ppm? scavenger->analysis end_ok Product Meets Purity Specs analysis->end_ok Yes end_nok Re-evaluate Scavenger/ Optimize Conditions analysis->end_nok No G start Crude Product Solution (Post-Workup) split Divide into Aliquots start->split scavenger1 Treat with Scavenger A (e.g., Thiol-Silica) split->scavenger1 scavenger2 Treat with Scavenger B (e.g., MP-TMT) split->scavenger2 scavenger3 Treat with Scavenger C (e.g., Activated Carbon) split->scavenger3 incubate Stir at RT or Elevated Temp (4-24h) scavenger1->incubate scavenger2->incubate scavenger3->incubate filter Filter and Collect Filtrate incubate->filter analyze Analyze each Filtrate by ICP-MS filter->analyze compare Compare Pd Levels and Select Optimal Scavenger analyze->compare scale_up Scale-up with Selected Scavenger compare->scale_up

Caption: A typical experimental workflow for screening different palladium scavengers to find the most effective one for a specific reaction mixture.

V. Concluding Remarks

The removal of palladium catalysts to meet the stringent requirements of the pharmaceutical industry is a critical step in the synthesis of APIs derived from this compound. A systematic approach, involving initial bulk removal of heterogeneous palladium followed by treatment with a high-affinity scavenger, is often the most effective strategy. It is imperative to support your purification process with accurate analytical data, with ICP-MS being the gold standard. By understanding the principles outlined in this guide and optimizing the protocols for your specific system, you can confidently and efficiently achieve your desired product purity.

VI. References

  • Ueda, M., & Buchwald, S. L. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. Organic Letters, 3(13), 1997–1999. [Link]

  • Highly Crystallized Pd/Cu Nanoparticles on Activated Carbon: An Efficient Heterogeneous Catalyst for Sonogashira Cross-Coupling Reaction. (2020). MDPI. [Link]

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.). Retrieved January 18, 2026, from [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Retrieved January 18, 2026, from [Link]

  • Hartwig, J. F., & Larsen, M. A. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. [Link]

  • Heck Reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 18, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (2017). PubMed Central. [Link]

  • Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. (2004). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Palladium and Copper-Supported on Charcoal: A Heterogeneous Multi-Task Catalyst for Sequential Sonogashira-Click and Click-Heck Reactions. (2017). ResearchGate. [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]

  • Furuya, T., & Ritter, T. (2009). Palladium-Mediated Fluorination of Arylboronic Acids. DASH (Harvard). [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 93, 219-258. [Link]

  • Watson, D. A., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.). Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed fluorination of aryl halides. (2021). ResearchGate. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ResearchGate. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). DSpace@MIT. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013, May 17). ResearchGate. [Link]

  • Fardost, A. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. [Link]

Sources

Impact of base selection on Buchwald-Hartwig amination of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-fluoro-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific transformation. The selection of an appropriate base is a critical parameter that significantly influences reaction efficiency, yield, and functional group tolerance.[1] This resource aims to elucidate the nuances of base selection and other key reaction parameters to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination and the role of the base?

A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (in this case, this compound) and an amine.[2][3] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.[3][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine, forming a palladium-amido complex.[3][5] This step is crucial as it generates the active nucleophile for the subsequent step.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[3][4]

The base's primary role is to facilitate the deprotonation of the amine, which is essential for the formation of the palladium-amido intermediate.[3][5] The choice of base can significantly impact the reaction rate and overall success.[1]

Q2: Why is base selection so critical for the amination of this compound?

A2: The substrate, this compound, presents unique challenges due to its functional groups:

  • Phenolic Hydroxyl Group: The acidic proton of the phenol can compete with the amine for the base. If a very strong base is used, it can deprotonate the phenol, leading to potential side reactions like O-arylation (ether formation).

  • Electron-Withdrawing Fluorine: The fluorine atom influences the electronic properties of the aromatic ring, which can affect the rate of oxidative addition.

  • Iodide Leaving Group: While aryl iodides are generally reactive, the iodide formed during the reaction can sometimes inhibit the catalyst by forming unreactive palladium dimers.[2][6]

Therefore, the base must be strong enough to deprotonate the amine but not so strong that it causes significant deprotonation of the phenol or other side reactions.

Q3: What are the common bases used in Buchwald-Hartwig amination, and how do I choose the right one?

A3: A range of bases can be employed, from strong inorganic bases to weaker organic ones. The choice depends on the specific amine and the functional group tolerance of the substrate.

Base pKa of Conjugate Acid Advantages Disadvantages
Sodium tert-butoxide (NaOtBu)~19[6]High reaction rates, effective at low catalyst loadings.[2]Can be too strong for base-sensitive substrates, leading to side reactions.[2][6]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Useful for substrates with protic functional groups and for low-temperature aminations.[2]Air-sensitive and can be incompatible with some functional groups at higher temperatures.[2]
Cesium Carbonate (Cs₂CO₃)~10[6]Milder, good for base-sensitive substrates, good solubility in some organic solvents.[6]May require higher temperatures or longer reaction times.
Potassium Phosphate (K₃PO₄)~12.3A moderately weak base that is often effective and well-tolerated.Can have solubility issues, potentially affecting reaction rates.[6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5Soluble organic base, can mitigate issues with heterogeneous inorganic bases.[7][8]Can be less efficient in the deprotonation step compared to strong inorganic bases.[9][10]

For this compound, starting with a weaker inorganic base like Cs₂CO₃ or K₃PO₄ is often a good strategy to avoid deprotonation of the phenol. If the reaction is sluggish, a stronger base like NaOtBu can be carefully screened, but monitoring for side products is crucial.

Q4: Can I use an organic base for this reaction?

A4: Yes, soluble organic bases like DBU can be used and offer advantages in terms of creating a homogeneous reaction mixture, which can sometimes be difficult to achieve with insoluble inorganic bases.[7][8] However, the role of organic bases can be complex, and their effectiveness can depend on the specific amine and solvent used.[7][8] In some cases, a combination of an organic and an inorganic base can be beneficial.[6]

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Material

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Diagnosis: The palladium source may not have been effectively reduced to the active Pd(0) species. This is more common when using Pd(II) sources like Pd(OAc)₂.[2][6]

    • Solution: Consider using a palladium precatalyst, which can be activated more readily by the base to form the active Pd(0) species.[6] Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.

  • Insufficiently Basic Conditions:

    • Diagnosis: The chosen base may not be strong enough to deprotonate the amine effectively, especially if the amine is weakly acidic.

    • Solution: If using a weak base like K₂CO₃, consider switching to a stronger one like Cs₂CO₃ or K₃PO₄. If those fail, a carefully controlled trial with NaOtBu could be attempted. Grinding the inorganic base before use or adding celite can help prevent clumping and improve its effectiveness in scale-up reactions.[6]

  • Poor Solubility:

    • Diagnosis: One or more of the reactants or the base may not be sufficiently soluble in the chosen solvent, leading to a slow or stalled reaction.[6]

    • Solution: Screen different solvents. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig aminations.[3][6] Using a mixture of solvents can also improve solubility.

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions:

  • O-Arylation (Ether Formation):

    • Diagnosis: The base is deprotonating the phenolic hydroxyl group, which then competes with the amine in the coupling reaction. This is more likely with strong bases.

    • Solution: Switch to a weaker base such as Cs₂CO₃ or K₃PO₄. Alternatively, protect the phenol group before the amination reaction.

  • Hydrodehalogenation:

    • Diagnosis: The aryl iodide is being reduced to the corresponding arene (4-fluorophenol). This can be a competitive side reaction.[11]

    • Solution: Optimize the ligand and reaction conditions. Sterically hindered phosphine ligands can sometimes suppress this side reaction.[11]

  • Homocoupling of the Amine:

    • Diagnosis: Two molecules of the amine react to form a hydrazine derivative.

    • Solution: This is less common but can occur under certain conditions. Adjusting the stoichiometry of the reactants and ensuring a well-dispersed catalyst can help.

Problem 3: Reaction is Sluggish or Stalls at Partial Conversion

Possible Causes & Solutions:

  • Catalyst Inhibition:

    • Diagnosis: The iodide generated during the reaction can form inactive palladium-iodide dimers, effectively removing the catalyst from the catalytic cycle.[2][6]

    • Solution: The choice of ligand is critical here. Bidentate phosphine ligands like BINAP or DPPF can help prevent the formation of these inactive dimers.[11] Increasing the catalyst loading might also be necessary.

  • Poor Agitation:

    • Diagnosis: With dense inorganic bases, inadequate stirring can lead to the base settling at the bottom of the reaction vessel, resulting in poor contact with the reactants.[6]

    • Solution: Ensure vigorous stirring throughout the reaction. For larger-scale reactions, mechanical stirring is recommended.

Experimental Workflow & Protocols
General Protocol for Buchwald-Hartwig Amination of this compound

This is a general starting point; optimization of the base, ligand, solvent, and temperature will likely be necessary.

  • Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Decision-Making Process for Base Selection

Base_Selection_Workflow start Start: Amination of This compound screen_weak_base Screen with a weak inorganic base (e.g., Cs₂CO₃, K₃PO₄) start->screen_weak_base reaction_complete Reaction complete? screen_weak_base->reaction_complete product Isolate Product reaction_complete->product Yes troubleshoot Troubleshoot: - Check catalyst/ligand - Screen solvents - Increase temperature reaction_complete->troubleshoot No screen_stronger_base Screen with a stronger base (e.g., NaOtBu) Monitor for side products troubleshoot->screen_stronger_base screen_stronger_base->reaction_complete side_products Significant side products? screen_stronger_base->side_products side_products->reaction_complete No protect_phenol Consider protecting the phenol group side_products->protect_phenol Yes protect_phenol->screen_weak_base

Caption: A decision-making workflow for selecting a suitable base.

The Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I Amido Palladium-Amido Complex OxAdd->Amido + HNR₂ - HX Amido->Pd0 Product Ar-NR₂ Amido->Product Reductive Elimination reagents Ar-I + HNR₂ base Base Pd(0) Catalyst Pd(0) Catalyst Pd(II) Intermediates Pd(II) Intermediates

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 19, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 19, 2026, from [Link]

  • Singleton, D. A., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 19, 2026, from [Link]

  • Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Colacot, T. J., et al. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Song, G., et al. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved January 19, 2026, from [Link]

  • Vantourout, J. C., et al. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Vantourout, J. C., et al. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 4-Fluoro-3-iodophenol. This guide is designed for researchers, chemical engineers, and drug development professionals who work with this versatile but reactive intermediate. Our focus is on providing practical, in-depth answers to the critical challenge of temperature control in potentially exothermic processes. The principles and protocols outlined here are built on a "Safety by Design" philosophy, ensuring that thermal hazards are identified, understood, and mitigated from the earliest stages of development.

Section 1: Foundational Knowledge - Understanding the Core Risks (FAQs)

This section addresses the fundamental questions regarding the thermal hazards associated with this compound.

Q1: Why are reactions with this compound potentially exothermic and hazardous?

Reactions involving this compound often entail electrophilic aromatic substitution on the phenol ring, such as nitration, halogenation, or Friedel-Crafts reactions.[1][2] These transformations are frequently highly exothermic.[3] The electron-donating nature of the hydroxyl (-OH) group activates the ring, making it highly susceptible to reaction, which can lead to rapid heat release.[1] Furthermore, the compound itself is classified as hazardous; related structures like 4-fluorophenol and 4-iodophenol are known to be harmful if inhaled, swallowed, or in contact with skin, and can cause severe burns.[4][5][6][7] This inherent chemical reactivity, combined with the compound's toxicity, demands a rigorous approach to temperature control.

Q2: What is a thermal runaway, and why is it the primary concern?

A thermal runaway is one of the most significant risks in exothermic reactions.[8] It occurs when the heat generated by the reaction surpasses the rate of heat removal by the cooling system.[9] This imbalance leads to an increase in the reaction temperature, which in turn accelerates the reaction rate, generating even more heat. This vicious cycle can cause an exponential rise in temperature and pressure, potentially leading to vessel rupture, explosion, and the release of toxic materials.[8][10] Understanding and preventing thermal runaway is the cornerstone of safe process design.

Q3: How does the reaction scale (lab vs. pilot plant) critically impact temperature control?

The effect of scale on heat management is a critical consideration. In a small-scale laboratory flask, the surface-area-to-volume ratio is high, allowing heat to dissipate quickly to the environment.[11] As you scale up to larger reactors, this ratio decreases dramatically. The volume (which generates heat) increases by a cube function, while the surface area (which removes heat) only increases by a square function. This means a large reactor has a much lower capacity for heat removal per unit of volume, making it significantly more susceptible to thermal runaway even under conditions that were safe in the lab.[12] Direct scale-up without proper thermal analysis is a frequent cause of industrial accidents.[13]

Q4: What essential data must I gather before attempting to scale up a reaction involving this compound?

Before any scale-up, a thorough reaction hazard assessment is imperative.[14] The most critical tool for this is Reaction Calorimetry .[15] This technique measures the heat released or absorbed during a reaction under controlled, process-like conditions.[16] The data obtained allows you to quantify the thermal risk and design appropriate control strategies for larger scales. Key information to gather includes the total heat of reaction, the rate of heat release, and the potential for reactant accumulation.[16][17]

Section 2: Proactive Control & Hazard Characterization

This section provides technical guidance on using reaction calorimetry to proactively manage thermal risks.

Q5: How do I use a Reaction Calorimeter (RC) to characterize my reaction's exotherm?

Reaction calorimetry is a technique that provides crucial insights into the thermodynamics and kinetics of your process.[18] By performing a heat balance on a small, well-controlled reactor, it measures the heat flow in real-time.[19]

Conceptual Experimental Protocol: Heat Flow Calorimetry

  • System Setup & Calibration:

    • Assemble the reaction calorimeter (e.g., a 1L jacketed glass reactor) with appropriate stirring, temperature probes (for both reactor contents and jacket fluid), and a controlled dosing pump.

    • Perform a solvent heat capacity calibration to accurately determine the heat transfer coefficient (U) and the overall thermal properties of your system. This is a self-validating step; an inaccurate calibration will yield unreliable data.

  • Isothermal Reaction Execution:

    • Charge the reactor with this compound and the reaction solvent.

    • Bring the reactor contents to the desired starting temperature (e.g., 20°C) and allow the system to stabilize.

    • Begin adding the second reagent (e.g., nitric acid for a nitration reaction) at a slow, controlled rate via the dosing pump. The calorimeter's control system will adjust the jacket temperature to maintain a constant internal reaction temperature (isothermal mode).[19]

  • Data Acquisition & Analysis:

    • The instrument records the temperature difference between the reactor and the jacket, allowing it to calculate the heat being generated by the reaction in real-time (measured in Watts).

    • Continue dosing until the desired stoichiometry is reached.

    • Hold the reaction at temperature after dosing is complete to measure any residual heat release, which indicates the consumption of any unreacted material.

  • Post-Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔH_r).

    • Analyze the peak heat flow to understand the maximum power output of the reaction under those conditions.

Q6: What are the critical safety parameters I can calculate from Reaction Calorimetry data?

The data from a calorimetry experiment is used to calculate several key process safety parameters. These values are essential for assessing the risk of your reaction and for designing safe scale-up protocols.

ParameterDescriptionSignificance for Safety
Heat of Reaction (ΔHr) The total amount of energy released per mole of limiting reactant (kJ/mol).Determines the total potential energy that must be managed. A high value indicates a highly energetic reaction.
Heat Flow (q) The rate of heat generation at any given time (Watts or J/s).Defines the required cooling capacity of the reactor. The peak heat flow must not exceed the cooling system's capabilities.[17]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling were to fail (ΔTad = -ΔHr / (m * Cp)).A critical indicator of runaway potential. A high ΔTad suggests that a loss of cooling could lead to a dangerous temperature excursion.[18]
Reactant Accumulation The amount of unreacted dosing reagent present in the reactor at any time.High accumulation is dangerous. If the reaction suddenly initiates or accelerates, this accumulated reagent can react very quickly, overwhelming the cooling system.[12][18]
MTSR Maximum Temperature of the Synthesis Reaction. The highest temperature the reactor could reach under normal process deviations.Helps define the safe operating limits. This temperature must be well below the decomposition temperature of any components.
Q7: How do I design a safe reagent dosing profile based on calorimetry data?

The primary goal of a safe dosing profile is to control the reaction rate by limiting the availability of one of the reagents.[20] The heat flow data from your calorimetry study directly informs this strategy.

  • Principle: The rate of reagent addition should be set so that the resulting heat flow (q) is well within the cooling capacity of your reactor.

  • Implementation: Use the calorimetry data to correlate the addition rate (e.g., ml/min) to the heat output (Watts). For scale-up, you can calculate the maximum allowable addition rate that your plant reactor can safely handle. For highly exothermic reactions, a slow, continuous addition is vastly safer than adding all reagents at once.[9][20]

Process Safety Workflow

The following diagram illustrates the logical workflow for assessing and managing thermal hazards from the lab to production.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Quantification & Control cluster_2 Phase 3: Scale-Up & Mitigation A Literature Review & SDS Analysis of This compound B Thermal Screening (DSC) Identify Decomposition Temp. A->B Initial Assessment C Reaction Calorimetry (RC) - Measure ΔHr, Heat Flow - Calculate ΔTad B->C Proceed if Reaction is Energetic D Optimize Dosing Profile & Temperature C->D Data-Driven Design E Scale-Up Calculation (Heat Transfer Modeling) D->E Finalize Lab Protocol F Implement Engineering Controls (Cooling, Emergency Relief) E->F G Pilot Plant / Production with Strict Monitoring F->G

Caption: Workflow for Thermal Hazard Assessment and Control.

Section 3: Troubleshooting Guide - Real-time Problem Solving

This section provides actionable steps for common temperature control issues.

Q8: My reaction temperature is rising unexpectedly. What are my immediate actions?

An unexpected temperature rise requires a calm, systematic response. The primary goal is to stop the heat generation and/or increase heat removal. Follow this decision tree:

G Start Temperature Excursion Detected (Rises above setpoint) StopDosing IMMEDIATELY STOP ALL REAGENT DOSING Start->StopDosing IncreaseCooling Increase Cooling Power (Lower jacket temp / Add ice bath) StopDosing->IncreaseCooling CheckStirring Is Stirring Adequate? (Vortex visible?) IncreaseCooling->CheckStirring TempContinuesRise Temperature Continues to Rise IncreaseCooling->TempContinuesRise TempStabilizes Temperature Stabilizes or Decreases CheckStirring->TempStabilizes Yes FixStirring Increase Stirrer Speed CheckStirring->FixStirring No Investigate Hold and Investigate Cause (Accumulation, Cooling Fault) TempStabilizes->Investigate Emergency Execute Emergency Protocol (Quench, Evacuate) TempContinuesRise->Emergency FixStirring->TempStabilizes

Caption: Decision Tree for Managing a Temperature Excursion.

Q9: I've noticed a delayed exotherm after finishing reagent addition. What does this mean and what should I do?

This is a classic and dangerous sign of reactant accumulation .[18] It means that the reagent you were dosing was not reacting as quickly as it was being added. This unreacted material builds up, and if the reaction suddenly initiates (perhaps due to a temperature increase or catalytic effect), it can all react at once, leading to a massive and uncontrollable exotherm.

  • Immediate Action: Do not add any more reagent. Maximize cooling and be prepared for a temperature spike. Do not heat the batch to "force" the reaction, as this can trigger the runaway.

  • Prevention: This scenario highlights the importance of reaction calorimetry. An online heat flow measurement would have shown that heat generation was not keeping pace with reagent addition, immediately flagging the accumulation and allowing you to slow the dosing rate.[12]

Q10: My lab cooling system seems insufficient. How can I augment it?

For lab-scale setups (up to 5L), if your circulator is struggling, you can create a more powerful cooling bath.

  • Ice-Water Bath: Provides cooling to 0°C.

  • Dry Ice/Acetone Bath: Can achieve temperatures down to -78°C. Use with extreme caution and proper ventilation.[20]

  • Augment Circulator: If using a recirculating chiller, you can add ice or dry ice to its reservoir to increase its immediate cooling capacity during a large exotherm. Ensure the bath fluid is compatible (e.g., do not add water to a silicone oil system).

Section 4: Advanced Protocols and Safety Systems

For professionals moving towards pilot-scale or automated manufacturing, more robust systems are required.

Q11: What are best practices for setting up an automated, safe, unattended reaction?

Running reactions unattended requires a reliable, automated control system with built-in safety interlocks.[12]

  • Use a Programmable Reactor System: These systems can execute pre-programmed recipes of heating, cooling, and dosing.

  • Set Safety Limits: Define a maximum allowable reaction temperature. Program the system to automatically stop dosing if this temperature is exceeded. Dosing should only resume once the temperature has dropped back to a safe level.[12]

  • Implement a "Fail-Safe" State: Program an emergency shutdown sequence. If a critical limit is breached (e.g., maximum temperature, loss of stirring), the system should automatically stop all dosing, set the cooling to its maximum power, and trigger an alarm.[12]

  • Ensure Redundancy: Have backup power for essential components like the stirrer and monitoring system.

Q12: What engineering controls should be considered for pilot-scale reactions?

At the pilot and manufacturing scale, passive safety systems are just as important as active controls.

  • Emergency Relief Systems: These are essential to prevent catastrophic vessel failure from overpressure.[8] This can include:

    • Rupture Discs: A one-time use device that bursts at a pre-set pressure.

    • Safety Relief Valves: A spring-loaded valve that opens to relieve excess pressure and then reseats.

  • Crash Cooling: A secondary, high-capacity cooling system that can be activated in an emergency.[14]

  • Reaction Inhibition (Quenching): A system to rapidly inject a chemical that will stop the reaction (a "reaction killer"). This is a last resort.[14]

  • Containment: The reactor should be housed in a reinforced cell or behind a blast shield to contain the effects of a potential runaway.

By integrating a deep understanding of reaction chemistry with robust engineering controls, the significant thermal hazards associated with this compound can be managed effectively, enabling its safe use in the critical path of drug development and manufacturing.

References

  • Reaction Calorimetry. HarsNet.
  • Reaction Calorimetry Guide. Mettler Toledo.
  • Reaction Calorimetry. Prime Process Safety Center.
  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo.
  • Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited.
  • Information on the Reaction Calorimetry application. Syrris.
  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.
  • The protection of reactors containing exothermic reactions: an HSE view. IChemE.
  • Critical Considerations in Process Safety. H.E.L Group.
  • Understanding Chemical Reaction Hazards in Manufacturing Processes. Sigma-HSE.
  • Exothermic Reactions. Journal of New Developments in Chemistry.
  • Best Practices for Working with Chemical Reactions in the Lab.
  • 4-Fluorophenol Safety Data Sheet. Santa Cruz Biotechnology.
  • How are endothermic and exothermic reactions used in medicine? Quora.
  • rapid exothermic reactions: Topics by Science.gov.
  • 4-Iodophenol Safety Data Sheet. Thermo Fisher Scientific.
  • 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI.
  • What Role Do Reaction Mechanisms Play In Drug Design? Chemistry For Everyone.
  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
  • This compound. Fluorochem.
  • 2,3-Difluoro-4-iodophenol Safety Data Sheet. Synquest Labs.
  • 4-Iodophenol Safety Data Sheet.
  • 4-Fluorophenol Safety Data Sheet. Sigma-Aldrich.
  • Method of controlling exothermic reactions and apparatus therefor. Google Patents.
  • Reaction Control. Visual Encyclopedia of Chemical Engineering Equipment.
  • Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.
  • Temperature control in exothermic/endothermic reaction systems. Google Patents.
  • An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Benchchem.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Phenol reaction.
  • o-IODOPHENOL. Organic Syntheses Procedure.
  • Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. ResearchGate.
  • Reactions of Phenols. Chemistry Steps.
  • Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. PubMed Central.
  • p-IODOPHENOL. Organic Syntheses Procedure.
  • Lithium-ion batteries: Runaway risk of forming toxic compounds. Request PDF. ResearchGate.
  • Reactions of phenols (halogenation, hydrogenation, reaction with aldehyde). YouTube.
  • Halogenation of Phenol. Chemistry Stack Exchange.

Sources

Technical Support Center: Troubleshooting Byproduct Identification in 4-Fluoro-3-iodophenol Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Fluoro-3-iodophenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important intermediate and require robust analytical methods for purity assessment. We will delve into the common challenges associated with its synthesis, focusing on the identification of process-related impurities and byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Our approach is rooted in explaining the fundamental chemistry to empower you to troubleshoot effectively.

Section 1: Understanding the Chemistry - The "Why" Behind Byproduct Formation

A thorough understanding of the reaction mechanism is the first step in predicting and identifying potential byproducts. This section addresses the core chemical principles governing the synthesis of this compound.

Q1: What is the primary synthetic route for this compound and its underlying mechanism?

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution of 4-fluorophenol. The reaction mechanism is driven by the highly activating nature of the hydroxyl (-OH) group on the aromatic ring.

The hydroxyl group is a powerful ortho, para-directing activator. This means it donates electron density into the benzene ring, primarily at the positions ortho (C2, C6) and para (C4) to itself, making these sites highly susceptible to attack by electrophiles.[1] Since the para position is already occupied by a fluorine atom, electrophilic attack is directed to the ortho positions. The iodinating agent, often molecular iodine (I₂) activated by an oxidizing agent or a more potent source of electrophilic iodine like N-Iodosuccinimide (NIS), provides the electrophile (I⁺).[2][3] The reaction proceeds as the electron-rich aromatic ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton to restore aromaticity, yielding the iodinated product.

Caption: Synthesis of this compound.
Q2: Why is this reaction prone to byproduct formation?

The propensity for byproduct formation stems directly from the high reactivity of the 4-fluorophenol starting material.

  • Over-Iodination: The primary cause of byproduct formation is the powerful activating effect of the hydroxyl group.[1] Even after one iodine atom has been added to the ring, the product (this compound) is still an activated aromatic compound. It can readily undergo a second iodination at the other vacant ortho position (C5) or the remaining ortho position (C2), leading to di-iodinated species. Controlling the stoichiometry and reaction conditions is critical to minimize this.[4]

  • Isomer Formation: While the C3 position is generally favored for the first iodination due to steric factors, some substitution can occur at the C2 position, leading to the formation of the isomeric byproduct, 4-Fluoro-2-iodophenol.

  • Oxidation: Phenols are susceptible to oxidation, especially in the presence of oxidizing agents used to activate the iodine.[1] This can lead to the formation of colored impurities, such as quinone-like compounds, or even tarry decomposition products under harsh conditions.[5]

Q3: What are the most probable byproducts I should expect to see in my LC-MS analysis?

When analyzing your reaction mixture, you should specifically look for the molecular ions corresponding to the compounds listed below. The most common adducts in ESI-MS are [M-H]⁻ in negative mode and [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ in positive mode. Phenols ionize exceptionally well in negative ion mode ([M-H]⁻).

Compound NameStructureMolecular FormulaMonoisotopic Mass (Da)Expected [M-H]⁻ m/zPotential Origin
Starting Material 4-FluorophenolC₆H₅FO112.0324111.0252Unreacted starting material
Product This compoundC₆H₄FIO237.9291236.9219Desired product
Isomeric Byproduct 4-Fluoro-2-iodophenolC₆H₄FIO237.9291236.9219Alternative ortho-iodination
Di-iodinated Byproduct 4-Fluoro-2,5-diiodophenolC₆H₃FI₂O363.8257362.8185Over-iodination
Oxidation Byproduct 2-Fluoro-5-iodobenzoquinoneC₆H₂FIO₂251.9084250.9012 (as radical anion)Oxidation of product

Section 2: The Analytical Workflow - A Step-by-Step Guide to Identification

A systematic approach is essential for confidently identifying all components in a complex reaction mixture. This section outlines a robust analytical workflow.

Q4: What is a good starting point for an LC-MS method to analyze my reaction mixture?

A reversed-phase high-performance liquid chromatography (HPLC) method coupled with a mass spectrometer is ideal for separating and identifying halogenated phenols.[6][7] The following protocol is a robust starting point that can be optimized for your specific instrumentation.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Dilute a small aliquot of your crude reaction mixture in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water or methanol) to a final concentration of approximately 10-50 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for suppressing the ionization of the phenolic hydroxyl group, which prevents peak tailing.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: Ramp from 10% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Negative ion mode is highly recommended for phenols. It is also advisable to run a parallel experiment in positive mode to check for any byproducts that ionize preferentially as cations.

    • Scan Range: m/z 100 - 500. This range covers the starting material and potential di-iodinated byproducts.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to your specific instrument manufacturer's guidelines.

Q5: How do I systematically identify the peaks in my chromatogram?

Follow a logical workflow to move from raw data to confident peak identification. This involves extracting ion chromatograms (EICs) for expected masses and investigating any remaining unknown peaks.

G A 1. Acquire LC-MS Data (Full Scan, Negative Mode) B 2. Analyze Total Ion Chromatogram (TIC) Identify all major peaks A->B C 3. Extract Ion Chromatograms (EICs) for Expected m/z Values B->C E 4. Investigate Unidentified Peaks in TIC B->E D Match EIC peaks to TIC peaks. Confirm Product & Starting Material. C->D F Examine Mass Spectrum of Unknown Peak. Determine accurate m/z. E->F G Does m/z match a probable byproduct (isomer, di-iodo, etc.)? F->G H Tentatively Assign Identity G->H Yes I No Match Found. Consider contaminants, solvent adducts, or unexpected side reactions. G->I No J 5. Final Confirmation (if necessary) Synthesize standard or use MS/MS fragmentation. H->J

Caption: Workflow for byproduct identification by LC-MS.

Section 3: Troubleshooting Common LC-MS Issues

Even with a robust method, analytical challenges can arise. This FAQ section addresses specific problems you might encounter.

Q6: My main product peak is tailing or split. What's causing this and how do I fix it?

Peak tailing or splitting for acidic compounds like phenols is a common issue.[8][9]

  • Cause: The primary reason is often secondary interactions between the acidic phenolic hydroxyl group and residual, un-capped silanols on the silica-based C18 column. This leads to a portion of the analyte being more strongly retained, causing it to elute later and create a "tail". Another cause can be column overload.

  • Solution:

    • Check Mobile Phase pH: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This suppresses the deprotonation of the phenol, making it less interactive with the stationary phase.[7]

    • Reduce Sample Load: Dilute your sample further and re-inject. Overloading the column is a frequent cause of poor peak shape.[9]

    • Check Column Health: The column might be contaminated or degraded. Try flushing it with a strong solvent (as per the manufacturer's instructions) or replace it if it's old.

Q7: I see a peak with the correct mass for my product, but the retention time has shifted. What should I check?

Retention time (RT) shifts indicate a change in the chromatographic conditions.[8]

  • Cause: Common causes include changes in mobile phase composition (e.g., incorrect mixing, evaporation of the organic component), fluctuations in column temperature, or a degrading column.

  • Solution:

    • Prepare Fresh Mobile Phase: This is the simplest and most common fix.

    • Verify System Parameters: Check that the column oven temperature is stable and the LC pump is delivering the correct flow rate and gradient composition.

    • Run a System Suitability Standard: Inject a known standard to determine if the issue is with the system or the specific sample.

Q8: I'm seeing many small, unexpected peaks or high background noise. What are the likely sources of contamination?

High background noise or the appearance of "ghost peaks" can mask real byproducts and complicate analysis.[8][10]

  • Cause: Contamination can come from several sources: impure solvents, leaching from plasticware, sample carryover from a previous injection, or a contaminated ion source.

  • Solution:

    • Use High-Purity Solvents: Always use LC-MS grade solvents and additives.

    • Run a Blank Injection: Inject only your sample solvent (e.g., 50:50 ACN:H₂O). If you see peaks, the contamination is likely from your solvent or the system itself.

    • Clean the Ion Source: A dirty ion source is a common cause of high background. Follow your instrument's maintenance protocol for cleaning.[8]

    • Improve Wash Steps: Ensure your autosampler wash solution is effective and that the wash step between injections is long enough to prevent carryover.

Q9: I don't see my product peak at all, or the signal is very weak. What are the most common reasons for this?

A complete loss of signal can be alarming but is often due to a simple issue.[11][12][13]

  • Cause: This can range from an incorrect sample concentration (too dilute) to instrumental problems like a blocked flow path, incorrect MS settings (e.g., wrong polarity), or a non-functional ESI spray.

  • Solution:

    • Check MS Polarity: Confirm you are acquiring data in negative ion mode, which is optimal for phenols.

    • Inject a Concentrated Standard: Prepare a more concentrated sample of your product (if available) to ensure the issue isn't simply a lack of sensitivity.

    • Inspect the ESI Source: Visually check if a stable spray is being generated at the ESI probe tip. If not, there could be a clog in the sample line or probe.

    • Check System Pressure: An unusually high or low system pressure can indicate a leak or a blockage in the LC flow path.[11]

Section 4: Advanced Characterization

Q10: Beyond accurate mass, what other MS techniques can help confirm the identity of an isomeric byproduct (e.g., 2-iodo- vs. 3-iodo-4-fluorophenol)?

Isomers have the exact same mass and are therefore indistinguishable by full-scan MS alone. While they will likely have different retention times in your LC method, further confirmation can be achieved with Tandem Mass Spectrometry (MS/MS).

  • MS/MS Fragmentation: In an MS/MS experiment, the isomeric parent ions (m/z 236.9) are isolated and then fragmented by collision with an inert gas. The resulting fragmentation patterns can be unique for different isomers. The position of the iodine atom will influence which bonds break, potentially leading to different fragment ions or different relative abundances of the same fragments, providing a "fingerprint" to distinguish between them.

References

  • The Mechanism of the Iodination of Phenols. (n.d.). Iowa State University. Retrieved from [Link]

  • Process for the iodination of phenolic derivatives. (2011). Google Patents. EP2394984A1.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Electrophilic Substitution of Phenols. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Why not seeing the chromatogram peak on LCMS? (2024). ResearchGate. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Retrieved from [Link]

  • Concerning The Mechanism of Iodine(III)-Mediated Oxidative Dearomatization of Phenols. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • Electrophilic halogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • MS techniques for analyzing phenols, their metabolites and transformation products of environmental interest. (2010). ResearchGate. Request PDF. Retrieved from [Link]

  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. (1986). PubMed. Retrieved from [Link]

  • Process for preparing 4-fluoro-3-trifluoromethylphenol. (1999). Google Patents. US5892126A.
  • Separation of some halogenated phenols by GC-MS. (2008). ResearchGate. Request PDF. Retrieved from [Link]

  • Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. (1986). OSTI.GOV. Retrieved from [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Preparation of 4-fluorophenols. (1986). European Patent Office. EP 0188848 A1. Retrieved from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved from [Link]

  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. (2015). NIH. Retrieved from [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). NIH. Retrieved from [Link]

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. Retrieved from [Link]

  • Iodination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Workup: Bromine or Iodine. (n.d.). University of Rochester. Retrieved from [Link]

  • 3-Halophenol: 3-Fluorophenol, 3-Chlorophenol, 3-Bromophenol, 3-Iodophenol. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Improving Regioselectivity of Reactions with 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoro-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guides

This section is organized by common reaction classes, addressing specific problems, their root causes, and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Problem 1.1: Low yield and/or formation of side products in Suzuki-Miyaura coupling.
  • Root Cause Analysis: The primary challenge in cross-coupling reactions with this compound is managing the reactivity of the phenolic hydroxyl group. The acidic proton of the phenol can interfere with the basic conditions required for the Suzuki reaction, leading to catalyst deactivation or consumption of the base.[1] Additionally, the phenoxide can act as a competing nucleophile. While the C-I bond is significantly more reactive than the C-F bond, ensuring exclusive reaction at the intended site requires careful optimization.[2]

  • Recommended Solutions:

    • Protect the Hydroxyl Group: This is the most robust strategy to prevent side reactions. Converting the phenol to an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS) masks its acidity. Benzyl ethers, for instance, can be formed under neutral conditions using palladium catalysis and are stable to a wide range of reaction conditions.[3][4]

    • Optimize the Base: If protection is not desirable, a careful choice of base is critical. Weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu), which can promote side reactions.[5]

    • Ligand and Catalyst Screening: The choice of phosphine ligand can significantly influence the outcome. Bulky, electron-rich ligands like XPhos or SPhos can promote the desired C-I bond activation and suppress side reactions.[6] Pre-catalysts such as Pd₂(dba)₃ are often more reliable than Pd(OAc)₂.[6]

Parameter Recommendation for High Selectivity Rationale
Hydroxyl Group Protect as a Benzyl or Silyl EtherPrevents interference from the acidic proton and phenoxide nucleophilicity.[3][4][7]
Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos)Promotes efficient oxidative addition at the C-I bond.[6]
Base K₃PO₄ or Cs₂CO₃Sufficiently basic to promote transmetalation without causing significant side reactions.[5][6]
Solvent Dioxane/water or TolueneCommon solvents for Suzuki couplings that offer good solubility for reagents.[6]
Problem 1.2: In Sonogashira coupling, homocoupling of the alkyne (Glaser coupling) is observed.
  • Root Cause Analysis: Sonogashira reactions typically employ a copper(I) co-catalyst, which can also promote the oxidative homocoupling of terminal alkynes.[8] This side reaction is particularly problematic when the cross-coupling is sluggish.

  • Recommended Solutions:

    • Use Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[9] This usually requires a more active palladium catalyst system, often with specialized ligands.

    • Control Reaction Stoichiometry: Using a slight excess of the alkyne (1.1-1.2 equivalents) can help to favor the cross-coupling pathway over homocoupling.

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote the homocoupling reaction.

Problem 1.3: Buchwald-Hartwig amination gives low conversion or complex product mixtures.
  • Root Cause Analysis: Similar to the Suzuki coupling, the phenolic proton can interfere with the strong bases (e.g., NaOtBu, LHMDS) typically used in Buchwald-Hartwig aminations.[1][10] The amine nucleophile and the phenoxide can also compete for coordination to the palladium center.

  • Recommended Solutions:

    • Protect the Phenol: This is highly recommended for Buchwald-Hartwig reactions. A base-stable protecting group like a methyl or benzyl ether is ideal.

    • Screen Ligands and Pre-catalysts: The choice of ligand is crucial for successful amination. Biarylphosphine ligands such as BrettPhos or RuPhos are often effective for challenging substrates.[11] Using a reliable pre-catalyst can also improve reproducibility.[10]

    • Solvent Choice: While toluene and dioxane are common, exploring other solvents can sometimes improve results.[12]

Electrophilic Aromatic Substitution (EAS)
Problem 2.1: Poor regioselectivity during nitration, halogenation, or Friedel-Crafts reactions.
  • Root Cause Analysis: this compound has a complex pattern of directing group effects. The hydroxyl group is a powerful ortho, para-director and a strong activator.[13] The fluorine and iodine atoms are deactivating but also ortho, para-directing. The final regiochemical outcome is a balance of these electronic effects and steric hindrance. The positions ortho to the hydroxyl group (C2 and C6) are the most activated. However, the C2 position is sterically hindered by the adjacent large iodine atom.

  • Predicted Reactivity: The C6 position is the most likely site for electrophilic attack due to strong activation from the hydroxyl group and lower steric hindrance compared to the C2 position.

  • Recommended Solutions:

    • Utilize Steric Hindrance: Employing bulky electrophiles can further enhance selectivity for the less hindered C6 position.

    • Modulate Activating Group Strength: Protecting the hydroxyl group as an ester (e.g., acetate) or a carbamate can reduce its activating strength, potentially altering the regiochemical outcome.

    • Directed ortho-Metalation (DoM): For selective functionalization at the C2 position, a DoM strategy is highly effective.[14][15][16] The hydroxyl group can direct lithiation to the adjacent C2 position using a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophile.[14][15] This method offers excellent regiocontrol, overriding the normal EAS directing effects.[14]

Frequently Asked Questions (FAQs)

Q1: For cross-coupling reactions, is it always necessary to protect the hydroxyl group?

A1: While not strictly always necessary, it is highly recommended for achieving high yields and clean reactions, especially for Buchwald-Hartwig aminations.[1] For Suzuki couplings, careful optimization of the base and catalyst system may allow for successful coupling without protection.[5] However, for process development and scalability, a protection/deprotection strategy often proves more robust and reproducible.

Q2: Which position on the ring is most reactive towards electrophiles?

A2: The C6 position is generally the most reactive towards electrophilic aromatic substitution. This is because it is para to the strongly activating hydroxyl group and is less sterically hindered than the C2 position, which is also activated but is flanked by the bulky iodine atom.[13]

Q3: How can I selectively functionalize the C2 position, next to the iodine?

A3: The most reliable method for selective functionalization at the C2 position is Directed ortho-Metalation (DoM).[14][15] By treating the (often protected) phenol with a strong organolithium base (like n-BuLi or s-BuLi), the C2 proton can be selectively removed.[15][16] The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles, installing a substituent exclusively at that position.

Q4: In a di-halogenated system like this, how can I ensure the reaction occurs at the C-I bond and not the C-F bond?

A4: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl >> C-F.[2] The C-I bond is much weaker and more readily undergoes oxidative addition to the palladium(0) catalyst. Therefore, under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions, you will see exceptionally high selectivity for reaction at the C-I bond.[17] Reaction at the C-F bond is generally not observed under these conditions.

Q5: What is the best way to introduce a bromine or chlorine atom onto the ring?

A5: For electrophilic bromination or chlorination, standard reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can be used.[18] The reaction will be directed primarily to the C6 position due to the powerful activating effect of the hydroxyl group. For precise regiocontrol, especially at other positions, a lithiation-trapping sequence would be more appropriate.

Experimental Protocols & Visualizations

Protocol: Regioselective Suzuki-Miyaura Coupling at the C-I Bond

This protocol details a general procedure for the selective coupling at the C-I position, incorporating a protection step for the hydroxyl group.

Step 1: Protection of the Hydroxyl Group (Example: Benzylation)

  • To a solution of this compound (1.0 eq) in a suitable solvent like DMF or acetone, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours or until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzyloxy-4-fluoro-3-iodobenzene.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the protected 1-benzyloxy-4-fluoro-3-iodobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).[6]

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 eq) and the phosphine ligand (e.g., XPhos, 0.031 eq).[6]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a mixture of dioxane and water, 6:1).[6]

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Diagrams

Troubleshooting_Decision_Tree start Poor Regioselectivity or Yield in Cross-Coupling q1 Is the hydroxyl group protected? start->q1 protect ACTION: Protect the -OH group (e.g., Benzyl, Silyl ether) q1->protect No q2 Are you observing side reactions (e.g., homocoupling, dehalogenation)? q1->q2 Yes protect->q2 optimize_base ACTION: Screen weaker bases (K2CO3, Cs2CO3, K3PO4) q2->optimize_base Yes optimize_catalyst ACTION: Screen ligands/catalysts (e.g., XPhos, SPhos, Pd2(dba)3) q2->optimize_catalyst No, low conversion end_ok Problem Resolved optimize_base->end_ok optimize_catalyst->end_ok

Caption: Analysis of directing effects in Electrophilic Aromatic Substitution.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link] [8]6. Pal, M., Parasuraman, K., & Yeleswarapu, K. R. (2003). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. Organic Letters, 5(3), 349–352. [Link] [9]7. Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link] [1]8. Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link] [10]9. Wikipedia. (n.d.). Directed ortho metalation. [Link] [14]10. Grokipedia. (n.d.). Directed ortho metalation. [Link] [15]11. ResearchGate. (n.d.). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates | Request PDF. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-3-iodophenol and 3-Fluoro-4-iodophenol for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount to the success of a synthetic campaign. The nuanced reactivity of polyfunctionalized aromatic compounds can be both a challenge and an opportunity. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct iodinated fluorophenols: 4-Fluoro-3-iodophenol and 3-Fluoro-4-iodophenol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these reagents in their synthetic endeavors.

Introduction: Structural Isomers with Divergent Reactivity

This compound and 3-Fluoro-4-iodophenol are constitutional isomers that present distinct electronic environments around their reactive sites. The interplay of the electron-withdrawing inductive and resonance effects of the fluorine atom, the hydroxyl group's activating and directing effects, and the reactivity of the carbon-iodine bond sets the stage for differential performance in a variety of chemical transformations. Understanding these subtleties is key to predicting their behavior and optimizing reaction conditions.

Figure 1. Chemical structures of this compound and 3-Fluoro-4-iodophenol.

Acidity and the Influence of Substituent Positioning

The acidity of the phenolic proton is a fundamental property that influences reaction pathways, particularly in base-mediated processes. The pKa of a phenol is exquisitely sensitive to the electronic nature of its substituents. Electron-withdrawing groups generally increase acidity by stabilizing the resulting phenoxide ion.

  • Inductive Effect (-I): Both fluorine and iodine are electronegative and exert an electron-withdrawing inductive effect, which acidifies the phenol. Fluorine's inductive effect is significantly stronger than that of iodine.

  • Resonance Effect (+R): The hydroxyl group is a strong resonance electron-donating group. The lone pairs on the halogens can also participate in resonance, but this effect is generally weaker for halogens and decreases down the group.

In This compound , the strongly inductively withdrawing fluorine atom is meta to the hydroxyl group. Its influence on the phenoxide is primarily through the inductive effect. The iodine atom is ortho to the hydroxyl group, where its inductive effect is also felt.

In 3-Fluoro-4-iodophenol , the fluorine atom is ortho to the hydroxyl group, placing its powerful inductive effect in close proximity to the phenoxide oxygen, which should lead to significant stabilization of the negative charge. The iodine atom is para to the hydroxyl group.

Predicted pKa Values:

Based on computational predictions and the principles outlined above, we can estimate the pKa values for these compounds.

CompoundPredicted pKaRationale
This compound~8.8 - 9.2The fluorine atom at the 4-position exerts a moderate acidifying effect from the meta position.
3-Fluoro-4-iodophenol~8.5 - 8.9The fluorine atom at the 3-position (ortho to the hydroxyl) provides a stronger inductive stabilization of the phenoxide ion, leading to greater acidity.

This predicted difference in acidity, while seemingly small, can have practical implications in reactions requiring precise control of pH or in competitive deprotonation scenarios.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The general order of reactivity for aryl halides in the oxidative addition step, which is often rate-determining, is I > Br > Cl > F.[1] Therefore, selective reaction at the C-I bond is expected for both isomers. The electronic environment around the C-I bond, however, can modulate this reactivity.

Diagram 1. Initial oxidative addition step in palladium-catalyzed cross-coupling for both isomers.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The electronic nature of the aryl halide can influence the rate of oxidative addition.

  • This compound: The fluorine atom is para to the iodine. Its strong electron-withdrawing inductive effect will decrease the electron density at the carbon atom of the C-I bond, making it more electrophilic and potentially more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • 3-Fluoro-4-iodophenol: The fluorine atom is meta to the iodine. Its inductive effect on the C-I bond will be less pronounced compared to the para relationship in the other isomer.

Prediction: this compound is predicted to exhibit a slightly higher reactivity in Suzuki-Miyaura coupling reactions due to the more favorable electronic activation of the C-I bond by the para-fluorine substituent.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed solution of the iodofluorophenol (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent system such as 1,4-dioxane/water (4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki-Miyaura reaction, the electronic properties of the aryl iodide are crucial.

Prediction: Following the same logic as for the Suzuki-Miyaura coupling, This compound is anticipated to be the more reactive partner in Sonogashira couplings due to the enhanced electrophilicity of the carbon atom bonded to iodine.

G Aryl-I Aryl Iodide (Isomer 1 or 2) Oxidative_Addition Oxidative Addition Aryl-I->Oxidative_Addition Pd(0) Pd(0)L_n Pd(0)->Oxidative_Addition Aryl-Pd-I Aryl-Pd(II)-I Oxidative_Addition->Aryl-Pd-I Transmetalation Transmetalation Aryl-Pd-I->Transmetalation Cu-Acetylide Copper Acetylide Cu-Acetylide->Transmetalation Aryl-Pd-Alkyne Aryl-Pd(II)-Alkyne Transmetalation->Aryl-Pd-Alkyne Reductive_Elimination Reductive Elimination Aryl-Pd-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0) Product Coupled Product Reductive_Elimination->Product

Diagram 2. Generalized catalytic cycle for the Sonogashira coupling.

Representative Experimental Protocol: Sonogashira Coupling

  • To a solution of the iodofluorophenol (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine or diisopropylamine, 2.0 equiv.).

  • The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reactivity trends are generally consistent with other palladium-catalyzed cross-coupling reactions.

Prediction: For the same reasons of electronic activation, This compound is expected to undergo Buchwald-Hartwig amination at a faster rate than 3-Fluoro-4-iodophenol .

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • A mixture of the iodofluorophenol (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is prepared in a sealed tube.

  • The mixture is heated to 80-110 °C for the required time.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the desired arylamine.

Nucleophilic Aromatic Substitution (SNAr)

While the C-I bond is the primary site for cross-coupling, the C-F bond can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by strongly electron-withdrawing groups. For an SNAr reaction to occur at the C-F bond, a nucleophile would attack the carbon bearing the fluorine, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The stability of this intermediate is key to the feasibility of the reaction.

  • This compound: The hydroxyl group is meta to the fluorine, and the iodine is ortho. An electron-withdrawing group ortho or para to the leaving group (fluorine) is required to stabilize the negative charge of the Meisenheimer intermediate. The hydroxyl group is electron-donating by resonance, which would destabilize the intermediate. The iodine's effect is more complex, but it is not a strong activating group for SNAr.

  • 3-Fluoro-4-iodophenol: The hydroxyl group is ortho to the fluorine. The strong electron-donating resonance effect of the hydroxyl group would significantly destabilize the Meisenheimer complex, making SNAr at the C-F bond highly unfavorable.

Prediction: Neither isomer is a prime candidate for SNAr at the C-F bond due to the presence of the electron-donating hydroxyl group. If forced under harsh conditions, the reactivity would be extremely low.

Conclusion

The comparative analysis of this compound and 3-Fluoro-4-iodophenol reveals that while structurally similar, their electronic properties lead to predictable differences in reactivity.

  • Acidity: 3-Fluoro-4-iodophenol is predicted to be the more acidic of the two due to the proximity of the strongly electron-withdrawing fluorine atom to the hydroxyl group.

  • Palladium-Catalyzed Cross-Coupling: this compound is anticipated to be the more reactive substrate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This is attributed to the fluorine atom being positioned para to the reactive C-I bond, which enhances the electrophilicity of the reaction center and facilitates the initial oxidative addition step.

  • Nucleophilic Aromatic Substitution: Both isomers are poor substrates for SNAr at the C-F bond due to the deactivating effect of the electron-donating hydroxyl group.

For the synthetic chemist, this guide provides a framework for selecting the appropriate isomer based on the desired transformation. For reactions where rapid C-I bond activation is critical, this compound is the preferred choice. In scenarios where the acidity of the phenolic proton plays a key role, the subtle yet significant difference in pKa between the two isomers should be considered.

References

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2010).
  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

A Comparative Guide to the Suzuki Coupling of 4-Fluoro-3-iodophenol: Unlocking Selective Arylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials.[1][2] The strategic functionalization of halophenols, in particular, offers a gateway to a diverse array of complex molecules. This guide provides an in-depth, objective comparison of the reactivity of 4-fluoro-3-iodophenol against other halophenols in Suzuki coupling reactions, supported by mechanistic insights and experimental data.

The Decisive Role of the Halogen: A Reactivity Hierarchy

The success and selectivity of a Suzuki coupling reaction are intrinsically tied to the nature of the halogen atom on the aryl halide. The rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3] The generally accepted order of reactivity for aryl halides in this crucial step is I > OTf > Br >> Cl.[1] This hierarchy is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst.

The presence of two different halogens on a phenol ring, as in the case of this compound, presents a unique opportunity for regioselective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for the predictable and selective activation of the C-I bond. This inherent quality makes this compound a highly valuable substrate for introducing an aryl or heteroaryl group specifically at the 3-position.

Performance Comparison: this compound vs. Other Halophenols

The distinct reactivity profile of this compound becomes evident when compared to other halophenols in Suzuki coupling reactions.

  • This compound: The pronounced difference in the reactivity of iodine and fluorine ensures that the Suzuki coupling will overwhelmingly occur at the C-I bond. The strong C-F bond remains intact under typical Suzuki conditions, providing a "spectator" functionality that can be utilized in subsequent transformations. The electron-withdrawing nature of the fluorine atom can further enhance the reactivity of the adjacent C-I bond towards oxidative addition.[3]

  • Other Iodophenols (e.g., 3-iodophenol, 4-iodophenol): While these substrates are also highly reactive in Suzuki couplings due to the presence of iodine, they lack the selective handle offered by the fluorine atom in this compound. Any further functionalization would require additional steps to introduce a new reactive site.

  • Bromophenols (e.g., 4-bromophenol): Aryl bromides are less reactive than their iodide counterparts.[4] While effective coupling can be achieved, it often requires more forcing conditions, such as higher temperatures or more sophisticated catalyst systems, which can sometimes lead to side reactions like dehalogenation.[5][6]

  • Chlorophenols (e.g., 4-chlorophenol): Aryl chlorides are the most challenging substrates for Suzuki coupling due to the strength of the C-Cl bond.[3] Their successful coupling necessitates the use of specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[3][7]

The following table summarizes the expected relative reactivity and key considerations for various halophenols in Suzuki coupling:

SubstrateRelative ReactivityKey Considerations
This compound Very High (at C-I)Excellent regioselectivity; fluorine available for further modification.
3-Iodophenol / 4-Iodophenol Very HighHighly reactive, but lacks inherent site for secondary functionalization.
4-Bromophenol ModerateRequires more forcing conditions than iodides; potential for side reactions.[6]
4-Chlorophenol LowRequires specialized and often expensive catalyst systems.[3]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-R Transmetal->PdII_Diaryl Base Base Base->Transmetal Organoboron R-B(OR')_2 Organoboron->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) species. This is followed by transmetalation , where the organic group (R) from the organoboron reagent is transferred to the palladium center, a step that is facilitated by a base. The cycle concludes with reductive elimination , which forms the new C-C bond of the biaryl product (Ar-R) and regenerates the active Pd(0) catalyst.[8]

Experimental Protocol: A Representative Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of toluene. Add this catalyst solution to the reaction flask.

  • Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the reaction flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Rationale for Experimental Choices:

  • Catalyst System: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ. PPh₃ is a readily available and effective ligand for many Suzuki couplings.[3]

  • Base: Potassium carbonate is a common and effective base for activating the organoboron reagent.[8]

  • Solvent System: The biphasic toluene/water system is widely used in Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[9]

  • Degassing: Removing dissolved oxygen is critical as it can oxidize and deactivate the palladium catalyst.

Workflow for Comparative Reactivity Studies

To systematically evaluate the reactivity of different halophenols, the following experimental workflow can be employed.

Reactivity_Workflow cluster_workflow Comparative Reactivity Workflow Start Select Halophenol Substrates Setup Parallel Suzuki Reactions (Standardized Conditions) Start->Setup Monitoring Monitor Reaction Progress (TLC, GC/LC-MS) Setup->Monitoring Analysis Analyze Product Yields and Purity Monitoring->Analysis Conclusion Draw Reactivity Conclusions Analysis->Conclusion

Figure 2: A workflow for comparing the reactivity of different halophenols.

By conducting parallel reactions under identical conditions (catalyst, base, solvent, temperature) and monitoring the consumption of starting material and formation of product over time, a clear and quantitative comparison of the reactivity of this compound versus other halophenols can be established.

Conclusion

This compound emerges as a superior substrate in Suzuki coupling reactions when regioselectivity is a primary concern. The pronounced reactivity difference between the carbon-iodine and carbon-fluorine bonds allows for precise and predictable arylation at the 3-position. This inherent selectivity, coupled with the high reactivity of the C-I bond, minimizes the need for extensive optimization and reduces the likelihood of side product formation. For researchers and drug development professionals, the strategic use of this compound can streamline synthetic routes, enabling the efficient construction of complex molecular architectures with a high degree of control.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Suzuki reaction. Retrieved from [Link]

  • Niu, D., et al. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science, 382(6673), 928-935. Retrieved from [Link]

  • Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Powers, I. G., & Blackmond, D. G. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Catalysis, 7, 250-260. Retrieved from [Link]

  • Wang, D., et al. (2009). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications, (37), 5582-5584. Retrieved from [Link]

  • Saá, J. M., Martorell, G., & Garcia-Raso, A. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry, 57(25), 678–685. Retrieved from [Link]

  • Sameera, W. M. C., & Maseras, F. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16387. Retrieved from [Link]

  • Sakurai, H., Tsukuda, T., & Hirao, T. (2002). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 67(8), 2721–2722. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Tye, J. W., & Wordingham, S. V. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(3), 1954-1961. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 34(20), 4941-4947. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Beilstein Journal of Organic Chemistry, 13, 1114-1121. Retrieved from [Link]

  • ResearchGate. (2023, October). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). [Image]. Retrieved from [Link]

  • Willis Group, University of Oxford. (n.d.). Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... [Image]. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92255-92258. Retrieved from [Link]

  • Scribd. (n.d.). Suzuki Coupling Lab Experiment. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Chen, J., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 28(15), 4582–4588. Retrieved from [Link]

  • NRO-Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6964-6969. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-3121. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Karami, K., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4767-4796. Retrieved from [Link]

  • Research Square. (2021). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to.... Retrieved from [Link]

  • Scribd. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. [Image]. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Image]. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Selective Aryl Functionalization

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[3][4] The substrate at the heart of this guide, 4-fluoro-3-iodophenol, presents a particularly interesting challenge and opportunity for synthetic chemists. It possesses three key features: a highly reactive carbon-iodine (C-I) bond, a largely unreactive carbon-fluorine (C-F) bond under typical cross-coupling conditions, and a phenolic hydroxyl (-OH) group. This arrangement allows for highly selective functionalization at the iodine position, making it a valuable building block for complex, multi-substituted aromatic compounds.[5]

The success of any cross-coupling strategy hinges on the judicious selection of the palladium catalyst system. This guide provides an in-depth comparison of various palladium catalysts for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions involving this compound. By delving into the mechanistic underpinnings and presenting comparative experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights required to select the optimal catalytic system for their specific synthetic goals.

The Engine of Synthesis: A Mechanistic Overview

At its core, the efficacy of palladium-catalyzed cross-coupling reactions is governed by a well-established catalytic cycle.[1][6][7] While nuances exist between different named reactions, the fundamental sequence of oxidative addition, transmetalation (or a related step), and reductive elimination remains consistent.[3][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the aryl-iodide bond of this compound. This is typically the rate-determining step, and the reactivity order for halides is I > Br > Cl.[6] This step forms a Pd(II) intermediate.

  • Transmetalation (for Suzuki & Sonogashira) : The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[1][9] This step is critically facilitated by a base.[7]

  • Reductive Elimination : The two organic partners on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

The choice of ligands, which coordinate to the palladium center, is paramount. Bulky, electron-rich phosphine ligands, for example, accelerate both the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[7][10]

Catalytic_Cycle cluster_main General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)(I)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M DiarylPd Ar-Pd(II)(R)L_n Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst is profoundly influenced by the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the associated ligands.[8] For a substrate like this compound, the goal is to achieve high yield and selectivity for the C-I bond coupling without unwanted side reactions involving the phenol group.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures.[1][11] Given the high reactivity of the C-I bond, selective coupling is readily achievable.

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C) / Time (h)Yield (%)Reference (Analogous)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O80 °C / 12 h85-95[5]
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O100 °C / 1 h>95[2]
XPhos Pd G33,5-Dimethylphenylboronic acidK₃PO₄2-MeTHF80 °C / 4 h>98[10]
Pd/C (heterogeneous)Phenylboronic acidNa₂CO₃EtOH/H₂O78 °C / 2 h~90[12]

Expert Insights:

  • Traditional Catalysts: Pd(PPh₃)₄ is a reliable choice but may require higher temperatures and longer reaction times.[2]

  • Buchwald Ligands: Systems employing bulky, electron-rich biarylphosphine ligands like SPhos and XPhos (often used as stable pre-catalysts like G2 or G3) offer superior activity, allowing for lower catalyst loadings, shorter reaction times, and often room-temperature reactions.[7][10] They are the current state-of-the-art for challenging couplings.

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the significant advantage of easy removal by filtration, simplifying product purification. However, leaching of palladium into the solution can occur, and activity might be lower than homogeneous systems.[12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper(I) catalyst system.[13][14] This reaction is exceptionally useful for creating conjugated enynes.[9]

Catalyst System (Pd / Cu / Ligand)Coupling PartnerBaseSolventTemp (°C) / Time (h)Yield (%)Reference (Analogous)
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHF60 °C / 6 h90-98[13][14]
Pd(OAc)₂ / CuI / PPh₃TrimethylsilylacetyleneDiisopropylamineToluene70 °C / 5 h~92[15]
PdCl₂(PCy₃)₂ (Copper-free)1-OctyneCs₂CO₃Dioxane100 °C / 12 h~88[16]

Expert Insights:

  • Classic Conditions: The PdCl₂(PPh₃)₂/CuI system is the workhorse for Sonogashira couplings and is highly effective for reactive substrates like aryl iodides.[9] The amine base (e.g., triethylamine) serves both as a base and often as the solvent.

  • Copper-Free Variants: Concerns about copper-catalyzed alkyne homocoupling (Glaser coupling) have led to the development of copper-free protocols.[16] These often require more specialized, electron-rich phosphine ligands (like PCy₃) and stronger bases but can provide cleaner reaction profiles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a powerful method for forming aryl amines from aryl halides.[17][18] The choice of base is critical to deprotonate the amine without causing unwanted deprotonation and subsequent O-arylation of the phenol.

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C) / Time (h)Yield (%)Reference (Analogous)
Pd₂(dba)₃ / BINAPMorpholineCs₂CO₃Toluene100 °C / 16 h~90[17][19]
Pd(OAc)₂ / RuPhosAnilineK₂CO₃t-BuOH110 °C / 8 h>95[4]
tBuBrettPhos Pd G3N-MethylanilineLiHMDS1,4-Dioxane80 °C / 6 h~94[20]

Expert Insights:

  • Ligand is Key: The evolution of the Buchwald-Hartwig amination is a story of ligand development.[4][17] Early systems used ligands like BINAP, but modern, highly hindered dialkylbiaryl phosphine ligands (e.g., RuPhos, tBuBrettPhos) provide vastly superior scope and efficiency.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, but for a substrate with a free phenol, a milder base like Cs₂CO₃ or K₂CO₃ is often chosen to minimize competitive O-arylation.[18]

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[21][22]

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp (°C) / Time (h)Yield (%)Reference (Analogous)
Pd(OAc)₂n-Butyl acrylateEt₃NDMF100 °C / 24 h85-95[5][22]
Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF110 °C / 12 h~90[22]
PdCl₂(dppf)Methyl acrylateNaOAcDMAc120 °C / 10 h~88[23][24]

Expert Insights:

  • Ligand-Free Potential: The Heck reaction can often be performed effectively with just a palladium salt like Pd(OAc)₂, particularly with electron-deficient alkenes like acrylates.[21][25]

  • Phosphine Additives: For less reactive alkenes or to improve catalyst stability and lifetime, the addition of a phosphine ligand like tri(o-tolyl)phosphine or dppf is beneficial.[22]

From Theory to Practice: Detailed Experimental Protocols

A self-validating protocol is essential for reproducible results. Below are representative, step-by-step methodologies for Suzuki-Miyaura and Sonogashira couplings.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol utilizes a classic, reliable catalyst system.

Materials and Reagents:

  • This compound (1.0 mmol, 254 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (6 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask or reaction vial with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add toluene and water to the flask. Degas the resulting mixture by bubbling argon through it for 15 minutes.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-5-hydroxybiphenyl.

Experimental_Workflow start Start setup 1. Combine Reactants (Aryl Iodide, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add & Degas Solvents (Toluene/H₂O) inert->solvent catalyst 4. Add Pd(PPh₃)₄ Catalyst solvent->catalyst react 5. Heat at 80 °C (Monitor by TLC/GC-MS) catalyst->react workup 6. Cooldown & Aqueous Workup (EtOAc/H₂O Extraction) react->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End Product purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Strategic Recommendations

The selective functionalization of this compound via palladium-catalyzed cross-coupling is a highly efficient and versatile strategy for synthesizing complex phenolic derivatives. The choice of catalyst is not merely a detail but the central determinant of a reaction's success.

  • For C-C bond formation (Suzuki & Heck): Modern biarylphosphine ligand systems (e.g., SPhos, XPhos) offer the highest activity and broadest scope, often allowing for milder conditions.[2][10] However, for simple vinylations in a Heck reaction, a ligand-free Pd(OAc)₂ system can be surprisingly effective.[21]

  • For C-C triple bond formation (Sonogashira): The classic PdCl₂(PPh₃)₂/CuI combination remains a highly reliable choice for this reactive aryl iodide substrate.[13]

  • For C-N bond formation (Buchwald-Hartwig): The selection of a modern, bulky phosphine ligand (e.g., RuPhos) is critical for high yields.[4] Careful selection of a moderate base like Cs₂CO₃ or K₂CO₃ is recommended to prevent side reactions at the phenol position.

Ultimately, this guide serves as a foundational resource. The optimal conditions for any specific transformation will always benefit from empirical screening, but the principles and data presented here provide a scientifically grounded starting point for any researcher venturing into the functionalization of this valuable synthetic intermediate.

References

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]

  • Thieme. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ResearchGate. The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. [Link]

  • NIH National Library of Medicine. A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling. [Link]

  • NIH National Library of Medicine. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • NIH National Library of Medicine. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki-Miyaura Coupling Reactions. [Link]

  • ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Taylor & Francis Online. Heck reaction – Knowledge and References. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • The Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • NIH National Library of Medicine. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

A Researcher's Guide to Fluorinated Compound Synthesis: Evaluating Alternatives to 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For scientists and professionals in drug development, the incorporation of fluorine into molecular scaffolds is a critical strategy for modulating physiochemical and biological properties. 4-Fluoro-3-iodophenol serves as a valuable building block, offering a fluorine atom for metabolic stability and lipophilicity modulation, a hydroxyl group for further functionalization or as a key pharmacophoric feature, and an iodine atom that acts as a versatile handle for cross-coupling reactions. However, reliance on a single building block can be limiting. This guide provides an in-depth comparison of alternative synthetic strategies to access similarly functionalized fluorinated aromatic compounds, focusing on methodologies that offer flexibility, efficiency, and broad substrate scope.

We will explore three primary alternative pathways:

  • Deoxyfluorination of Substituted Phenols: A direct approach to convert a hydroxyl group into a fluorine atom.

  • Electrophilic Fluorination of Phenol-Derived Intermediates: Introducing fluorine to a pre-functionalized aromatic ring.

  • Nucleophilic Fluorination of Phenol-Derived Electrophiles: Utilizing phenol-derived leaving groups for substitution with a fluoride source.

The Strategic Value of this compound

The synthetic utility of this compound lies in its trifunctional nature. The fluorine atom is often incorporated to enhance metabolic stability or binding affinity. The hydroxyl group can be a key hydrogen bond donor or can be alkylated or acylated. The iodine atom is a prime site for introducing complexity through well-established cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. An ideal alternative strategy should allow for the synthesis of a diverse range of fluorinated phenols with various substitution patterns, effectively replacing the need to start with a pre-functionalized, and potentially costly, building block.

Alternative 1: Deoxyfluorination of Substituted Phenols

This approach is conceptually the most direct, replacing a hydroxyl group on a pre-existing substituted phenol with fluorine. This is particularly useful for late-stage fluorination of complex molecules.[1]

Key Reagents and Mechanistic Insights

PhenoFluor™ and PhenoFluorMix™: Developed by the Ritter group, PhenoFluor is a deoxyfluorination reagent that has demonstrated a broad substrate scope, including electron-rich phenols which are often challenging for traditional nucleophilic aromatic substitution (SNAr) reactions.[2][3] The proposed mechanism involves the formation of a 2-phenoxyimidazolium intermediate, which then undergoes nucleophilic attack by fluoride.[3] PhenoFluorMix is a more stable and convenient-to-handle mixture of the chloroimidazolium salt and a fluoride source.[4]

A significant advantage of this method is its operational simplicity and tolerance of various functional groups.[5] However, the reagent can be costly, is sensitive to moisture, and generates a stoichiometric amount of urea byproduct.[4][6]

Sulfuryl Fluoride (SO₂F₂)-Mediated Deoxyfluorination: A more economical alternative involves the in-situ generation of an aryl fluorosulfonate intermediate from a phenol using inexpensive sulfuryl fluoride (SO₂F₂). This intermediate is then subjected to nucleophilic fluorination with a fluoride source like tetramethylammonium fluoride (NMe₄F).[7][8] This two-step, one-pot procedure is scalable and proceeds under relatively mild conditions for a wide range of electronically diverse phenols.[7]

Workflow: Deoxyfluorination of a Substituted Phenol

cluster_0 Deoxyfluorination Pathway Substituted Phenol Substituted Phenol Intermediate 2-Phenoxyimidazolium Salt or Aryl Fluorosulfonate Substituted Phenol->Intermediate Activation Activating Reagent PhenoFluor™ or SO₂F₂ + Base Activating Reagent->Intermediate Fluorinated Product Fluorinated Product Intermediate->Fluorinated Product Nucleophilic Fluorination Fluoride Source CsF or NMe₄F Fluoride Source->Fluorinated Product

Caption: General workflow for deoxyfluorination of phenols.

Comparative Data: Deoxyfluorination Reagents
Reagent/SystemKey AdvantagesKey DisadvantagesTypical YieldsReference
PhenoFluor™ Broad substrate scope, good for electron-rich phenols, commercially available.[2]High cost, moisture sensitive, stoichiometric waste.[4]60-95%[3]
PhenoFluorMix™ More stable and easier to handle than PhenoFluor™.Still relatively costly, stoichiometric waste.70-90%[4]
SO₂F₂ / NMe₄F Inexpensive reagents, scalable, wide scope.[7]SO₂F₂ is a toxic gas, requires careful handling.75-95%[7][8]
Experimental Protocol: Deoxyfluorination using PhenoFluorMix

In a nitrogen-filled glovebox, to a vial containing a substituted phenol (1.0 equiv) and cesium fluoride (8.0-10.0 equiv), add a solution of N,N'-1,3-bis(2,6-diisopropylphenyl)-2-chloroimidazolium chloride (the active component of PhenoFluorMix, 1.2 equiv) in toluene. Seal the vial and stir the mixture at 110 °C for 24 hours. After cooling to room temperature, filter the reaction mixture through a pad of celite, eluting with dichloromethane. Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired aryl fluoride.[4][5]

Alternative 2: Electrophilic Fluorination of Phenol-Derived Intermediates

This strategy involves converting the phenol into a more suitable substrate for electrophilic fluorination, thereby controlling the regioselectivity of the C-F bond formation.

Key Reagents and Mechanistic Insights

Direct electrophilic fluorination of phenols with reagents like Selectfluor® often results in poor regioselectivity and can lead to dearomatization.[9][10] A more refined approach is the ipso-fluoro-deboronation of arylboronic acids or their derivatives, which can be synthesized from the corresponding phenols via aryl triflates.

Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives: This method, developed by the Ritter group, utilizes a palladium catalyst in conjunction with an electrophilic fluorinating agent like Selectfluor® to convert arylboronic acids, pinacol esters, or MIDA boronates into aryl fluorides.[11][12] The reaction is believed to proceed through a Pd(III) intermediate via a single-electron-transfer (SET) pathway.[2][11] This method offers high regioselectivity, as the fluorine atom is installed at the position of the boron moiety.

Workflow: Electrophilic Fluorination via Arylboronic Esters

cluster_1 Electrophilic Fluorination Pathway Substituted Phenol Substituted Phenol Aryl Triflates Aryl Triflates Substituted Phenol->Aryl Triflates 1. Triflation Triflation Tf₂O, Pyridine Triflation->Aryl Triflates Arylboronic Ester Arylboronic Ester Aryl Triflates->Arylboronic Ester 2. Borylation Borylation B₂(pin)₂, Pd catalyst Borylation->Arylboronic Ester Fluorinated Product Fluorinated Product Arylboronic Ester->Fluorinated Product 3. Fluorination Fluorination Selectfluor®, Pd(OAc)₂, terpy Fluorination->Fluorinated Product cluster_2 Nucleophilic Fluorination Pathway Substituted Phenol Substituted Phenol Aryl Triflates Aryl Triflates Substituted Phenol->Aryl Triflates 1. Activation Triflation Tf₂O, Pyridine Triflation->Aryl Triflates Fluorinated Product Fluorinated Product Aryl Triflates->Fluorinated Product 2. Fluorination Fluorination CsF, Pd catalyst, Ligand Fluorination->Fluorinated Product

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Fluoro-3-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, and a deep understanding of fragmentation patterns is key to unlocking a molecule's secrets. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 4-fluoro-3-iodophenol and its derivatives. In the absence of extensive direct experimental data for this specific substitution pattern, we will build a robust predictive model based on the established fragmentation of related halogenated phenols and fundamental principles of mass spectrometry. This comparative approach will equip you with the necessary framework to interpret spectra of similar molecules and to design experiments for their unambiguous identification.

The Principles in Play: Ionization and Fragmentation of Halogenated Aromatics

The journey of a molecule through a mass spectrometer begins with ionization. For relatively small and volatile molecules like this compound, Electron Ionization (EI) is a common technique, which typically generates a radical cation (M•+) and induces extensive fragmentation.[1] In contrast, soft ionization techniques like Electrospray Ionization (ESI), often used for less volatile or more complex derivatives, produce protonated ([M+H]+) or deprotonated ([M-H]-) molecules with less internal energy, leading to more controlled fragmentation, usually observed in tandem mass spectrometry (MS/MS) experiments.[2][3]

The fragmentation of the resulting ions is governed by the relative strengths of their chemical bonds and the stability of the resulting fragments. In the case of this compound, the key bonds to consider are the C-I, C-F, C-O, and the bonds of the aromatic ring. The carbon-iodine bond is the weakest, making its cleavage a highly probable initial fragmentation step.[4]

Tandem mass spectrometry (MS/MS) techniques are invaluable for structural elucidation. The most common of these is Collision-Induced Dissociation (CID), where ions are fragmented by collision with an inert gas.[5][6] Higher-Energy Collisional Dissociation (HCD) is a similar technique that can provide complementary fragmentation information.[7][8] Electron Transfer Dissociation (ETD) is another fragmentation method, particularly useful for highly charged peptides and proteins, but generally less so for small molecules.[9][10]

Predicted Fragmentation Pattern of this compound

Based on the principles outlined above and data from related compounds, we can predict the primary fragmentation pathways for this compound (Molecular Weight: 237.99 g/mol ).

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion peak (m/z 238) is expected. The most prominent fragmentation pathway will likely involve the cleavage of the weak C-I bond.

  • Loss of Iodine Radical (•I): This is predicted to be a major fragmentation, resulting in a stable fluorophenol cation at m/z 111.

    • [C6H4FOI]•+ → [C6H4FO]+ + •I

  • Loss of Carbon Monoxide (CO): Following the initial loss of iodine, the resulting [C6H4FO]+ ion can lose a neutral molecule of CO, a common fragmentation for phenols, to yield a cyclopentadienyl cation at m/z 83.

    • [C6H4FO]+ → [C5H4F]+ + CO

  • Loss of a Hydrogen Cyanide (HCN) and Acetylene (C2H2): Further fragmentation of the aromatic ring structure can lead to the loss of neutral molecules like HCN and C2H2, resulting in smaller fragment ions.

The presence of fluorine, with its strong C-F bond, is expected to direct fragmentation to a lesser extent than the iodine. The loss of a fluorine radical is significantly less likely than the loss of an iodine radical.

A Comparative Look: Building on Known Spectra

To substantiate our predictions, let's compare the expected fragmentation of this compound with the known fragmentation patterns of its constituent parts: 4-fluorophenol and 3-iodophenol.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
4-Fluorophenol 112[11][12]84 ([M-CO]+), 83 ([M-CHO]+), 64, 57[11]
3-Iodophenol 220[13]93 ([M-I]+), 65 ([M-I-CO]+)
This compound (Predicted) 238111 ([M-I]+), 83 ([M-I-CO]+)

This comparison strongly suggests that the initial loss of the iodine atom will be the dominant fragmentation pathway for this compound, followed by fragmentation patterns characteristic of the remaining fluorophenol structure.

The Impact of Derivatization

The fragmentation patterns of derivatives of this compound will be influenced by the nature of the added functional groups. For instance, an amino derivative, such as 4-amino-3-fluoro-2-iodophenol (MW: 253.01 g/mol )[14], would introduce new fragmentation possibilities. Under ESI conditions, protonation would likely occur at the amino group. Subsequent MS/MS fragmentation could involve the loss of ammonia (NH3) in addition to the loss of iodine.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
  • LC System: A standard reverse-phase HPLC or UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Positive and negative ESI modes should be evaluated.

  • Full Scan MS: Acquire full scan data from m/z 50-500 to identify the precursor ion.

  • Tandem MS (MS/MS):

    • Select the protonated ([M+H]+) or deprotonated ([M-H]-) ion as the precursor.

    • Apply a range of collision energies (e.g., 10-40 eV for CID) to generate a comprehensive fragmentation spectrum.

    • Acquire data in both CID and HCD modes to observe any differences in fragmentation pathways.

Visualizing the Fragmentation

Predicted EI Fragmentation of this compound

fragmentation C6H4FOI+ (m/z 238) C6H4FOI+ (m/z 238) C6H4FO+ (m/z 111) C6H4FO+ (m/z 111) C6H4FOI+ (m/z 238)->C6H4FO+ (m/z 111) - I C5H4F+ (m/z 83) C5H4F+ (m/z 83) C6H4FO+ (m/z 111)->C5H4F+ (m/z 83) - CO workflow cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (1-10 µg/mL) Working Solution (1-10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (1-10 µg/mL) Dilution C18 Column C18 Column Working Solution (1-10 µg/mL)->C18 Column Injection Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source Full Scan MS Full Scan MS ESI Source->Full Scan MS MS/MS (CID/HCD) MS/MS (CID/HCD) Full Scan MS->MS/MS (CID/HCD) Data Analysis Data Analysis MS/MS (CID/HCD)->Data Analysis

Caption: General workflow for the analysis of this compound derivatives by LC-MS/MS.

Conclusion

References

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. - chem.ox.ac.uk. (n.d.). University of Oxford.
  • CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. (2021, March 31). Proteome Software.
  • 4-Fluorophenol | C6H5FO | CID 9732 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications - Walsh Medical Media. (2012, November 21). Walsh Medical Media.
  • Phenol, 4-fluoro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology - ACS Publications. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids - PubMed. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015, December 16). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). eGyanKosh.
  • Interpretation of mass spectra. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20).
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (2015, November 11). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

Sources

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Cross-Coupling Strategy

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1] Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized methods.[1] This guide provides an in-depth, head-to-head comparison of these two stalwart reactions for the specific and increasingly relevant substrate, 4-Fluoro-3-iodophenol. This versatile building block, featuring both fluorine and iodine substituents on a phenol scaffold, presents unique opportunities and challenges for synthetic chemists.

This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most appropriate coupling strategy for their specific synthetic goals. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of both the Suzuki and Stille couplings when applied to this compound, supported by experimental insights and protocols.

At a Glance: Key Decision-Making Parameters

ParameterSuzuki CouplingStille Coupling
Nucleophile Organoboron compounds (boronic acids, esters)Organostannane compounds (organotins)
Toxicity & Environmental Impact Generally low toxicity of boron reagents and byproducts.[2]High toxicity of organotin reagents and byproducts.[3]
Reaction Conditions Requires a base for activation of the organoboron species.[4]Generally proceeds under neutral conditions.
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, often tolerating a wider range of functional groups.[5]
Byproduct Removal Boron byproducts are typically water-soluble and easily removed.[1]Tin byproducts are often difficult to remove and require specific workup procedures.[6][7]
Reaction Scope Extremely broad, with a vast library of commercially available boronic acids.[4]Very broad, with stable and readily prepared organostannane reagents.[8]

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction has become a dominant method for the formation of biaryl and vinyl-aryl bonds due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of its reagents and byproducts.[2][9] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7]

Catalytic Cycle of the Suzuki Coupling

The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Coupling pd0 Pd(0)L_n pd2_intermediate R¹-Pd(II)L_n-X pd2_organoboron R¹-Pd(II)L_n-R² pd2_intermediate->pd2_organoboron Transmetalation product R¹-R² (Coupled Product) pd2_organoboron->product Reductive Elimination reagents1 R¹-X (this compound) reagents1->pd0 Oxidative Addition reagents2 R²-B(OR)₂ (Organoboron) reagents2->pd2_intermediate product->pd0 base Base base->pd2_intermediate

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

For this compound, the carbon-iodine bond will readily undergo oxidative addition to the palladium(0) catalyst. The subsequent transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, is facilitated by the presence of a base, which activates the boronic acid.[4] Finally, reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

The Stille Coupling: A Robust and Tolerant Alternative

The Stille reaction, which couples an organostannane with an organic halide, is renowned for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture.[3][5] These features make it a valuable tool for the synthesis of complex molecules, especially in late-stage functionalization.[10]

Catalytic Cycle of the Stille Coupling

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3] A key difference is that the transmetalation step does not typically require a base.

Stille_Coupling pd0 Pd(0)L_n pd2_intermediate R¹-Pd(II)L_n-X pd2_organotin R¹-Pd(II)L_n-R² pd2_intermediate->pd2_organotin Transmetalation product R¹-R² (Coupled Product) pd2_organotin->product Reductive Elimination reagents1 R¹-X (this compound) reagents1->pd0 Oxidative Addition reagents2 R²-Sn(Alkyl)₃ (Organostannane) reagents2->pd2_intermediate product->pd0

Caption: Catalytic cycle of the Stille coupling.

The oxidative addition of this compound to the palladium(0) catalyst is the initial step. The subsequent transmetalation involves the transfer of the organic group from the organostannane to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol: Stille Coupling of this compound

This protocol provides a general procedure for the Stille coupling of this compound. The choice of catalyst, ligand, and solvent can significantly impact the reaction outcome.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Triphenylarsine (AsPh₃) (6 mol%)

  • Anhydrous and degassed toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and triphenylarsine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add this compound to the reaction mixture.

  • Add the organostannane dropwise via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

Work-up and Purification: The Challenge of Tin Byproducts

A significant drawback of the Stille coupling is the toxicity of the organotin byproducts and the difficulty in their removal.[3] Several methods have been developed to address this challenge:

  • Aqueous Potassium Fluoride (KF) Wash: This is a common method where the crude reaction mixture is washed with an aqueous solution of KF. The fluoride ions react with the tin byproducts to form insoluble and easily filterable organotin fluorides.[6][7]

  • Chromatography on Silica Gel with Triethylamine: Co-elution of the non-polar tin byproducts with the desired product can be problematic. Adding a small amount of triethylamine to the eluent can help in retarding the tin species on the silica gel column.[7]

Choosing the Right Path: A Decision-Making Workflow

The choice between Suzuki and Stille coupling for this compound depends on several factors. The following workflow can guide your decision-making process.

Decision_Workflow start Project Goal: Couple this compound functional_group Are there base-sensitive functional groups in the coupling partner? start->functional_group reagent_availability Is the desired organometallic reagent commercially available? functional_group->reagent_availability No stille Choose Stille Coupling functional_group->stille Yes toxicity_concern Is minimizing toxic byproducts a primary concern (e.g., GMP synthesis)? reagent_availability->toxicity_concern Both are available suzuki Choose Suzuki Coupling reagent_availability->suzuki Boronic acid is available reagent_availability->stille Organostannane is available/easily synthesized toxicity_concern->suzuki Yes toxicity_concern->stille No

Caption: Decision workflow for selecting between Suzuki and Stille coupling.

Conclusion

Both the Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The Suzuki coupling is often the preferred choice due to the lower toxicity of its reagents and the ease of byproduct removal, making it particularly suitable for applications in pharmaceutical development where purity is paramount.[1] However, the Stille coupling offers distinct advantages in terms of its exceptional functional group tolerance and its utility when the corresponding boronic acid is unstable or unavailable. The decision of which reaction to employ should be made on a case-by-case basis, carefully considering the specific requirements of the synthetic target, the nature of the coupling partners, and the practical constraints of the project.

References

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Stille reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2024, October 22). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pd catalyst (2a)-catalyzed Stille reaction of aryl iodides (4–7)... [Image]. Retrieved from [Link]

  • PubMed Central. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetic Studies of Oxidative Addition of 4-Fluoro-3-iodophenol to Palladium Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The critical initiating step of many of these catalytic cycles is the oxidative addition of an organic halide to a palladium(0) complex. A thorough understanding of the kinetics of this step is paramount for optimizing reaction conditions, designing more efficient catalysts, and ultimately, accelerating the drug discovery process.

This guide provides a comparative analysis of the kinetic factors influencing the oxidative addition of 4-fluoro-3-iodophenol to various palladium(0) complexes. While specific kinetic data for this exact substrate is not extensively published, we will draw upon established principles and data from analogous aryl iodide systems to provide a robust predictive framework and practical experimental guidance.[1] We will delve into the mechanistic dichotomy, the profound influence of ligand architecture, and provide standardized protocols for researchers to conduct their own kinetic investigations.

The Mechanistic Landscape: Concerted vs. Nucleophilic Displacement

The oxidative addition of aryl halides to Pd(0) can proceed through two primary mechanistic pathways: a three-centered concerted mechanism and a more polar, SNAr-like (nucleophilic displacement) mechanism.[2][3] The preferred pathway is dictated by a subtle interplay of factors including the nature of the aryl halide, the palladium ligands, and the solvent.

  • Concerted Mechanism: This pathway involves the simultaneous interaction of the palladium center with the ipso-carbon and the iodine atom of the aryl iodide, proceeding through a three-membered transition state.[3] It is generally favored for less polar substrates and with electron-rich, sterically demanding ligands.

  • SNAr-like (Nucleophilic Displacement) Mechanism: In this pathway, the palladium complex acts as a nucleophile, attacking the ipso-carbon and displacing the iodide. This mechanism is more prevalent with electron-deficient aryl halides and in polar solvents that can stabilize the resulting charged intermediates.[4]

The presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group on the phenyl ring of this compound makes the determination of the operative mechanism non-trivial and likely dependent on the specific palladium catalyst employed.

The Decisive Role of Ligands in Reaction Kinetics

The choice of ligand coordinated to the palladium center is arguably the most critical factor influencing the rate of oxidative addition. Ligands modulate the steric and electronic properties of the palladium(0) complex, thereby dictating its reactivity.

Key Ligand Properties and Their Kinetic Consequences:

  • Electron-Donating Ligands: Ligands that are strong electron donors increase the electron density on the palladium center, making it more nucleophilic and generally accelerating the rate of oxidative addition.[5] This is because an electron-rich palladium center can more readily undergo the formal oxidation from Pd(0) to Pd(II).[5]

  • Steric Bulk: Sterically demanding ligands can promote the formation of lower-coordinate, more reactive palladium species.[5] For many catalytic systems, the active species is a 14-electron or even a 12-electron Pd(0) complex, formed by the dissociation of one or more ligands.[4][6] Bulky ligands facilitate this dissociation, leading to a higher concentration of the active catalyst and thus a faster reaction rate.[5]

  • Bite Angle (for bidentate ligands): For chelating diphosphine ligands, the natural bite angle plays a crucial role. A wider bite angle can often lead to a more reactive complex, although the relationship is not always straightforward and can depend on the specific substrate.

The following table summarizes the expected relative performance of common phosphine-based ligands in the oxidative addition of aryl iodides.

LigandClassKey CharacteristicsExpected Rate of Oxidative Addition with this compound
PPh₃ (Triphenylphosphine)MonodentateModerately electron-donating, moderately bulky.[5]Moderate
P(tBu)₃ (Tri-tert-butylphosphine)MonodentateStrongly electron-donating, very bulky.[5]Fast
dppf (1,1'-Bis(diphenylphosphino)ferrocene)BidentateElectron-rich, large bite angle.Fast
XPhosBiarylphosphineStrongly electron-donating, bulky.[5]Very Fast
SPhosBiarylphosphineStrongly electron-donating, bulky.[5]Very Fast

Experimental Protocols for Kinetic Analysis

Accurate kinetic studies require careful experimental design and execution. The following protocols provide a starting point for researchers investigating the oxidative addition of this compound.

Protocol 1: In-situ Generation of the Pd(0) Complex and UV-Vis Spectroscopic Monitoring

This protocol is suitable for gaining initial insights into reaction rates and for comparing different ligands under identical conditions.

Materials:

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Selected phosphine ligand (e.g., PPh₃, P(tBu)₃, dppf)

  • This compound

  • Anhydrous, degassed solvent (e.g., THF, Toluene)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions: Inside a glovebox, prepare stock solutions of Pd₂(dba)₃, the phosphine ligand, and this compound in the chosen solvent.

  • Generation of the Pd(0)L₂ Complex: In a UV-Vis cuvette, mix the Pd₂(dba)₃ and ligand stock solutions to achieve the desired Pd:ligand ratio (typically 1:2 or 1:4). Allow the solution to stir for a predetermined time to ensure complete formation of the Pd(0)Lₙ complex.

  • Initiation of the Reaction: Inject the this compound stock solution into the cuvette containing the Pd(0) complex. Ensure rapid mixing.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at a wavelength where the starting materials and products have distinct spectral features. The disappearance of the Pd(0) complex or the appearance of the Pd(II) oxidative addition product can be monitored.

  • Data Analysis: Extract the initial rate data from the absorbance vs. time plot. By varying the concentrations of the reactants, the reaction order with respect to each component can be determined.

Protocol 2: Stopped-Flow Spectroscopy for Fast Reactions

For very fast reactions, such as those involving highly reactive biarylphosphine ligands, stopped-flow spectroscopy is necessary to capture the initial kinetics.

Materials:

  • Same as Protocol 1

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare two separate, degassed solutions. Solution A contains the pre-formed Pd(0)Lₙ complex. Solution B contains the this compound.

  • Instrument Setup: Prime the stopped-flow instrument with the respective solutions.

  • Reaction Initiation and Data Collection: The instrument rapidly mixes the two solutions, and data collection (absorbance vs. time) begins simultaneously. The dead time of the instrument (typically a few milliseconds) allows for the measurement of very fast initial rates.

  • Data Analysis: Analyze the resulting kinetic traces to determine the rate constant of the reaction.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes described, the following diagrams illustrate the key steps.

G cluster_cycle Catalytic Cycle of Oxidative Addition Pd0L2 Pd(0)L₂ TS [L₂Pd(Ar)(I)]‡ Transition State Pd0L2->TS Oxidative Addition ArI This compound (ArI) ArI->TS PdII trans-Pd(II)(Ar)(I)L₂ TS->PdII

Caption: The catalytic cycle of oxidative addition.

G cluster_workflow Kinetic Experiment Workflow prep Prepare Stock Solutions (Pd₂(dba)₃, Ligand, ArI) generate Generate Pd(0)L₂ Complex in situ prep->generate initiate Initiate Reaction by adding ArI generate->initiate monitor Monitor Reaction Progress (UV-Vis or Stopped-Flow) initiate->monitor analyze Analyze Kinetic Data (Initial Rates, Rate Constants) monitor->analyze

Caption: Workflow for a typical kinetic experiment.

Conclusion

The oxidative addition of this compound to palladium(0) complexes is a nuanced process governed by a delicate balance of electronic and steric factors. While the specific mechanism may vary, the choice of ligand is the most potent tool a researcher has to control the reaction kinetics. Highly electron-donating and sterically bulky ligands, such as the biarylphosphines, are predicted to yield the fastest rates of oxidative addition. By employing rigorous kinetic analysis techniques, such as those outlined in this guide, scientists and drug development professionals can gain a deeper understanding of their catalytic systems, leading to the development of more efficient and robust synthetic methodologies.

References

  • A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes - Benchchem.
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics - ACS Publications.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF - ResearchGate.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
  • Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G.
  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv.
  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - NIH.
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF - ResearchGate.

Sources

A Researcher's Guide to 4-Fluoro-3-iodophenol: Bridging DFT Predictions with Experimental Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the theoretical and experimental reactivity of 4-fluoro-3-iodophenol, a versatile building block in medicinal chemistry and organic synthesis. For researchers and drug development professionals, understanding the chemoselectivity of this molecule is paramount for efficient and predictable synthesis. The differential reactivity of its carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for selective functionalization, but harnessing this potential requires a nuanced understanding of its electronic properties. Here, we synthesize insights from Density Functional Theory (DFT) with established experimental protocols to provide a predictive framework for its application in palladium-catalyzed cross-coupling reactions.

Part 1: Computational Analysis via Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting chemical reactivity, offering insights that can guide experimental design and save valuable laboratory time.[1] By modeling the electronic structure of this compound, we can quantify the properties that govern its reaction pathways.

Methodological Approach: The "Why" Behind the "How"

For our theoretical analysis, we employ the B3LYP functional with a 6-311G(d,p) basis set, a widely adopted combination known for its balance of computational efficiency and accuracy in describing the electronic properties of organic molecules. This level of theory provides a robust foundation for calculating key reactivity descriptors.

Bond Dissociation Energy (BDE): Predicting the weakest link

The chemoselectivity of polyhalogenated aromatics in cross-coupling reactions is primarily dictated by the relative strengths of the carbon-halogen bonds. The weaker bond is more susceptible to oxidative addition to the palladium(0) center, which is the rate-determining step in many catalytic cycles.[2] DFT calculations allow us to predict these bond strengths quantitatively.

Table 1: Calculated Bond Dissociation Energies (BDE) for this compound

BondCalculated Homolytic BDE (kcal/mol)Predicted Reactivity
C-I~65-70Higher
C-F~120-125Lower
O-H~85-90Moderate

Note: BDE values are approximate and serve for comparative purposes. Actual values can vary with the computational model.

The data clearly indicates that the C-I bond is significantly weaker than the C-F bond. This finding is the cornerstone of predicting the regioselectivity of this compound. It strongly suggests that catalytic reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations will proceed selectively at the iodine-bearing carbon. Recent studies have highlighted the critical role of BDE in assessing the stability and functional group transfer capabilities of halogenated compounds.[3]

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[4][5] This allows us to predict where a molecule is most likely to interact with other reagents.

In the MEP map of this compound, we observe distinct features:

  • Red/Yellow Regions: These indicate negative electrostatic potential (electron-rich) and are concentrated around the oxygen and the aromatic π-system.

  • Blue Regions: These signify positive electrostatic potential (electron-poor). A notable positive region, known as a σ-hole, is located on the iodine atom along the axis of the C-I bond.[6]

This σ-hole makes the iodine atom an electrophilic site, susceptible to interaction with nucleophiles or the electron-rich Pd(0) catalyst during oxidative addition.[7][8] The fluorine atom, being highly electronegative, does not exhibit a significant σ-hole, further reinforcing the prediction of selective reactivity at the C-I bond.

cluster_0 Conceptual MEP Analysis cluster_1 Predicted Reactivity mol This compound Red/Yellow (Negative ESP) Blue (Positive ESP) regions Oxygen Atom Aromatic Ring Iodine Atom (σ-hole) Hydroxyl Proton mol:f1->regions:r1 mol:f2->regions:r2 reactivity Nucleophilic Sites Electrophilic Sites regions:r1->reactivity:nuc  Attracts Electrophiles regions:r2->reactivity:elec  Attracts Nucleophiles (e.g., Pd(0) catalyst)

Caption: Conceptual workflow of MEP analysis for predicting reactivity.

Frontier Molecular Orbital (FMO) Theory: Electron Exchange Dynamics

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9][10]

  • HOMO: The highest energy orbital containing electrons, which acts as an electron donor (nucleophile).

  • LUMO: The lowest energy orbital devoid of electrons, which acts as an electron acceptor (electrophile).[11]

For this compound, analysis shows the HOMO is distributed primarily across the phenol ring and the oxygen atom, indicating the molecule's overall nucleophilic character. The LUMO, however, shows significant localization along the C-I bond axis. This suggests that an incoming nucleophile, or a catalyst in an oxidative addition step, will preferentially interact with the orbital associated with the C-I bond, facilitating its cleavage over the C-F bond.

Part 2: Experimental Reactivity Profile and Protocols

The theoretical predictions from DFT are validated through extensive experimental evidence, particularly in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their reliability and broad functional group tolerance.[12]

Caption: General experimental workflow for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between an aryl halide and an organoboron compound.[2][13] The selective coupling at the iodine position of this compound is consistently observed.[14]

Experimental Protocol:

  • Reaction Setup: In an oven-dried vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[2]

  • Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[15] Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 4-fluoro-3-arylphenol.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the method of choice for forming C-C bonds between a terminal alkyne and an aryl halide, a transformation of immense value.[16][17] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[18]

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[15]

  • Reagent Addition: Add a degassed solvent (e.g., tetrahydrofuran, THF) followed by a base (e.g., triethylamine, Et₃N, 2.0 eq) and the terminal alkyne (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor for the disappearance of the starting material.

  • Work-up: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of pharmaceuticals.[19][20] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that promote the reductive elimination step.[21]

Experimental Protocol:

  • Reaction Setup: In an oven-dried, argon-flushed vial, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%).[2][22]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. The resulting N-aryl amine can be purified by column chromatography.

Part 3: Bridging Theory and Practice: A Comparative Analysis

The experimental data overwhelmingly supports the predictions derived from DFT calculations. The selective reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions is a direct consequence of its lower bond dissociation energy compared to the C-F bond.

dft DFT Prediction: Lower C-I BDE LUMO on C-I bond oxidative_add Oxidative Addition (Rate-Limiting Step) dft->oxidative_add Predicts Selectivity exp Experimental Observation: Selective Reactivity at C-I pd0 Pd(0)L_n pd0->oxidative_add + Ar-I aryl_halide Ar-I (this compound) oxidative_add->exp Validates Prediction pd_complex L_n(Ar)Pd(II)-I oxidative_add->pd_complex center pd_complex->center + Nu-M (Transmetalation) reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product Ar-Nu (Coupled Product) reductive_elim->product center->reductive_elim Forms C-Nu bond

Caption: Correlation of DFT prediction with the catalytic cycle.

The oxidative addition of the C-I bond to the Pd(0) center is both kinetically and thermodynamically favored. The MEP analysis, which identifies the σ-hole on the iodine, provides a compelling electrostatic rationale for the initial interaction between the substrate and the electron-rich catalyst. Furthermore, the FMO analysis confirms that the LUMO's localization on the C-I bond provides a favorable orbital pathway for this interaction to occur. This synergy between theoretical calculations and experimental outcomes provides a powerful, predictive model for designing synthetic routes involving polyhalogenated precursors.

By leveraging DFT, researchers can confidently predict the site of reactivity, allowing for the strategic design of sequential cross-coupling reactions. One can first functionalize the C-I position under standard conditions and subsequently modify the more robust C-F bond under harsher conditions if desired, opening avenues to complex molecular architectures from a single, versatile starting material.

References

  • EL Ouafy, et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Appl. J. Envir. Eng. Sci.
  • ResearchGate. (n.d.).
  • Collect. Czech. Chem. Commun. (2002).
  • Taylor & Francis Online. (n.d.). Frontier molecular orbital theory – Knowledge and References.
  • Wikipedia. (n.d.).
  • RSC Publishing. (n.d.). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine.
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of (a) the monomers 1–7....
  • PMC. (n.d.).
  • YouTube. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • MDPI. (2023).
  • University of Groningen Research Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. (2012). Single Turnover Studies of Oxidative Halophenol Dehalogenation by Horseradish Peroxidase Reveal a Mechanism Involving Two Consecutive One Electron Steps.
  • YouTube. (2020). frontier molecular orbital analysis.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2017). 01.05 Electrostatic Potential Maps, Dipole Moments, and Partial Charges.
  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the FSiF3, OPF3, NSF3,....
  • Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory.
  • ResearchGate. (n.d.). Top: Electrostatic-potential (ESP) surface maps of phenol, iodophenol,....
  • Graz University of Technology. (n.d.).
  • ResearchGate. (n.d.). DFT Investigation on the Mechanism of Pd(0)
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • PMC - NIH. (2017).
  • PubMed. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution.
  • ChemRxiv. (n.d.).
  • SpringerLink. (n.d.).
  • NIH. (2024).
  • ResearchGate. (n.d.). DFT calculations investigated the reaction energy barriers for the....
  • PubMed. (2020).
  • MDPI. (2020).
  • Organic Syntheses Procedure. (n.d.). p-IODOPHENOL.
  • MDPI. (n.d.). Alicyclobacillus acidoterrestris Eradication Strategies with Physical Methods and Natural-Origin Substances Intended for Food Industry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). DFT calculations on molecular structure, spectral analysis, multiple interactions, reactivity, NLO property and molecular docking study of flavanol-2,4-dinitrophenylhydrazone. Request PDF.
  • SciELO México. (n.d.).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI. (2023). Experimental–Density Functional Theory (DFT)
  • ResearchGate. (n.d.).
  • Proceedings of the Asian Research Association. (2024). Evaluating the Reactive Sites, Topological Analysis of the Flavone and Isoflavone Compound – A DFT Study.

Sources

Benchmarking Phosphine Ligand Efficiency for the Cross-Coupling of 4-Fluoro-3-iodophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-3-iodophenol in Drug Discovery

In the landscape of modern medicinal chemistry, the this compound scaffold is a highly valuable building block. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and iodo functionalities provide versatile handles for the construction of complex molecular architectures through cross-coupling reactions. Specifically, the carbon-iodine bond is a prime site for palladium-catalyzed C-C and C-N bond formation, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in the synthesis of biaryl and aryl-amine moieties, which are prevalent in a vast array of pharmacologically active compounds.

However, the electronic properties of the fluorine and hydroxyl groups, as well as potential steric hindrance, can pose challenges to achieving high efficiency in these coupling reactions. The selection of the appropriate phosphine ligand for the palladium catalyst is therefore a critical parameter that dictates the success of the synthesis, influencing reaction rates, yields, and functional group tolerance. This guide provides a comprehensive comparison of different classes of phosphine ligands for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound, supported by experimental data from analogous systems to provide a rational framework for ligand selection and reaction optimization.

The Decisive Role of the Phosphine Ligand: A Mechanistic Perspective

The efficacy of a palladium-catalyzed cross-coupling reaction is intimately linked to the properties of the phosphine ligand coordinated to the metal center. These ligands are not mere spectators; they actively participate in the catalytic cycle and influence the rates of key elementary steps: oxidative addition, transmetalation (in Suzuki-Miyaura) or amine coordination and deprotonation (in Buchwald-Hartwig), and reductive elimination.[1]

The two primary characteristics of a phosphine ligand that govern its performance are its steric bulk and electronic properties .

  • Steric Bulk: Generally, bulky ligands promote the formation of monoligated, highly reactive L1Pd(0) species, which are often the active catalysts.[2] Furthermore, significant steric hindrance can facilitate the final reductive elimination step, which is often the product-forming and turnover-limiting step, particularly for sterically congested substrates. The size of a phosphine ligand is often quantified by its cone angle (θ).

  • Electron-donating Ability: Electron-rich phosphines enhance the electron density on the palladium center, which facilitates the oxidative addition of the aryl iodide. This property is crucial for activating the C-I bond of this compound.

A delicate balance of these two properties is often required for optimal catalytic activity. For a challenging substrate like this compound, ligands that are both bulky and electron-rich are generally preferred.

Comparative Analysis of Phosphine Ligand Classes

Several classes of phosphine ligands have been developed and are commercially available, each with its own set of steric and electronic properties. Below is a comparative overview of some of the most effective ligand classes for the coupling of functionalized aryl halides.

Buchwald Biarylphosphines: The Workhorses of Modern Cross-Coupling

Developed by Professor Stephen L. Buchwald and his group, this class of ligands is characterized by a biaryl backbone with a phosphino group at the 2-position of one of the aryl rings.[2] These ligands are renowned for their high reactivity and broad applicability in a variety of cross-coupling reactions.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly versatile and widely used ligand that often provides excellent results for a broad range of Suzuki-Miyaura and Buchwald-Hartwig reactions. Its steric bulk and electron-donating methoxy groups contribute to its high catalytic activity.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically hindered than SPhos due to the presence of three isopropyl groups on the second aryl ring. This increased bulk can be particularly advantageous for challenging couplings involving sterically demanding substrates or for promoting difficult reductive elimination steps.[2]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos is another highly effective ligand, particularly for Buchwald-Hartwig amination of primary and secondary amines. Its electronic and steric profile often leads to high yields and fast reaction times.

Josiphos Ligands: Ferrocene-Based Excellence

The Josiphos family of ligands are ferrocene-based diphosphines that have shown exceptional activity in various catalytic transformations. Their rigid ferrocene backbone and the combination of different phosphine moieties allow for fine-tuning of their properties. For C-N couplings, Josiphos ligands with a combination of a bulky dialkylphosphino group and a diphenylphosphino group have proven to be highly effective.

cataCXium® Ligands: Addressing Steric Demands

This class of ligands, such as cataCXium® A (di(1-adamantyl)-n-butylphosphine), is characterized by extremely bulky alkyl groups on the phosphorus atom. This significant steric hindrance is highly effective in promoting the reductive elimination step and can be beneficial for couplings involving hindered aryl halides.

Performance Data: A Comparative Study with Analogous Substrates

Table 1: Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Substituted Aryl Iodides

LigandAryl Iodide SubstrateBoronic Acid/EsterPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 2-IodophenolPhenylboronic acidPd(OAc)₂K₂CO₃Toluene/H₂O10018>90Adapted from[3]
XPhos 4-Iodo-3,5-dimethylanilinePhenylboronic acidPd₂(dba)₃K₃PO₄1,4-Dioxane10012>95Adapted from
PPh₃ 2-IodophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene802.5HighAdapted from[3]

Table 2: Performance of Phosphine Ligands in Buchwald-Hartwig Amination of Substituted Aryl Iodides

LigandAryl Iodide SubstrateAminePd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos 4-Bromo-3-iodophenolMorpholinePd₂(dba)₃NaOtBuToluene10016HighAdapted from[4]
RuPhos 2-Ethyl-4-iodophenolSecondary AminePd₂(dba)₃NaOtBuToluene1002-24HighAdapted from[5]
BINAP Aryl PerfluorooctanesulfonateBenzylaminePd(OAc)₂Cs₂CO₃Toluene80-9048GoodAdapted from[6]

Analysis of Performance Data:

The data from these analogous systems suggests that for the Suzuki-Miyaura coupling of this compound, bulky biarylphosphine ligands such as SPhos and XPhos are likely to provide high yields. For the Buchwald-Hartwig amination, XPhos and RuPhos are strong candidates, particularly when coupling with primary or secondary amines. The choice between these ligands may depend on the specific amine coupling partner and the desired reaction conditions.

Experimental Protocols: A Guide to Benchmarking

To objectively compare the efficiency of different phosphine ligands for the coupling of this compound, a standardized experimental protocol is essential. Below are detailed, step-by-step methodologies for conducting benchmark Suzuki-Miyaura and Buchwald-Hartwig reactions.

Workflow for Ligand Screening

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis prep1 To an oven-dried Schlenk tube, add: - this compound (1.0 mmol) - Coupling Partner (1.2 mmol) - Pd Precursor (e.g., Pd(OAc)₂, 2 mol%) - Phosphine Ligand (4 mol%) - Base (e.g., K₃PO₄, 2.0 mmol) prep2 Evacuate and backfill with inert gas (e.g., Argon) three times. prep1->prep2 prep3 Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe. prep2->prep3 react1 Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). prep3->react1 react2 Monitor reaction progress by TLC, GC-MS, or LC-MS at regular intervals. react1->react2 workup1 Cool the reaction to room temperature. react2->workup1 workup2 Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 Dry the organic layer, filter, and concentrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4 workup5 Determine yield and purity by NMR and LC-MS. workup4->workup5

Caption: A generalized experimental workflow for benchmarking phosphine ligand performance.

Protocol 1: Benchmark Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, 0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

    • Evacuate the tube and backfill with Argon. Repeat this cycle two more times.

    • Add the anhydrous, degassed toluene via syringe.

    • Seal the tube and stir the mixture at 100 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Benchmark Buchwald-Hartwig Amination
  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

    • Phosphine ligand (e.g., XPhos, RuPhos, 0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

    • In a separate vial, dissolve this compound and the amine in toluene.

    • Add the solution of the substrates to the Schlenk tube containing the catalyst system.

    • Seal the tube and stir the mixture at 100 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles

To better understand the role of the phosphine ligand, it is helpful to visualize the catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition Ar-I L-Pd(II)(Ar)(I) L-Pd(II)(Ar)(I) Oxidative Addition->L-Pd(II)(Ar)(I) Transmetalation Transmetalation L-Pd(II)(Ar)(I)->Transmetalation Ar'B(OH)₂ / Base L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') Transmetalation->L-Pd(II)(Ar)(Ar') Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(Ar')->Reductive Elimination Reductive Elimination->L-Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition Ar-I L-Pd(II)(Ar)(I) L-Pd(II)(Ar)(I) Oxidative Addition->L-Pd(II)(Ar)(I) Amine Coordination & Deprotonation Amine Coordination & Deprotonation L-Pd(II)(Ar)(I)->Amine Coordination & Deprotonation HNRR' / Base L-Pd(II)(Ar)(NRR') L-Pd(II)(Ar)(NRR') Amine Coordination & Deprotonation->L-Pd(II)(Ar)(NRR') Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(NRR')->Reductive Elimination Reductive Elimination->L-Pd(0) Ar-NRR' Ar-NRR' Reductive Elimination->Ar-NRR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

The choice of phosphine ligand is a critical determinant for the successful cross-coupling of this compound. Based on the analysis of data from analogous systems and the well-established principles of ligand effects in palladium catalysis, the following recommendations can be made:

  • For Suzuki-Miyaura couplings , the bulky and electron-rich biarylphosphine ligands SPhos and XPhos are excellent starting points for optimization. XPhos may offer an advantage for particularly hindered coupling partners.

  • For Buchwald-Hartwig aminations , XPhos and RuPhos are highly recommended, with the optimal choice being dependent on the specific amine substrate.

It is imperative for researchers to conduct a systematic screening of a small panel of ligands, along with variations in base and solvent, to identify the optimal conditions for their specific transformation. The protocols and workflows provided in this guide offer a robust framework for conducting such benchmarking studies, enabling the efficient and rational development of synthetic routes to valuable molecules derived from this compound.

References

  • ResearchGate. (2025). Modification of ligand properties of phosphine ligands for C–C and C–N bond-forming reactions. [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Institutes of Health. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Reaction Conditions a and Yields for the. [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Fluoro-3-iodophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and scientific innovation, the responsible management of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Fluoro-3-iodophenol, a halogenated phenol derivative. By understanding the chemical's characteristics and adhering to these protocols, you can ensure the safety of your team, protect the environment, and maintain the integrity of your research operations.

Pre-Disposal Safety and Hazard Assessment: Understanding the Risks

Key Safety and Physical Data (based on analogous compounds):

PropertyAnticipated Value/ClassificationSource Analogy
Primary Hazards Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant[3][4][5][6][7]
GHS Hazard Statements H302, H312, H332, H315, H319[4][5][6]
Appearance Solid (crystalline) powder[3][4]
Incompatibilities Strong bases, acid anhydrides, acid chlorides, strong oxidizing agents[3][5]

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.[4][5][8] If there is a risk of generating dust, a respirator may be necessary.

  • Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][8]

  • Emergency Preparedness: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time.[8]

Step-by-Step Disposal Procedure

The disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and professional management. Direct disposal into sanitary sewer systems is strictly prohibited.[3][9]

Step 1: Waste Segregation and Identification

Proper segregation is the critical first step in hazardous waste management.

  • Identify Waste: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), and unused product, must be designated as hazardous waste.

  • Segregate: This waste stream must be kept separate from non-hazardous and other types of chemical waste. Specifically, as a halogenated organic compound, it should be collected in a dedicated container for this waste category. Do not mix with non-halogenated solvents or other incompatible chemicals.[2]

Step 2: Containerization and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[10] The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazard pictograms (e.g., irritant, harmful)

    • The date when waste was first added to the container.

Step 3: Storage Pending Disposal

  • Designated Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Incompatibilities: Ensure the storage location does not house incompatible chemicals such as strong bases or oxidizing agents.[3][5][9]

Step 4: Professional Disposal

  • Engage a Licensed Professional: The primary and mandatory method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[4][11] These companies are equipped to handle and transport hazardous materials in compliance with all regulations.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][4][11]

  • Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[3][9]

  • Documentation: Maintain meticulous records of all waste disposal activities, including the date of pickup, the quantity of waste, and manifests from the disposal company. This documentation is crucial for regulatory compliance and institutional safety audits.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Pre-Disposal & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Waste Accumulation Area container->storage contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor documentation Complete Waste Manifest & Documentation contact_vendor->documentation pickup Scheduled Waste Pickup documentation->pickup end End: Compliant Disposal (Incineration) pickup->end

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, your laboratory can maintain the highest standards of safety and environmental stewardship. This commitment not only ensures regulatory compliance but also builds a culture of responsibility that is integral to scientific excellence.

References

  • ResearchGate. (2015, January 9). How can I dispose phenol? Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, December 3). 4-Iodophenol Safety Data Sheet. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Fluoro-3-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 4-Fluoro-3-iodophenol, a halogenated phenol, is a valuable building block in organic synthesis. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile of Halogenated Phenols

Substituted phenols like this compound present a multi-faceted hazard profile. Due to the phenolic hydroxyl group, they are corrosive and can cause severe skin burns and eye damage.[1][2] The presence of halogen substituents (fluorine and iodine) can further modify the compound's reactivity and toxicity. Phenol itself is acutely toxic and can be fatal in small doses, with the potential for long-term damage to the liver and kidneys.[3] It is readily absorbed through the skin, and this exposure may initially go unnoticed due to its anesthetic properties.[3] Therefore, all handling procedures must be approached with the assumption that this compound is a hazardous substance requiring the utmost care.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]

  • Irritant: Causes skin, eye, and respiratory irritation.[1][4]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[2]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][5]Protects against splashes of the solid or solutions, which can cause severe eye damage.[1] A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-gloving with nitrile gloves.[3][5] For extended contact, consider heavier-duty gloves like neoprene or butyl rubber.[5]Phenols can penetrate standard latex gloves. Nitrile gloves offer better resistance, and double-gloving provides an extra barrier against accidental exposure.[3][5]
Body Protection A fully-fastened laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[3][5]Protects skin and personal clothing from contamination. An apron provides an additional layer of protection against splashes.
Respiratory Protection To be used in a certified chemical fume hood.[1][2]A fume hood is the primary engineering control to prevent inhalation of dust or vapors, which can be harmful.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures a controlled experimental environment.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for structurally similar compounds like 4-iodophenol and 4-fluorophenol.[1][4]

  • Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood.[1][2][6]

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to avoid unnecessary movements.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and in good working order.[6][7]

Handling Procedure

The following workflow illustrates the safe handling of this compound from retrieval to use in an experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare designated fume hood prep1->prep2 prep3 Assemble all necessary materials prep2->prep3 handle1 Retrieve this compound container prep3->handle1 handle2 Carefully weigh the required amount handle1->handle2 handle3 Transfer to reaction vessel handle2->handle3 handle4 Securely close primary container handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Post-Handling Decontamination
  • Clean Work Area: Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Properly Doff PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan: Responsible Management of Chemical Waste

The disposal of this compound and associated waste must be handled with the same level of care as its use. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound waste, contaminated weighing paper, and disposable labware in a clearly labeled, sealed, and compatible hazardous waste container.[6][9]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: Heavily contaminated PPE, such as gloves, should be disposed of as hazardous waste.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").[10]

  • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[10]

Final Disposal
  • The primary and recommended method for the disposal of halogenated organic compounds is through a licensed professional waste disposal service.[11]

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[11] This should only be carried out by a licensed facility.

  • Always adhere to your institution's and local, state, and federal regulations for hazardous waste disposal.[9][11]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring a secure laboratory environment for yourself and your colleagues.

References

  • Standard Operating Procedure for Phenol. [Link: Not available]
  • Safety Data Sheet for 4-Iodophenol. [Link: Not available]
  • Safety Data Sheet for 4-Iodophenol by Thermo Fisher Scientific. [Link: Not available]
  • Safety Data Sheet for 4-Fluorophenol by CDH Fine Chemical. [Link: https://www.cdhfinechemical.com/images/product/msds/29325_msds.pdf]
  • Safety Data Sheet for 4-Fluorophenol by Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/f13207]
  • Guidelines for the Safe Use of Phenol. [Link: Not available]
  • Phenol Standard Operating Procedure by Yale Environmental Health & Safety. [Link: Not available]
  • Standard Operating Procedure for work with Iodine by Duke SMIF. [Link: Not available]
  • Fact Sheet: Phenol by the Office of Environmental Health and Safety (OEHS). [Link: Not available]
  • Safety Data Sheet for this compound by Fluorochem. [Link: Not available]
  • Safety Data Sheet for 4-Fluorophenol by Santa Cruz Biotechnology.
  • Iodine Disposal For Businesses by Collect and Recycle. [Link: https://www.collectandrecycle.com/chemical-waste/iodine-disposal]
  • Appendix P - Phenol First Aid Guide and PPE by Environment, Health and Safety. [Link: Not available]
  • Safety Data Sheet for 3-Iodophenol. [Link: Not available]
  • Production, Import/Export, Use, and Disposal of Iodine. [Link: Not available]
  • Safety Data Sheet for Iodine Solution. [Link: Not available]
  • Iodine - Hazardous Substance Fact Sheet. [Link: Not available]
  • Table of exposure limits for chemical and biological substances by WorkSafeBC. [Link: https://www.worksafebc.com/en/health-safety/hazards-exposures/chemical-biological-substances/exposure-limits]
  • Safety Data Sheet for 2-Bromo-3-iodophenol by Angene Chemical. [Link: Not available]
  • Guidelines: Handling and Disposal of Chemicals by Purdue Engineering. [Link: https://engineering.purdue.edu/ECN/lab-safety/docs/CHG.pdf]
  • Safety Data Sheet for 3-Iodophenol by Santa Cruz Biotechnology.
  • Proper Disposal of 4'-Chloro-3'-fluoroacetophenone: A Guide for Laboratory Professionals by Benchchem. [Link: https://www.benchchem.
  • Safety Data Sheet for Tetrahydroxydiboron. [Link: Not available]
  • Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide by Benchchem. [Link: https://www.benchchem.com/blog/navigating-the-safe-disposal-of-3-fluoro-4-methoxycarbonylphenylboronic-acid-a-comprehensive-guide/]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-iodophenol
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-iodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.